Product packaging for 4-Tert-butyl-4'-fluorobenzophenone(Cat. No.:CAS No. 16574-58-6)

4-Tert-butyl-4'-fluorobenzophenone

Cat. No.: B092482
CAS No.: 16574-58-6
M. Wt: 256.31 g/mol
InChI Key: BLCLMQWXFWFIDB-UHFFFAOYSA-N
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Description

4-Tert-butyl-4'-fluorobenzophenone is a fluorinated benzophenone derivative that serves as a valuable synthetic intermediate in advanced chemical research. Benzophenone scaffolds are prominently featured in medicinal chemistry; for instance, they are key building blocks in the synthesis of active pharmaceutical ingredients such as the ovulation inducer Clomifene and the lipid-regulating agent Fenofibrate . In materials science, benzophenone derivatives can be utilized to create functional polymers. The structural motifs present in this compound are known to be incorporated into polymers via covalent bonding, a technique used to develop materials with specific, durable properties such as antibacterial functionality on textile surfaces . The tert -butyl and fluorine substituents on the aromatic rings make this compound a particularly interesting candidate for exploring structure-activity relationships in drug design and for modifying the physical properties of novel polymeric systems. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17FO B092482 4-Tert-butyl-4'-fluorobenzophenone CAS No. 16574-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLMQWXFWFIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640555
Record name (4-tert-Butylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-58-6
Record name (4-tert-Butylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Tert-butyl-4'-fluorobenzophenone molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-Tert-butyl-4'-fluorobenzophenone

This guide provides detailed information on the molecular weight and related properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted aromatic ketone. Its chemical structure consists of a benzophenone core with a tert-butyl group and a fluorine atom at the 4 and 4' positions of the phenyl rings, respectively.

Quantitative Molecular Information

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C17H17FO[1][2]
Molecular Weight 256.31 g/mol [1][2]
CAS Number 16574-58-6[1][2]

Logical Relationship of Molecular Components

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical relationship between the elemental components of this compound and its final molecular weight.

G Logical Determination of Molecular Weight A Carbon (C) 17 atoms E Sum of Atomic Weights A->E B Hydrogen (H) 17 atoms B->E C Fluorine (F) 1 atom C->E D Oxygen (O) 1 atom D->E F Molecular Weight 256.31 g/mol E->F Equals

Caption: Relationship of atomic components to the final molecular weight.

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of this compound are not detailed in the provided search results, standard analytical techniques would be employed to verify its molecular weight.

Typical Experimental Workflow for Molecular Weight Verification:

  • Sample Preparation: A pure sample of this compound is dissolved in a suitable solvent.

  • Mass Spectrometry Analysis: The prepared sample is introduced into a mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate charged molecular ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the detector.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+, which confirms the molecular weight of the compound.

The following diagram illustrates a generalized workflow for this process.

G Generalized Workflow for Molecular Weight Verification cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing Dissolve Compound Dissolve Compound Ionization Ionization Dissolve Compound->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Generate Spectrum Generate Spectrum Detector->Generate Spectrum Identify Molecular Ion Peak Identify Molecular Ion Peak Generate Spectrum->Identify Molecular Ion Peak

Caption: A typical workflow for verifying molecular weight via mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for producing 4-tert-butyl-4'-fluorobenzophenone, a valuable intermediate in pharmaceutical and materials science research. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the core synthesis pathway.

Core Synthesis Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butylbenzene, with an acyl halide, 4-fluorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride. The tert-butyl group is an ortho, para-directing activator, and due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

Quantitative Data for Friedel-Crafts Acylation

While specific quantitative data for the synthesis of this compound is not extensively published, the following table presents expected values based on analogous Friedel-Crafts acylation reactions, such as the synthesis of 4-ethylbenzophenone which reports yields in the range of 60-78%[1].

ParameterValueNotes
Typical Yield 65-80%Dependent on reaction scale and purity of reagents.
Purity >97%Achievable through recrystallization or column chromatography.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC).
Reaction Temp. 0°C to room temp.Initial cooling is crucial to control the exothermic reaction.
Primary Isomer para-Steric hindrance from the tert-butyl group favors para-substitution.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.

Materials:

  • tert-Butylbenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension. Following this, tert-butylbenzene (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by TLC.

  • Work-up: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid. This is stirred until the solids dissolve. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification reactant reactant product product catalyst catalyst solvent solvent TBB tert-Butylbenzene Reaction Friedel-Crafts Acylation TBB->Reaction FBC 4-Fluorobenzoyl Chloride FBC->Reaction AlCl3 AlCl₃ AlCl3->Reaction Catalyst DCM DCM DCM->Reaction Solvent Temp 0°C to RT Temp->Reaction Quench Quench with HCl/Ice Reaction->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Recrystallization/ Chromatography Evaporate->Purify FinalProduct 4-Tert-butyl-4'- fluorobenzophenone Purify->FinalProduct

References

Spectral Data Analysis of 4-Tert-butyl-4'-fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butyl-4'-fluorobenzophenone (CAS No. 16574-58-6), a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, namely 4-tert-butyl-benzophenone and 4-fluorobenzophenone. This guide also outlines standardized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of 4-tert-butyl-benzophenone and 4-fluorobenzophenone, offering a reliable reference for the identification and characterization of the target compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.80Doublet of doublets2HProtons ortho to carbonyl on fluoro-substituted ring
~ 7.75Doublet2HProtons ortho to carbonyl on tert-butyl-substituted ring
~ 7.50Doublet2HProtons meta to carbonyl on tert-butyl-substituted ring
~ 7.15Doublet of doublets2HProtons meta to carbonyl on fluoro-substituted ring
1.35Singlet9Htert-butyl group protons
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 195.5Carbonyl carbon (C=O)
~ 165.0 (d, ¹JCF ≈ 250 Hz)Carbon bearing fluorine
~ 156.0Carbon bearing tert-butyl group
~ 135.0Quaternary carbon (ipso to carbonyl on tert-butyl ring)
~ 133.0 (d, ³JCF ≈ 9 Hz)Carbons ortho to carbonyl on fluoro-substituted ring
~ 132.5 (d, ⁴JCF ≈ 3 Hz)Quaternary carbon (ipso to carbonyl on fluoro ring)
~ 129.5Carbons ortho to carbonyl on tert-butyl-substituted ring
~ 125.5Carbons meta to carbonyl on tert-butyl-substituted ring
~ 115.5 (d, ²JCF ≈ 22 Hz)Carbons meta to carbonyl on fluoro-substituted ring
35.0Quaternary carbon of tert-butyl group
31.0Methyl carbons of tert-butyl group
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3070MediumAromatic C-H stretch
~ 2960StrongAliphatic C-H stretch (tert-butyl)
~ 1660StrongC=O (ketone) stretch
~ 1600, 1500Medium-StrongAromatic C=C ring stretch
~ 1230StrongC-F stretch
~ 840Strongp-disubstituted benzene C-H bend
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
256High[M]⁺ (Molecular ion)
241Medium[M - CH₃]⁺
199Low[M - C(CH₃)₃]⁺
123High[C₆H₄COF]⁺
161Medium[C₆H₄COC(CH₃)₃]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty accessory is typically recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for the analysis of relatively small organic molecules. This technique typically induces fragmentation, providing valuable structural information.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation NMR_Acq NMR Spectroscopy NMR_Proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Acq IR Spectroscopy IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Acq Mass Spectrometry MS_Proc MS Data Processing (Peak Detection, Mass Calibration) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Sample Compound Sample Sample->NMR_Acq Sample->IR_Acq Sample->MS_Acq

Caption: Workflow for spectral data acquisition, processing, and analysis.

An In-depth Technical Guide to (4-tert-butylphenyl)(4-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-tert-butylphenyl)(4-fluorophenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and explores its potential applications based on the known biological activities of the benzophenone scaffold. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

The IUPAC name for 4-Tert-butyl-4'-fluorobenzophenone is (4-tert-butylphenyl)(4-fluorophenyl)methanone . This compound belongs to the diaryl ketone class, characterized by a carbonyl group linking two phenyl rings. One ring is substituted with a tert-butyl group at the para position, and the other with a fluorine atom, also at the para position.

Table 1: Physicochemical Properties of (4-tert-butylphenyl)(4-fluorophenyl)methanone

PropertyValueReference
IUPAC Name (4-tert-butylphenyl)(4-fluorophenyl)methanone
Synonyms This compound[1]
CAS Number 16574-58-6[1][2]
Molecular Formula C₁₇H₁₇FO[1]
Molecular Weight 256.31 g/mol [1]
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources
Solubility Data not available in cited sources

Synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone

The most common and efficient method for the synthesis of diaryl ketones like (4-tert-butylphenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

In the synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone, tert-butylbenzene can be acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The tert-butyl group is an ortho-, para-director, but due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone via Friedel-Crafts acylation.

Materials:

  • tert-Butylbenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butylbenzene (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath with stirring.

  • Addition of Catalyst: To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (1.2 equivalents). It is crucial to perform this addition carefully as the reaction can be exothermic. Stir the mixture until the aluminum chloride is well-dispersed.

  • Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts. This step should be performed in a well-ventilated fume hood as HCl gas may be evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude (4-tert-butylphenyl)(4-fluorophenyl)methanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start reactants tert-Butylbenzene + 4-Fluorobenzoyl Chloride in Dichloromethane start->reactants catalyst Add Anhydrous AlCl₃ (Ice Bath) reactants->catalyst reaction Stir at Room Temperature (2-4 hours) catalyst->reaction quench Quench with Ice-cold Water and Concentrated HCl reaction->quench workup Aqueous Workup (Separation and Washing) quench->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure (4-tert-butylphenyl)(4-fluorophenyl)methanone purify->product

Caption: Synthesis workflow for (4-tert-butylphenyl)(4-fluorophenyl)methanone.

Potential Applications in Drug Development

While specific biological activities for (4-tert-butylphenyl)(4-fluorophenyl)methanone have not been extensively reported, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry. Benzophenone derivatives have been shown to exhibit a wide range of biological activities, suggesting potential areas of investigation for this compound.[3][4]

Structure-Activity Relationship (SAR) of Benzophenones

The biological activity of benzophenone derivatives is often influenced by the nature and position of substituents on the phenyl rings.[5][6][7]

  • Antiviral Activity: Certain benzophenone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] The substituents on the phenyl rings play a crucial role in the binding affinity to the enzyme's allosteric site.

  • Anticancer Activity: Many natural and synthetic benzophenones exhibit cytotoxic effects on various cancer cell lines.[4] The presence of hydroxyl and prenyl groups is often associated with enhanced activity.

  • P-glycoprotein (P-gp) Inhibition: Some benzophenone analogues act as inhibitors of the P-glycoprotein efflux pump, which is implicated in multidrug resistance (MDR) in cancer.[3][7] This suggests a potential role for such compounds in overcoming MDR in chemotherapy.

  • Antimicrobial and Anti-inflammatory Effects: Various substituted benzophenones have demonstrated antimicrobial and anti-inflammatory properties.[4]

Logical Relationship Diagram for Potential Activities

G cluster_potential Potential Therapeutic Applications cluster_scaffold Based on Benzophenone Scaffold core (4-tert-butylphenyl)(4-fluorophenyl)methanone antiviral Antiviral (e.g., HIV NNRTIs) core->antiviral anticancer Anticancer (Cytotoxic Activity) core->anticancer mdr MDR Reversal (P-gp Inhibition) core->mdr antimicrobial Antimicrobial core->antimicrobial antiinflammatory Anti-inflammatory core->antiinflammatory

Caption: Potential therapeutic applications based on the benzophenone scaffold.

Conclusion

(4-tert-butylphenyl)(4-fluorophenyl)methanone is a readily synthesizable compound via Friedel-Crafts acylation. While specific biological data for this molecule is sparse in the current literature, its structural similarity to other biologically active benzophenones makes it a compound of interest for further investigation. Researchers in drug discovery are encouraged to explore its potential as an antiviral, anticancer, or MDR-reversing agent. The detailed synthetic protocol provided herein serves as a practical guide for its preparation and subsequent evaluation.

References

An In-Depth Technical Guide to the Safety Profile of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Tert-butyl-4'-fluorobenzophenone (CAS No: 16574-58-6), compiled from available safety data sheets and chemical databases. The information is intended to guide safe handling, storage, and use in a research and development setting.

Compound Identification and Overview

This compound is a substituted aromatic ketone. Its chemical structure, featuring a tert-butyl group and a fluorine atom on opposite phenyl rings, makes it a subject of interest in synthetic chemistry. Understanding its safety profile is paramount for risk assessment and mitigation in the laboratory.

Identifier Value
Chemical Name (4-tert-butylphenyl)(4-fluorophenyl)methanone
Synonyms This compound
CAS Number 16574-58-6[1][2]
Molecular Formula C₁₇H₁₇FO[1]
Molecular Weight 256.31 g/mol [1]

Hazard Identification and GHS Classification

While specific toxicological studies for this compound are not widely available, data for the closely related compound 4-Fluorobenzophenone provides insight into its likely hazard profile. Based on this surrogate data, the compound is classified as follows:

  • Skin Irritation: Likely to cause skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4][5]

The logical workflow for assigning these classifications based on experimental observation is illustrated in the diagram below.

GHS_Classification cluster_0 Experimental Observation cluster_1 GHS Classification cluster_2 Hazard Communication obs1 Observation of reversible skin inflammation class1 Skin Irritation (Category 2) obs1->class1 Leads to obs2 Observation of reversible eye irritation class2 Eye Irritation (Category 2A) obs2->class2 Leads to obs3 Evidence of transient respiratory tract irritation class3 STOT SE (Category 3) obs3->class3 Leads to h315 H315: Causes skin irritation class1->h315 Assigns h319 H319: Causes serious eye irritation class2->h319 Assigns h335 H335: May cause respiratory irritation class3->h335 Assigns

GHS Hazard Classification Workflow.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is critical to note that key safety metrics such as flash point and acute toxicity values (LD50/LC50) are not available in the reviewed public data sheets.

Table 1: Physical and Chemical Properties

Property Value Source
Physical State Solid (Crystal - Powder) TCI Chemicals[3]
Color White - Almost white TCI Chemicals[3]
Melting Point 49°C TCI Chemicals[3]
Boiling Point 161°C at 1.7 kPa TCI Chemicals[3]
Flash Point No data available TCI Chemicals[3]
Autoignition Temp. No data available TCI Chemicals[3]

| Solubility | No data available | |

Table 2: Toxicological and Ecological Data

Endpoint Value Source
Acute Oral Toxicity (LD50) No data available TCI Chemicals[3]
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available TCI Chemicals[3]
Serious Eye Damage/Irritation No data available TCI Chemicals[3]

| Ecotoxicity | No data available | Fisher Scientific |

Note: The absence of data does not imply the substance is non-hazardous. Standard precautions for handling potentially irritating chemicals should be observed.

Experimental Protocols

While specific toxicological studies for this compound were not found, it is instructive to understand the standard methodologies used to generate such data. The OECD Guideline 420 for Acute Oral Toxicity (Fixed Dose Procedure) is a common protocol for assessing the potential danger of a substance if ingested.[6]

Methodology: OECD Test Guideline 420 - Acute Oral Toxicity, Fixed Dose Procedure

This method is designed to assess acute toxicity without using mortality as the primary endpoint, thereby reducing animal suffering.[7]

  • Principle: The test substance is administered to animals (typically female rats) in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The goal is to identify a dose that produces evident toxicity without causing death.[8][9]

  • Sighting Study: An initial "sighting study" is performed on a single animal to determine the appropriate starting dose for the main study. The dose is chosen based on its likelihood to produce some signs of toxicity without severe effects.[7][10]

  • Main Study: Depending on the outcome of the sighting study, a group of five animals is dosed at the selected starting level.[7][8] The procedure continues with higher or lower fixed doses in subsequent groups based on the presence or absence of toxicity signs.[8]

  • Administration: The substance is administered by gavage. Animals are fasted before dosing and food is withheld for 3-4 hours after dosing.[8][9]

  • Observation: Animals are observed in detail for a minimum of 14 days.[7] Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight. At the end of the study, a gross necropsy is performed on all animals.[7]

  • Endpoint: The study allows the substance to be classified for acute toxicity according to the Globally Harmonised System (GHS).[6][8]

The workflow for this experimental protocol is visualized below.

OECD_420_Workflow start Start: Select Test Substance sighting Sighting Study (1 animal, sequential dosing) start->sighting select_dose Select Starting Dose for Main Study (5, 50, 300, or 2000 mg/kg) sighting->select_dose main_study Main Study: Dose Group 1 (5 animals, single sex) select_dose->main_study observe Detailed Clinical Observation (14 days) main_study->observe decision Assess Outcome: - No Effects - Evident Toxicity - Mortality observe->decision next_group Dose Next Group at Higher or Lower Fixed Dose decision->next_group If needed to refine classification necropsy Gross Necropsy of all animals decision->necropsy Conclude Dosing next_group->main_study classify Classify Substance according to GHS necropsy->classify

Workflow for OECD 420 Acute Oral Toxicity Test.

Signaling Pathways and Mechanism of Action

There is no specific information available in the reviewed literature regarding the molecular signaling pathways or the precise mechanism of toxicity for this compound. Research into the toxicodynamics of this compound would be required to elucidate these details.

First Aid and Protective Measures

Given the hazard classifications, the following protective and first aid measures are recommended:

  • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear suitable protective gloves and lab coats. Change contaminated clothing immediately.[3]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • First Aid:

    • Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.

    • Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

References

An In-depth Technical Guide to Commercial Sourcing and Analysis of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, and analytical methodologies for 4-Tert-butyl-4'-fluorobenzophenone (CAS No. 16574-58-6). This information is intended to assist researchers and professionals in the effective sourcing, qualification, and application of this compound in research and development.

Commercial Suppliers and Product Specifications

This compound is available from a variety of chemical suppliers. The table below summarizes key information from several recognized vendors. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

SupplierLocationPurityAvailable Quantities
Ambeed, Inc.USA>97%Bulk quantities available upon request
Alfa ChemistryUSA97%Grams to kilograms
BOC SciencesUSA97%Grams to kilograms
SAGECHEM LIMITEDChina>98%Grams to multi-kilograms
BLD Pharmatech Ltd.China>97%Grams to kilograms
Hangzhou Leap Chem Co., Ltd.China>98%Grams to kilograms

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C17H17FO
Molecular Weight 256.31 g/mol [1]
CAS Number 16574-58-6[1]
Appearance White to off-white crystalline powder
Melting Point 76-79 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Table 2: Physicochemical Properties of this compound

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established chemical principles.

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.

Materials:

  • tert-Butylbenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylbenzene and 4-fluorobenzoyl chloride in anhydrous DCM.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice containing 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Materials:

  • Crude this compound

  • Ethanol or a suitable solvent system (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The tert-butyl protons will appear as a singlet around δ 1.3 ppm. The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around δ 195 ppm), the carbons of the tert-butyl group, and the aromatic carbons.

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a signal corresponding to the fluorine atom on the benzoyl ring.

HPLC can be used to determine the purity of the compound.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common mobile phase system.

  • Detection: UV detection at a wavelength around 254 nm is appropriate for this chromophoric compound.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Workflow and Pathway Diagrams

The following diagrams illustrate key workflows relevant to the procurement and use of this compound.

A Identify Potential Suppliers B Request Quotations and Specifications A->B C Evaluate Supplier Information (Purity, Lead Time, Cost) B->C D Select Primary and Secondary Suppliers C->D E Place Order and Receive Material D->E F Perform In-house Quality Control (e.g., NMR, HPLC) E->F G Qualify or Reject Batch F->G H Proceed with Research/ Development G->H Qualified I Contact Supplier for Resolution G->I Rejected I->E

Caption: Supplier Identification and Qualification Workflow.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Friedel-Crafts Acylation (tert-Butylbenzene + 4-Fluorobenzoyl chloride) B Work-up and Extraction A->B C Crude Product B->C D Recrystallization C->D E Filtration and Drying D->E F Purified Product E->F G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) F->G H HPLC Analysis F->H I Confirm Structure and Purity G->I H->I

Caption: General Experimental Workflow for this compound.

References

Unveiling the Crystal Structure of 4-Tert-butyl-4'-fluorobenzophenone: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The specific crystal structure of 4-Tert-butyl-4'-fluorobenzophenone has not been reported in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive overview of what can be inferred about its solid-state properties by examining the crystal structures of closely related analogues. By analyzing the crystallographic data of 4,4'-difluorobenzophenone, we can predict potential molecular conformations, packing motifs, and intermolecular interactions that may be relevant to the solid-state behavior of this compound. This approach is crucial for applications in drug development and materials science where crystal packing can significantly influence a compound's physical and chemical properties.

Molecular Structure and Conformation

This compound is a diarylketone with a flexible conformation defined by the torsion angles of its two phenyl rings relative to the central carbonyl group. The bulky tert-butyl group on one phenyl ring and the fluorine atom on the other are expected to influence the overall molecular shape and how the molecules pack in a crystalline lattice.

To visualize the logical process of using an analogous structure for prediction, the following workflow diagram is presented:

G A Target Molecule: This compound B Crystal Structure Data Search A->B C No Experimental Data Found B->C D Identify Closely Related Analogues C->D E Analogue with Available Crystal Structure: 4,4'-Difluorobenzophenone D->E F Analyze Analogue's Crystallographic Data E->F G Hypothesize Structural Features of Target Molecule F->G I Predicted Crystal Packing and Intermolecular Interactions G->I H Consider Steric and Electronic Effects of Substituent Differences (tert-butyl vs. fluorine) H->I

Caption: Workflow for predicting the crystal structure of a target molecule using data from a structural analogue.

Crystallographic Data of a Structural Analogue: 4,4'-Difluorobenzophenone

The crystal structure of 4,4'-difluorobenzophenone provides a valuable starting point for understanding the solid-state characteristics of related benzophenone derivatives. The crystallographic data for this analogue is summarized below.

Parameter 4,4'-Difluorobenzophenone
Chemical FormulaC₁₃H₈F₂O
Space GroupC 1 2/c 1
a (Å)23.184
b (Å)6.170
c (Å)7.409
α (°)90
β (°)79.868
γ (°)90
Z8
V (ų)1044.5
Data sourced from the Crystallography Open Database (COD) entry 2009451, as published by Maginn, S.J. & Davey, R.J. in Acta Crystallographica Section C (1994), 50(2), 254-255.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 4,4'-difluorobenzophenone would have followed a standard single-crystal X-ray diffraction (SCXRD) protocol. This experimental procedure is the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

The logical flow of a typical SCXRD experiment is as follows:

G A Synthesize and Purify Compound B Grow Single Crystals A->B C Mount Crystal on Diffractometer B->C E Diffraction Pattern Collection C->E D X-ray Source D->C F Data Processing and Reduction E->F G Structure Solution F->G H Structure Refinement G->H I Validation and Analysis H->I J Crystallographic Information File (CIF) I->J

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The key steps in this process are:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain a final, accurate crystal structure.

Predicted Intermolecular Interactions for this compound

Based on the structure of 4,4'-difluorobenzophenone and considering the substitution pattern of the target molecule, several types of intermolecular interactions can be anticipated to play a role in its crystal packing. The presence of the carbonyl group, the fluorine atom, and the aromatic rings suggests the possibility of the following interactions:

  • Dipole-Dipole Interactions: The polar carbonyl group is a prominent feature and will likely lead to significant dipole-dipole interactions, influencing the packing arrangement.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen are expected to be a common motif in the crystal structure.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···F Interactions: Weak interactions involving the fluorine atom and C-H donors are also possible.

The large tert-butyl group will introduce significant steric hindrance. This bulkiness will likely prevent a co-planar arrangement of the phenyl rings and will play a dominant role in the overall crystal packing, potentially leading to a less dense structure compared to 4,4'-difluorobenzophenone.

A diagram illustrating these potential intermolecular interactions is provided below:

G cluster_0 Molecule 1 cluster_1 Molecule 2 4-Tert-butyl-4'-fluorobenzophenone_1 This compound 4-Tert-butyl-4'-fluorobenzophenone_2 This compound 4-Tert-butyl-4'-fluorobenzophenone_1->4-Tert-butyl-4'-fluorobenzophenone_2 Dipole-Dipole (C=O) 4-Tert-butyl-4'-fluorobenzophenone_1->4-Tert-butyl-4'-fluorobenzophenone_2 C-H...O 4-Tert-butyl-4'-fluorobenzophenone_1->4-Tert-butyl-4'-fluorobenzophenone_2 π-π Stacking 4-Tert-butyl-4'-fluorobenzophenone_1->4-Tert-butyl-4'-fluorobenzophenone_2 C-H...F

Caption: Potential intermolecular interactions in the crystal structure of this compound.

Conclusion

While the experimental crystal structure of this compound remains to be determined, a detailed analysis of its structural analogue, 4,4'-difluorobenzophenone, provides valuable insights into its likely solid-state properties. The interplay of the bulky tert-butyl group and the polar fluorine atom and carbonyl group is expected to result in a complex and interesting crystal packing arrangement governed by a combination of steric effects and weak intermolecular interactions. Experimental determination of this structure would be a valuable contribution to the field of chemical crystallography and would be of significant interest to those working in drug design and materials science.

Photophysical Properties of 4-Tert-butyl-4'-fluorobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-Tert-butyl-4'-fluorobenzophenone. Due to a lack of specific experimental data for this particular substituted benzophenone in the public domain, this guide synthesizes information from closely related analogs, namely 4-tert-butylbenzophenone and 4-fluorobenzophenone, to project the expected photophysical behavior. Detailed experimental protocols for key photophysical measurements are also provided to enable researchers to characterize this and similar molecules.

Introduction to Benzophenone Photophysics

Benzophenones are a class of aromatic ketones known for their rich and well-studied photochemistry and photophysics. Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives are excited from the ground state (S₀) to a singlet excited state (S₁ or higher). A key characteristic of benzophenones is their highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁). This process is typically much faster than fluorescence, resulting in very low fluorescence quantum yields. The triplet state is relatively long-lived and is the primary photoactive species responsible for most of the photochemical reactions of benzophenones, such as hydrogen abstraction and energy transfer.

The nature and position of substituents on the phenyl rings can significantly influence the photophysical properties of benzophenones by altering the energies and characters of the n-π* and π-π* electronic transitions. Electron-donating groups, such as the tert-butyl group, and electron-withdrawing groups, like fluorine, can modulate the absorption and emission characteristics, as well as the efficiency of intersystem crossing and the reactivity of the triplet state.

Estimated Photophysical Data

The following tables summarize the known photophysical data for 4-tert-butylbenzophenone and 4-fluorobenzophenone. This data is used to provide an educated estimation for the properties of this compound.

Table 1: UV-Visible Absorption Data

CompoundSolventλ_max (n→π) (nm)λ_max (π→π) (nm)
4-tert-butylbenzophenoneVarious~340~250
4-fluorobenzophenoneVarious~335~250
This compound (Estimated) Non-polar Solvents ~340 ~250

Estimation Rationale: The n→π* transition is sensitive to the substitution on the benzoyl phenyl ring. The tert-butyl group is weakly electron-donating, while the fluoro group is weakly electron-withdrawing. Their opposing positions may lead to minimal net change in the n→π* transition energy compared to the parent benzophenone, likely resembling the 4-tert-butyl derivative more closely. The π→π* transition is less sensitive to such substitution and is expected to remain around 250 nm.

Table 2: Emission and Excited State Data

CompoundPropertyValueConditions
4-tert-butylbenzophenonePhosphorescence λ_max~450 nmLow Temperature
Triplet Lifetime (τ_T)µs - ms rangeDegassed solution
4-fluorobenzophenonePhosphorescence λ_max~450 nmLow Temperature
Triplet Lifetime (τ_T)µs - ms rangeDegassed solution
This compound (Estimated) Fluorescence Quantum Yield (Φ_F) < 0.01 Room Temperature
Intersystem Crossing Quantum Yield (Φ_ISC) ~1.0 Room Temperature
Phosphorescence λ_max ~450 nm Low Temperature
Triplet Lifetime (τ_T) µs - ms range Degassed solution

Estimation Rationale: Like most benzophenone derivatives, this compound is expected to have a very low fluorescence quantum yield due to highly efficient intersystem crossing. The intersystem crossing quantum yield is therefore expected to be near unity. The phosphorescence maximum and triplet lifetime are not expected to be significantly altered by these particular substituents and should be in the typical range observed for benzophenones.

Key Photophysical Processes and Diagrams

The photophysical processes of a substituted benzophenone can be visualized using a Jablonski diagram.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) S0 Vibrational Levels S1 Vibrational Levels S0->S1 Absorption (UV) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) S1->S1 Vibrational Relaxation T1 Vibrational Levels S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->T1 Vibrational Relaxation UVVis_Workflow A Prepare Sample Solutions D Measure Sample Absorbance A->D B Calibrate Spectrophotometer C Record Baseline (Solvent) B->C C->D E Identify λ_max D->E Fluorescence_QY_Workflow A Prepare Sample & Standard Solutions B Measure Absorbance (UV-Vis) A->B C Record Emission Spectra (Fluorometer) A->C E Calculate Quantum Yield B->E D Integrate Emission Spectra C->D D->E TAS_Workflow A Prepare & Deoxygenate Sample B Pump-Probe Measurement A->B C Record ΔA vs. Wavelength & Time B->C D Determine Triplet Spectrum C->D E Determine Triplet Lifetime C->E

Core Electrochemical Behavior of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrochemical Properties of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted benzophenones, a class of compounds with significant applications in photochemistry, materials science, and medicinal chemistry. Understanding their redox behavior is crucial for developing new applications and elucidating reaction mechanisms. This document summarizes key quantitative data, details experimental protocols, and visualizes the fundamental electrochemical processes.

Substituted benzophenones typically undergo a two-step one-electron reduction process in aprotic solvents.[1][2] The first step is generally a reversible reduction that forms a stable radical anion.[1] The second step involves a further one-electron reduction to generate an unstable dianion, which is often an irreversible process.[1] The stability and subsequent reactions of these reduced species are highly dependent on the nature of the substituents on the benzophenone core, as well as the experimental conditions such as the solvent and the presence of proton donors.[3]

The electrochemical reduction of benzophenone can be summarized as follows:

  • First One-Electron Reduction (Reversible): BP + e⁻ ⇌ BP•⁻ (Radical Anion)

  • Second One-Electron Reduction (Often Irreversible): BP•⁻ + e⁻ → BP²⁻ (Dianion)

The presence of electron-withdrawing or electron-donating substituents on the aromatic rings significantly influences the reduction potentials of these processes.

Influence of Substituents on Reduction Potentials

The electronic nature of the substituents on the benzophenone molecule has a predictable effect on its electrochemical properties. A linear relationship often exists between the half-wave potentials of substituted benzophenones and Hammett's substituent constants (σ), indicating that electron-withdrawing groups facilitate the reduction (make the potential less negative), while electron-donating groups hinder it (make the potential more negative).[4][5]

  • Electron-Withdrawing Groups (e.g., -Cl, -CH₂Br): These groups stabilize the resulting radical anion and dianion, thus shifting the reduction potentials to less negative values.[2]

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups destabilize the negatively charged reduced species, leading to more negative reduction potentials.[2]

This relationship allows for the tuning of the redox properties of benzophenones for specific applications.

Quantitative Electrochemical Data

The following table summarizes the cathodic peak potentials (Epc) for the first reduction of various substituted benzophenones, as determined by cyclic voltammetry. These values provide a quantitative measure of the ease of reduction for each compound.

SubstituentPositionCathodic Peak Potential (Epc vs. Fc/Fc⁺) [V]Reference
4-CH₂Brpara-1.983[6]
4-Clpara-2.062[1]
3-Clmeta-2.030[1]
Unsubstituted--2.176[1]
4-CH₃para-2.275[1]
3-CH₃meta-2.260[1]
2-CH₃ortho-2.315[1]
4-OCH₃para-2.236[1]
4-NH₂para-2.404[1]

Data obtained at a scan rate of 0.100 V s⁻¹ in dimethylformamide as the solvent.[1][6]

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of substituted benzophenones.[2][6] A typical experimental setup and procedure are detailed below.

Materials and Instrumentation
  • Working Electrode: Glassy carbon electrode[7]

  • Counter Electrode: Platinum wire[7]

  • Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE)[7][8]

  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are commonly used.[1][7]

  • Supporting Electrolyte: A salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M is used to ensure conductivity of the solution.[6][7]

  • Analyte Concentration: Typically in the range of 1-5 mM.[7]

  • Instrumentation: A potentiostat, such as the Princeton Applied Research Corp. Model 170, is used to control the potential and measure the current.[9]

Experimental Procedure
  • Solution Preparation: The substituted benzophenone and the supporting electrolyte are dissolved in the chosen aprotic solvent. The solution is then deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell Setup: A three-electrode system is employed.[9] The working, counter, and reference electrodes are immersed in the deoxygenated analyte solution.

  • Cyclic Voltammetry Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 0.1 V s⁻¹).[7] The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The cyclic voltammogram is analyzed to determine key electrochemical parameters, including the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa). The reversibility of the redox process can be assessed from the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).

Visualizations

Electrochemical Reduction Pathway of Substituted Benzophenones

G cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products (in protic media) BP Substituted Benzophenone (BP) BPRadical Radical Anion (BP•⁻) BP->BPRadical + e⁻ (Reversible) BPDianion Dianion (BP²⁻) BPRadical->BPDianion + e⁻ (Irreversible) Pinacol Pinacol BPRadical->Pinacol + H⁺, Dimerization Benzhydrol Benzhydrol BPDianion->Benzhydrol + 2H⁺

Caption: General electrochemical reduction pathway of substituted benzophenones.

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare solution of benzophenone derivative and supporting electrolyte in aprotic solvent Deoxygenate Deoxygenate solution with inert gas Prep->Deoxygenate Setup Set up three-electrode electrochemical cell Deoxygenate->Setup Scan Perform potential scan using a potentiostat Setup->Scan Record Record cyclic voltammogram Scan->Record Analyze Analyze voltammogram for peak potentials and currents Record->Analyze

Caption: Workflow for a typical cyclic voltammetry experiment.

References

A Technical Guide to the Photophysical Properties and Quantum Yield Determination of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Photochemistry of Substituted Benzophenones

Benzophenone and its derivatives are a class of aromatic ketones that have been extensively studied due to their rich and varied photochemical behavior.[1] Upon absorption of ultraviolet (UV) light, benzophenones are excited from their singlet ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the S₁ state rapidly converts to a longer-lived triplet state (T₁).[2] This triplet state is the primary photoactive species responsible for the majority of the photochemical reactions of benzophenones.[3]

The nature and position of substituents on the phenyl rings can significantly influence the photophysical properties of benzophenones, including their absorption spectra, triplet state lifetimes, and quantum yields.[4] The tert-butyl group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, in 4-tert-butyl-4'-fluorobenzophenone are expected to modulate the energy levels of the excited states and the efficiency of photochemical processes.

Quantitative Data on Related Benzophenone Derivatives

To provide a basis for understanding the potential photophysical properties of this compound, the following tables summarize key data for the parent compound, benzophenone, as well as for 4-fluorobenzophenone and 4-tert-butylbenzophenone.

Table 1: Photophysical Data of Benzophenone and Related Derivatives

CompoundAbsorption Max (λ_max)Triplet Energy (E_T)Triplet Lifetime (τ_T)Phosphorescence Max (λ_phos)
Benzophenone~252 nm (in ethanol)[4]~69 kcal/mol~5 µs (in benzene)~444 nm (in ethanol at 77K)[5]
4-FluorobenzophenoneNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
4-tert-ButylbenzophenoneNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Note: Specific quantitative data for the substituted compounds were not available in the searched literature. The table structure is provided for when such data is determined experimentally.

Experimental Protocols for Quantum Yield Determination

The quantum yield (Φ) of a photochemical process is a critical parameter that quantifies its efficiency. It is defined as the number of moles of a specific product formed or reactant consumed per mole of photons absorbed. For benzophenones, the quantum yield of interest is often the triplet quantum yield (Φ_T), which is the efficiency of forming the triplet state upon photoexcitation.

Actinometry for Absolute Quantum Yield Measurement

Actinometry is a chemical method to determine the total number of photons in a light beam. This is essential for the calculation of absolute quantum yields. A chemical actinometer is a solution that undergoes a photochemical reaction with a well-known quantum yield.

Protocol for Potassium Ferrioxalate Actinometry:

  • Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O, in 0.1 N H₂SO₄. This solution should be prepared in the dark and stored in a light-protected container.

  • Irradiation: Fill a cuvette with the actinometer solution and irradiate it with the same light source and geometry that will be used for the sample of interest. A parallel, un-irradiated cuvette should be kept as a dark control.

  • Development: After irradiation, take a known aliquot of the irradiated solution and the dark control. Add a buffered solution of 1,10-phenanthroline. The Fe²⁺ ions produced during the photoreduction of the ferrioxalate complex will form a colored complex with phenanthroline.

  • Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, the total number of photons that entered the solution can be calculated.

Comparative Method for Relative Quantum Yield Measurement

The comparative method involves comparing the emission of the sample of interest to that of a standard with a known quantum yield. This is a common method for determining fluorescence quantum yields, and a similar principle can be applied to determine phosphorescence quantum yields.

Protocol for Relative Phosphorescence Quantum Yield Determination:

  • Selection of a Standard: Choose a phosphorescent standard with a known quantum yield that absorbs at a similar wavelength to the sample of interest.

  • Preparation of Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of both the standard and the sample.

    • Measure the phosphorescence emission spectra of both the standard and the sample at low temperature (e.g., 77 K in a liquid nitrogen dewar) using a spectrofluorometer with a phosphorescence mode. The excitation wavelength should be the same for both measurements.

  • Data Analysis: The phosphorescence quantum yield of the sample (Φ_p,sample) can be calculated using the following equation:

    Φ_p,sample = Φ_p,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_p,std is the phosphorescence quantum yield of the standard.

    • I is the integrated phosphorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations of Key Processes

Jablonski Diagram for Benzophenone Photophysics

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram illustrating the electronic transitions in benzophenone upon photoexcitation.

Experimental Workflow for Absolute Quantum Yield Determination

Workflow cluster_actinometry Actinometry cluster_sample Sample Analysis Actinometer_Prep Prepare Actinometer (e.g., K₃[Fe(C₂O₄)₃]) Irradiate_Act Irradiate Actinometer Actinometer_Prep->Irradiate_Act Develop_Act Develop with Phenanthroline Irradiate_Act->Develop_Act Measure_Act Measure Absorbance (510 nm) Develop_Act->Measure_Act Calc_Flux Calculate Photon Flux Measure_Act->Calc_Flux Calc_Yield Calculate Quantum Yield Calc_Flux->Calc_Yield Photon Flux Data Sample_Prep Prepare Solution of This compound Irradiate_Sample Irradiate Sample Sample_Prep->Irradiate_Sample Analyze_Product Analyze Product Formation (e.g., GC, HPLC) Irradiate_Sample->Analyze_Product Analyze_Product->Calc_Yield

Caption: Workflow for determining the absolute quantum yield using chemical actinometry.

Conclusion

This technical guide has provided a framework for researchers and professionals in drug development to understand and determine the quantum yield of this compound. While a specific value for its quantum yield remains to be experimentally determined, the detailed protocols for actinometry and comparative phosphorescence measurements offer a clear path forward. The photophysical data of related benzophenone derivatives serve as a valuable reference point. The provided diagrams of the underlying photochemical processes and experimental workflows are intended to facilitate the design and execution of experiments aimed at characterizing this and other novel substituted benzophenones. The determination of such fundamental photophysical parameters is crucial for the rational design of new photosensitizers and other light-activated molecules in medicinal chemistry.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-Tert-butyl-4'-fluorobenzophenone. Despite extensive searches of chemical databases, biological screening libraries, and pharmacological studies, no specific data detailing the biological activity, molecular targets, or signaling pathways associated with this compound has been identified.

This guide is intended for researchers, scientists, and drug development professionals. While the core requirements of this request—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of relevant research, this document will summarize the current state of knowledge and provide context based on related chemical structures where applicable, though direct extrapolation of mechanisms is not scientifically valid.

Current Knowledge and Research Gaps

As of the date of this publication, this compound is primarily cataloged as a chemical intermediate available from various commercial suppliers. There are no published studies in peer-reviewed journals that investigate its pharmacological properties, including but not limited to:

  • Enzyme inhibition or activation

  • Receptor binding affinity

  • Cytotoxicity or other cellular effects

  • In vivo efficacy or toxicity

The absence of such data precludes the creation of a detailed technical guide on its mechanism of action.

Analysis of Structurally Related Compounds

While no direct information exists for this compound, the broader class of benzophenone derivatives has been explored in various therapeutic areas. It is crucial to note that minor structural modifications can lead to vastly different biological activities. Therefore, the following examples are provided for contextual understanding only and do not represent a predicted mechanism for the target compound.

  • Other Substituted Benzophenones: Certain benzophenone derivatives have been investigated for their potential as anticancer agents, antivirals, and anti-inflammatory compounds. The mechanism of action for these compounds varies widely depending on the nature and position of the substituents on the phenyl rings.

  • Compounds with Tert-butyl Groups: The tert-butyl group is a common moiety in pharmacologically active molecules and can influence properties such as receptor binding, metabolic stability, and lipophilicity. For instance, compounds containing tert-butyl phenols have been studied for their antioxidant and cytotoxic properties. However, the presence of this group alone is not predictive of a specific mechanism.

  • Fluorinated Aromatic Compounds: The inclusion of a fluorine atom can significantly alter the electronic properties and metabolic fate of a molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.

Logical Relationship Diagram

The following diagram illustrates the current information landscape regarding this compound.

This compound This compound Commercial_Availability Commercially Available (Chemical Intermediate) This compound->Commercial_Availability Mechanism_of_Action Mechanism of Action Biological_Data Biological Data (e.g., IC50, Ki) Signaling_Pathways Signaling Pathways Biological_Data->Signaling_Pathways Informs Experimental_Protocols Experimental Protocols Published_Research Published Scientific Research Published_Research->Mechanism_of_Action Leads to Published_Research->Biological_Data Provides Published_Research->Experimental_Protocols Details

Figure 1: A diagram illustrating the current lack of published scientific research connecting this compound to a known mechanism of action or any associated biological data.

Conclusion for Research and Drug Development Professionals

The following experimental workflow is proposed for initiating the investigation of this compound's mechanism of action:

start This compound (Test Compound) screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) start->screening hit_id Hit Identification and Validation screening->hit_id dose_response Dose-Response and IC50/EC50 Determination hit_id->dose_response target_deconv Target Deconvolution (e.g., Affinity chromatography, Proteomics) dose_response->target_deconv pathway_analysis Signaling Pathway Analysis (e.g., Western blot, Reporter assays) target_deconv->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo end Elucidation of Mechanism of Action in_vivo->end

Figure 2: A proposed experimental workflow for the initial characterization of the biological activity and mechanism of action of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Modified Polyetheretherketone (PEEK) using 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of modified polyetheretherketone (PEEK) incorporating 4-Tert-butyl-4'-fluorobenzophenone. This monomer can be utilized as a comonomer to enhance solubility and alter thermal properties, or as an end-capping agent to control molecular weight. The protocols are based on established nucleophilic aromatic substitution (SNAr) polymerization methods. Representative data on the expected properties of the resulting polymers are presented, and experimental workflows are visualized to guide researchers.

Introduction

Polyetheretherketone (PEEK) is a high-performance thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties make it a material of interest for demanding applications, including medical implants and devices in the pharmaceutical industry. Standard PEEK is synthesized via the step-growth polymerization of 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[2][3]

Modification of the PEEK backbone can be achieved by incorporating substituted monomers. The introduction of a bulky tert-butyl group, through the use of this compound, is anticipated to disrupt polymer chain packing, thereby influencing properties such as solubility, glass transition temperature (Tg), and melting temperature (Tm). This modification can lead to PEEK variants with improved processability and tailored thermal characteristics.

This document outlines two primary applications for this compound in PEEK synthesis: as a comonomer for random copolymerization and as an end-capping agent for molecular weight control.

Synthesis Mechanisms

The synthesis of PEEK and its derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[4] In this process, a bisphenolate, generated in situ from a bisphenol and a weak base like potassium carbonate, attacks the activated aromatic dihalide. The electron-withdrawing ketone group in 4,4'-difluorobenzophenone and its derivatives activates the fluorine atoms towards nucleophilic displacement.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl-modified PEEK Copolymer

This protocol describes the synthesis of a random PEEK copolymer by incorporating this compound as a comonomer.

Materials:

  • 4,4'-difluorobenzophenone

  • This compound

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely milled and dried

  • Diphenyl sulfone (solvent)

  • Toluene (azeotroping agent)

  • Methanol (for washing)

  • Deionized water (for washing)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Glassware for filtration and washing.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask, add diphenyl sulfone and heat under a nitrogen atmosphere until molten.

  • Monomer Addition: To the molten solvent, add hydroquinone, 4,4'-difluorobenzophenone, and this compound in the desired molar ratio.

  • Base Addition: Add a slight excess of finely milled, anhydrous potassium carbonate (e.g., 1.05 moles per mole of hydroquinone).

  • Azeotropic Dehydration: Add toluene to the reaction mixture and heat to reflux (approximately 140-160 °C) for 2-4 hours to azeotropically remove any water generated from the reaction of residual moisture with the base and the phenoxide formation.

  • Polymerization: After the removal of water, slowly distill off the toluene to raise the reaction temperature to 280-320 °C to initiate polymerization. Maintain this temperature for 4-8 hours under a steady flow of nitrogen. The viscosity of the mixture will increase as the polymer forms.

  • Precipitation and Washing: Cool the reaction mixture to approximately 150 °C and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Purification: Break up the solid polymer and wash it repeatedly with hot deionized water and methanol to remove the solvent, residual salts, and unreacted monomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 120 °C overnight.

Protocol 2: Molecular Weight Control of PEEK using this compound as an End-Capping Agent

This protocol details the use of this compound to control the molecular weight of PEEK by terminating the polymer chains.

Procedure:

  • Follow steps 1-4 of Protocol 1, using only 4,4'-difluorobenzophenone and hydroquinone as the primary monomers. An excess of the hydroquinone monomer is typically used to ensure hydroxyl end groups.

  • Polymerization: Raise the temperature to 280-320 °C and allow the polymerization to proceed for the desired amount of time to achieve a target molecular weight.

  • End-Capping: Add a calculated amount of this compound to the reaction mixture. The amount will determine the final average molecular weight. Allow the end-capping reaction to proceed for 1-2 hours.

  • Work-up: Follow steps 6-8 of Protocol 1 for precipitation, washing, and drying of the end-capped PEEK polymer.

Data Presentation

The following table summarizes representative (hypothetical) data for PEEK polymers synthesized with and without this compound. The data illustrates the expected trends upon incorporation of the tert-butyl group.

Polymer SampleMol% this compoundMn (kDa)PDITg (°C)Tm (°C)Solubility in NMP at RT
Control PEEK 0%452.1145343Insoluble
PEEK-tBu-10 10%422.3155325Swelling
PEEK-tBu-25 25%382.5168305Soluble
PEEK-EC End-capped251.9143338Insoluble
  • Mn: Number average molecular weight

  • PDI: Polydispersity index

  • Tg: Glass transition temperature

  • Tm: Melting temperature

  • NMP: N-Methyl-2-pyrrolidone

  • RT: Room temperature

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Modified PEEK Synthesis A Reactor Setup: - Add diphenyl sulfone - Heat under N2 B Monomer & Base Addition: - Hydroquinone - Difluorobenzophenone(s) - K2CO3 A->B C Azeotropic Dehydration: - Add Toluene - Reflux at 140-160°C B->C D Polymerization: - Remove Toluene - Heat to 280-320°C C->D E Precipitation: - Cool to 150°C - Pour into Methanol D->E F Purification: - Wash with hot H2O - Wash with Methanol E->F G Drying: - Vacuum oven at 120°C F->G H Characterization G->H

Caption: General Experimental Workflow for Modified PEEK Synthesis

Logical Relationships

G Figure 2: Expected Influence of Tert-butyl Group Incorporation on PEEK Properties A Incorporate This compound B Increased Steric Hindrance A->B C Disruption of Polymer Chain Packing B->C D Increased Free Volume C->D E Increased Solubility C->E G Decreased Tm and Crystallinity C->G F Increased Tg D->F

Caption: Expected Influence of Tert-butyl Group Incorporation on PEEK Properties

Conclusion

The use of this compound provides a versatile route to modify the properties of PEEK. As a comonomer, it can enhance solubility and raise the glass transition temperature, which may be advantageous for specific processing techniques and applications. As an end-capping agent, it offers a reliable method for controlling the molecular weight of PEEK, which is crucial for tailoring mechanical properties and melt viscosity. The protocols and data presented herein serve as a valuable starting point for researchers and scientists in the development of novel PEEK-based materials for advanced applications.

References

Application Notes and Protocols: 4-Tert-butyl-4'-fluorobenzophenone in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection based on the known properties of similar benzophenone derivatives and general principles of OLED design and fabrication. As of the latest literature review, specific experimental data for the use of 4-tert-butyl-4'-fluorobenzophenone in OLEDs is not available. These notes are intended to serve as a foundational guide for researchers and scientists interested in exploring its potential.

Introduction: Potential Role and Significance

This compound possesses structural features that suggest its potential as a host material in organic light-emitting diodes. The benzophenone core provides a rigid backbone with potential for high triplet energy, which is crucial for hosting phosphorescent emitters.[1][2] The introduction of a tert-butyl group can enhance solubility and thermal stability, while also potentially disrupting intermolecular packing to reduce aggregation-caused quenching.[3] The fluorine substituent can influence the material's electronic properties, such as its HOMO/LUMO energy levels, and potentially improve electron injection or transport.

Potential Applications:

  • Host Material for Phosphorescent OLEDs (PhOLEDs): The high triplet energy expected from the benzophenone structure makes it a candidate for hosting green or blue phosphorescent emitters, ensuring efficient energy transfer.[2]

  • Electron Transporting Material (ETL): Depending on its LUMO level, it could facilitate electron transport from the cathode to the emissive layer.

  • Exciton Blocking Layer (EBL): With a sufficiently wide bandgap, it could be used to confine excitons within the emissive layer, thereby increasing device efficiency.

Hypothetical Device Architecture and Energy Level Diagram

A common multilayer OLED structure incorporating this compound (TBFB) as a host material is proposed below.

OLED_Structure cluster_device Hypothetical OLED Device Structure Cathode Cathode (e.g., Al) ETL ETL (e.g., TPBi) ETL->Cathode EML EML: TBFB host + Emitter EML->ETL HTL HTL (e.g., NPB) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Fabrication_Workflow cluster_workflow OLED Fabrication and Testing Workflow A Substrate Cleaning (Ultrasonication, N2 Dry, UV-Ozone) B Transfer to Vacuum Chamber A->B C Deposition of Organic Layers (HTL, EML, ETL) B->C D Cathode Deposition (LiF/Al) C->D E Encapsulation (Glovebox) D->E F Device Characterization (J-V-L, EQE, Spectra) E->F

References

Application Notes and Protocols: 4-Tert-butyl-4'-fluorobenzophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-tert-butyl-4'-fluorobenzophenone is a diarylketone derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a sterically demanding tert-butyl group and an electron-withdrawing fluorine atom—impart specific reactivity and properties to both the parent molecule and its downstream products. These characteristics make it a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.

The presence of the carbonyl group allows for a variety of classical ketone reactions, while the tert-butyl group can direct metallation reactions and influence the conformation of final products. The fluorine atom on one of the phenyl rings provides a site for nucleophilic aromatic substitution and can also be used to modulate the electronic properties and metabolic stability of target molecules, a common strategy in medicinal chemistry.

Key Synthetic Applications

The primary applications of this compound as a synthetic intermediate include:

  • Synthesis of Tertiary Alcohols: The ketone functionality readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. These alcohols are common substructures in many biologically active molecules.

  • Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, providing a pathway to complex secondary and tertiary amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the synthesis of various substituted alkenes.

  • Asymmetric Reduction: Chiral catalysts can be employed for the asymmetric reduction of the ketone to produce enantiomerically enriched secondary alcohols, which are crucial chiral building blocks in drug synthesis.

Protocols for Key Synthetic Transformations

Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the reaction of this compound with methylmagnesium bromide to yield 1-(4-(tert-butyl)phenyl)-1-(4-fluorophenyl)-ethanol.

Experimental Workflow

reagents Prepare Methylmagnesium Bromide (Grignard Reagent) reaction Slowly add Grignard reagent to ketone solution at 0°C reagents->reaction ketone Dissolve 4-tert-butyl-4'- fluorobenzophenone in THF ketone->reaction quench Quench reaction with saturated aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography extraction->purification product Tertiary Alcohol Product purification->product sub 4-tert-butyl-4'- fluorobenzophenone (Prochiral Ketone) prod_S (S)-Enantiomer (Chiral Alcohol) sub->prod_S Asymmetric Reduction prod_R (R)-Enantiomer (Chiral Alcohol) sub->prod_R Asymmetric Reduction cat Chiral Catalyst (e.g., CBS Catalyst) cat->prod_S cat->prod_R red Reducing Agent (e.g., Borane) red->prod_S red->prod_R

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving the synthesis of derivatives from 4-tert-butyl-4'-fluorobenzophenone. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and material sciences.[1][2] This protocol will focus on the palladium-catalyzed coupling of an aryl halide (derived from this compound) with a suitable boronic acid.

Introduction

The synthesis of complex biaryl ketones is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling offers a versatile and efficient method for this purpose.[1] In this context, we will explore the reaction of a halogenated derivative of this compound with an appropriate arylboronic acid. The reaction's success and efficiency are highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent.[3] Optimization of these parameters is crucial for achieving high yields and purity.[1]

Reaction Scheme and Principles

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A representative reaction scheme for the coupling of a hypothetical bromo-derivative of this compound with 4-tert-butylphenylboronic acid is presented below. The bromine can be introduced at various positions on the benzophenone scaffold, and the choice of boronic acid can be varied to generate a library of compounds.

Caption: General Suzuki coupling reaction scheme.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the Suzuki coupling product are highly sensitive to the reaction conditions. The following tables summarize typical parameters and their effects, drawn from general principles of Suzuki-Miyaura reactions on complex aryl halides.[3][4][5]

Table 1: Influence of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)LigandYield (%)Reference
1Pd(PPh₃)₄ (3)PPh₃Good[6]
2Pd₂(dba)₃ (2.5)S-Phos (6)High[4]
3Pd(OAc)₂ (2)Buchwald LigandVery High[7]
4Heterogeneous Pd/CNoneModerate[8]

Table 2: Effect of Base and Solvent on Reaction Efficiency

EntryBase (equivalents)SolventTemperature (°C)Yield (%)Reference
1K₃PO₄ (3.0)THF50High[4]
2NaOH (2.0)MeOH/H₂O (3:2)Reflux96.3[3]
3Cs₂CO₃Toluene110Good[9]
4i-Pr₂NHToluene80Good[6]

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction to synthesize a derivative of this compound.

General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of chiral biaryl compounds and can be modified for the specific substrates.[4]

Materials:

  • Bromo-derivative of this compound (1.0 equiv)

  • Arylboronic acid (2.0 equiv)[10]

  • Pd₂(dba)₃ (5 mol % Pd)

  • Chiral Ligand (e.g., a chiral-bridged biphenyl monophosphine ligand) (6 mol %)[4]

  • K₃PO₄ (3.0 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • In a glovebox, add the bromo-derivative of this compound (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol), the chiral ligand (0.012 mmol), arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv) to an oven-dried 15 mL sealing tube.

  • Add 2 mL of dry THF to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 50 °C for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Reactants and Catalyst B Add to Oven-Dried Glassware A->B C Add Anhydrous Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor by TLC D->E F Quench Reaction and Extract E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and optimizing the process.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X Ln OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Ar->Transmetal Ar'B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules derived from this compound.[11] By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired biaryl products. The protocols and data presented here provide a solid foundation for developing and optimizing these important transformations in the context of pharmaceutical and materials science research.

References

Application Notes and Protocols for the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters Using 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thermally activated delayed fluorescence (TADF) emitters utilizing 4-tert-butyl-4'-fluorobenzophenone as a key building block. TADF emitters are a revolutionary class of organic molecules that enable highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons, theoretically achieving 100% internal quantum efficiency without the need for heavy metals like iridium or platinum.[1]

The benzophenone core serves as an excellent electron acceptor in the design of TADF molecules.[2][3] When combined with suitable electron-donating moieties, the resulting donor-acceptor (D-A) structure can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap is a critical prerequisite for efficient reverse intersystem crossing (RISC), the process by which non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy, giving rise to delayed fluorescence.

The inclusion of a tert-butyl group on the benzophenone scaffold enhances the solubility of the resulting TADF emitters in common organic solvents and can help to reduce aggregation-caused quenching of the excited state in the solid state.[4][5] The fluorine atom on the second phenyl ring provides a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various electron-donating units, such as carbazole derivatives, which are commonly employed in high-performance TADF emitters.

Quantitative Data of Representative Benzophenone-Based TADF Emitters

The following table summarizes key performance metrics for several reported TADF emitters based on the carbazole-benzophenone architecture. This data provides a benchmark for the expected performance of emitters synthesized from this compound.

Emitter/Host SystemPhotoluminescence Quantum Yield (PLQY)Delayed Fluorescence Lifetime (τd)External Quantum Efficiency (EQEmax)Emission ColorReference
BPBCzO (Host) --23.2% (with 4CzIPN guest)Green[6]
BCzBCzO (Host) --15.3% (with 4CzIPN guest)Green[6]
Adamantane-substituted carbazole-benzophenone dendrimer 40% (neat film)--Green[1][7]
Tetraphenylphenyl-substituted carbazole-benzophenone dendrimer 11% (neat film)--Blue[1][7]
4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone up to 75.5%-2.7%Blue

Experimental Protocols

The following protocols describe the general synthesis of a donor-acceptor TADF emitter using this compound and a carbazole-based donor via a nucleophilic aromatic substitution reaction.

General Synthesis of a Carbazole-Benzophenone TADF Emitter

This protocol is based on typical conditions for the synthesis of similar compounds.

Materials:

  • This compound

  • Carbazole derivative (e.g., 3,6-di-tert-butylcarbazole)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbazole derivative (1.0 eq.), this compound (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) or sodium tert-butoxide (1.5 eq.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF or DMSO via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing distilled water and stir for 30 minutes to precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol to remove residual DMF/DMSO and other impurities.

  • Extraction (if necessary): If the product does not fully precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of hexane and dichloromethane.

  • Final Product: Collect the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the final product in a vacuum oven to yield the desired TADF emitter.

Characterization:

The structure and purity of the synthesized TADF emitter should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

The photophysical and thermal properties should be characterized by:

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the absorption and emission spectra.

  • Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the emission efficiency.

  • Time-Resolved Photoluminescence Spectroscopy: To measure the fluorescence and delayed fluorescence lifetimes.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_tert_butyl_4_fluorobenzophenone 4-tert-butyl-4'- fluorobenzophenone Reaction_Mixture Nucleophilic Aromatic Substitution (SNAr) 4_tert_butyl_4_fluorobenzophenone->Reaction_Mixture Carbazole_Derivative Carbazole Derivative (Electron Donor) Carbazole_Derivative->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Mixture Heat Heat (120-150 °C) Heat->Reaction_Mixture Workup Workup (Precipitation/Extraction) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification TADF_Emitter Final TADF Emitter (Donor-Acceptor Type) Purification->TADF_Emitter

Caption: General workflow for the synthesis of a TADF emitter.

TADF Mechanism

G cluster_excitation Excitation cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse Intersystem Crossing (RISC) (ΔEST is small) Excitation Electrical or Photo-excitation Excitation->S1 Prompt_Fluorescence Prompt Fluorescence Delayed_Fluorescence Delayed Fluorescence (TADF)

Caption: Energy level diagram illustrating the TADF mechanism.

References

Application of 4-Tert-butyl-4'-fluorobenzophenone in the Photopolymerization of Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-4'-fluorobenzophenone is a substituted benzophenone derivative that can function as a Type II photoinitiator for the free-radical polymerization of acrylate monomers. Like other benzophenone-based photoinitiators, it requires a co-initiator, typically a tertiary amine, to efficiently generate radicals upon exposure to ultraviolet (UV) light. This application note provides an overview of its proposed mechanism, general experimental protocols, and expected performance in the photopolymerization of acrylates.

Mechanism of Photoinitiation

This compound is a Type II photoinitiator, which functions via a hydrogen abstraction mechanism.[1] Upon absorption of UV radiation, the benzophenone derivative is excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁). The excited triplet state of the photoinitiator abstracts a hydrogen atom from a synergistic molecule, typically a tertiary amine, to generate two radicals: a ketyl radical from the benzophenone derivative and an aminoalkyl radical from the amine. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate monomers.

G cluster_initiation Photoinitiation cluster_radical_generation Radical Generation cluster_polymerization Polymerization PI This compound (PI) PI_S1 Excited Singlet State (S1) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T1) PI_S1->PI_T1 Intersystem Crossing Amine Tertiary Amine (Co-initiator) Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical (Initiating Species) Amine->Aminoalkyl_Radical Hydrogen Abstraction Acrylate Acrylate Monomer Aminoalkyl_Radical->Acrylate Initiation Polymer Polymer Chain Acrylate->Polymer Propagation

Proposed photoinitiation and polymerization pathway.

Experimental Protocols

The following are generalized protocols for the photopolymerization of a typical acrylate formulation using this compound as a photoinitiator.

Materials and Formulation

A standard formulation for UV-curable acrylate resins includes an acrylate oligomer, a reactive diluent (monomer), a photoinitiator, and a co-initiator.

Table 1: Example Formulation Components

ComponentExampleFunctionTypical Concentration (wt%)
Acrylate OligomerEpoxy AcrylateProvides primary film properties (hardness, flexibility)40 - 70
Reactive DiluentTrimethylolpropane Triacrylate (TMPTA)Reduces viscosity, increases crosslink density20 - 50
PhotoinitiatorThis compoundInitiates polymerization upon UV exposure1 - 5
Co-initiatorEthyl-4-(dimethylamino)benzoate (EDAB)Hydrogen donor for radical generation2 - 8

Protocol for Sample Preparation and UV Curing

G start Start weigh Weigh all components accurately start->weigh mix Mix components in an amber vial until homogeneous weigh->mix apply Apply a thin film of the formulation onto a substrate mix->apply cure Expose the film to a UV light source apply->cure analyze Analyze the cured film for desired properties cure->analyze end End analyze->end

General experimental workflow for UV curing.
  • Preparation of the Formulation:

    • In an amber vial to protect from ambient light, accurately weigh the acrylate oligomer, reactive diluent, this compound, and the amine co-initiator.

    • Mix the components thoroughly using a magnetic stirrer or a vortex mixer until a homogeneous, clear solution is obtained. Gentle heating (e.g., to 40-50 °C) can be applied to reduce viscosity and aid in mixing, but care should be taken to avoid premature polymerization.

  • Application:

    • Apply a thin film of the prepared formulation onto a suitable substrate (e.g., glass, metal, or plastic) using a film applicator or a spin coater to ensure a uniform thickness (typically 25-100 µm).

  • UV Curing:

    • Place the coated substrate under a UV lamp. The UV source should have an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (benzophenones typically absorb in the 250-380 nm range).

    • Expose the film to UV radiation for a specified time or until the film is fully cured (tack-free). The required UV dose will depend on the lamp intensity, film thickness, and the reactivity of the formulation.

  • Analysis of Cured Film:

    • The degree of polymerization can be monitored in real-time using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy by observing the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹).

    • The physical properties of the cured film, such as hardness, adhesion, and solvent resistance, can be evaluated using standard materials testing methods.

Expected Performance and Data

While specific data for this compound is unavailable, the following table presents hypothetical yet representative data based on the performance of similar benzophenone derivatives in acrylate photopolymerization.

Table 2: Representative Performance Data (Hypothetical)

ParameterCondition ACondition BCondition C
Formulation
Epoxy Acrylate (wt%)606060
TMPTA (wt%)353535
This compound (wt%)234
EDAB (wt%)333
Curing Conditions
UV Lamp Intensity (mW/cm²)100100100
Film Thickness (µm)505050
Performance
Time to Tack-Free (seconds)15107
Final Acrylate Conversion (%)> 90> 95> 98
Pencil Hardness2H2H3H

Conclusion

This compound is expected to be an effective Type II photoinitiator for the UV-induced polymerization of acrylates when used in conjunction with a suitable co-initiator. Its performance will be influenced by its concentration, the type and concentration of the co-initiator, the composition of the acrylate formulation, and the UV curing conditions. The provided protocols and representative data serve as a general guideline for researchers and professionals to develop and optimize their own UV-curable systems utilizing this class of photoinitiators. Further empirical studies are necessary to determine the precise quantitative performance of this compound.

References

4-Tert-butyl-4'-fluorobenzophenone as a photosensitizer in chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butyl-4'-fluorobenzophenone is a substituted benzophenone that holds potential as a photosensitizer for various chemical reactions. Its utility stems from the photochemical properties inherent to the benzophenone scaffold, which can be fine-tuned by the presence of the tert-butyl and fluoro substituents. This document provides an overview of its potential applications, mechanistic insights, and generalized experimental protocols. While specific quantitative data for this exact molecule is not extensively available in public literature, the information presented is based on the well-established behavior of structurally similar benzophenone derivatives used as photoinitiators and photosensitizers.

Introduction

Benzophenones are a class of aromatic ketones widely employed as photosensitizers in photochemistry and photobiology. Upon absorption of ultraviolet (UV) light, they can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a long-lived triplet state. This triplet-state species is the primary active form, capable of initiating chemical reactions through energy transfer or hydrogen abstraction. The substitution pattern on the phenyl rings can significantly influence the photophysical and photochemical properties of the benzophenone core, including its absorption spectrum, triplet energy, and quantum yield. The presence of a tert-butyl group can enhance solubility in organic solvents and influence steric interactions, while the electron-withdrawing fluorine atom can modulate the electronic properties of the molecule.

Potential Applications

Based on the known reactivity of substituted benzophenones, this compound is a promising candidate for applications in:

  • Photopolymerization: As a Type II photoinitiator, it can initiate the polymerization of acrylate and methacrylate monomers in the presence of a hydrogen donor (e.g., an amine). This is highly relevant in the formulation of UV-curable coatings, adhesives, and inks.

  • Organic Synthesis: It can act as a photosensitizer for [2+2] cycloadditions, isomerizations, and other photochemical transformations that proceed via a triplet-state intermediate.

  • Crosslinking of Polymers: For initiating crosslinking reactions in polymer films and hydrogels, which is crucial in material science and for the development of biomaterials.

  • Photodynamic Therapy (PDT): While less common for simple benzophenones, appropriately functionalized derivatives can be explored for their ability to generate reactive oxygen species (ROS) for therapeutic applications.

Mechanistic Pathway of Photosensitization

The general mechanism by which this compound and other benzophenones act as photosensitizers involves the following key steps:

  • Photoexcitation: The ground-state benzophenone derivative absorbs a photon of UV light, promoting an electron to a higher energy singlet excited state (S1).

  • Intersystem Crossing (ISC): The S1 state rapidly and efficiently undergoes intersystem crossing to the more stable and longer-lived triplet excited state (T1).

  • Energy Transfer or Hydrogen Abstraction: The T1 state can then interact with other molecules in two primary ways:

    • Energy Transfer: It can transfer its triplet energy to a substrate molecule, promoting the substrate to its own triplet state, which then undergoes the desired chemical reaction. This is a common pathway in photosensitized isomerizations and cycloadditions.

    • Hydrogen Abstraction: In the presence of a suitable hydrogen donor (e.g., a solvent like isopropanol or an amine co-initiator), the triplet benzophenone can abstract a hydrogen atom, forming a ketyl radical and a substrate-derived radical. These radicals can then initiate polymerization or other radical-mediated reactions.

Below is a diagram illustrating the general photosensitization mechanism.

G cluster_0 Photosensitizer (PS) cluster_1 Substrate (Sub) cluster_2 Hydrogen Donor (R-H) PS_ground PS (S0) PS_singlet PS (S1) PS_ground->PS_singlet hν (UV light) PS_triplet PS (T1) PS_singlet->PS_triplet Intersystem Crossing (ISC) Sub_ground Sub (S0) RH R-H PS_triplet->Sub_ground Energy Transfer PS_triplet->RH Hydrogen Abstraction PSH_radical PSH• (Ketyl Radical) Sub_triplet Sub (T1) Product Product Sub_triplet->Product Reaction R_radical R• R_radical->Product Initiation

Caption: General mechanism of benzophenone photosensitization.

Experimental Protocols

The following are generalized protocols for reactions where this compound could be used as a photosensitizer. Researchers should optimize concentrations, reaction times, and light sources for their specific applications.

Protocol 1: Photopolymerization of an Acrylate Monomer

Objective: To initiate the polymerization of a multifunctional acrylate to form a crosslinked polymer film.

Materials:

  • This compound

  • Triacrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)

  • Solvent (if necessary, e.g., acetonitrile)

  • UV light source (e.g., 365 nm LED or mercury lamp)

  • Nitrogen or Argon source for inerting

Procedure:

  • Prepare a photopolymerizable formulation by dissolving this compound (e.g., 1-5 mol%) and the amine co-initiator (e.g., 2-10 mol%) in the acrylate monomer. If the viscosity is too high, a minimal amount of a suitable solvent can be added.

  • Transfer the formulation onto a substrate (e.g., glass slide) to create a thin film of desired thickness.

  • Place the sample in a chamber and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can quench the triplet state of the photosensitizer.

  • Irradiate the sample with a UV light source. The irradiation time will depend on the light intensity, initiator concentration, and desired degree of conversion. This can range from a few seconds to several minutes.

  • Monitor the polymerization progress by techniques such as real-time FT-IR spectroscopy (monitoring the disappearance of the acrylate C=C bond peak) or by assessing the physical state (tackiness) of the film.

  • After irradiation, the resulting polymer film can be further characterized for its mechanical and thermal properties.

G cluster_workflow Photopolymerization Workflow A Prepare Formulation (Monomer + PI + Co-initiator) B Cast Thin Film A->B C Inert Atmosphere (N2 or Ar Purge) B->C D UV Irradiation C->D E Cured Polymer Film D->E

Caption: Experimental workflow for photopolymerization.

Protocol 2: Photosensitized [2+2] Cycloaddition

Objective: To catalyze the [2+2] cycloaddition of an alkene via triplet energy transfer.

Materials:

  • This compound

  • Alkene substrate (e.g., cinnamic acid derivative)

  • Solvent (e.g., acetone, acetonitrile, or benzene)

  • UV photoreactor with a suitable filter (e.g., Pyrex to block short-wavelength UV)

  • Nitrogen or Argon source

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the alkene substrate and a catalytic amount of this compound (e.g., 5-10 mol%) in the chosen solvent. The concentration of the substrate will depend on the specific reaction.

  • Deoxygenate the solution by bubbling nitrogen or argon through it for 15-30 minutes. Oxygen can quench the triplet states and inhibit the reaction.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with a suitable UV light source. The choice of filter is important to ensure that only the photosensitizer absorbs light and not the substrate directly, if possible.

  • Monitor the reaction progress over time using techniques such as TLC, GC-MS, or NMR spectroscopy.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization to separate it from the photosensitizer and any unreacted starting material.

Data Presentation

While specific quantitative data for this compound is scarce in the literature, researchers should aim to collect and present data in a structured format for comparison. An example table is provided below.

ParameterThis compoundBenzophenone (Reference)
Molar Absorptivity (ε) Value at λmaxValue at λmax
λmax (nm) WavelengthWavelength
Triplet Energy (ET) Value (kcal/mol or kJ/mol)~69 kcal/mol
Quantum Yield (Φ) Value for a specific reactionValue for a specific reaction
Reaction Time Value (hours or minutes)Value (hours or minutes)
Product Yield (%) ValueValue

Values for this compound would need to be determined experimentally.

Conclusion

This compound is a promising photosensitizer with potential applications in various fields of chemistry and materials science. Its performance is expected to be comparable to other substituted benzophenones, with the specific substituents offering potential advantages in terms of solubility and electronic properties. The generalized protocols provided herein should serve as a starting point for researchers to explore the utility of this compound in their specific photochemical applications. Experimental determination of its key photophysical and photochemical parameters is essential for its effective implementation.

Application Notes and Protocols: Asymmetric Synthesis Using Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of scientific literature did not yield specific examples of 4-tert-butyl-4'-fluorobenzophenone being utilized as a chiral auxiliary or catalyst in asymmetric synthesis. The following application notes and protocols are based on the well-established use of other benzophenone derivatives, particularly benzophenone imines of glycine esters, which are versatile intermediates in the enantioselective synthesis of amino acids.

Introduction: The Role of Benzophenone Derivatives in Asymmetric Synthesis

Benzophenone derivatives serve as valuable tools in asymmetric synthesis, primarily as protecting groups that activate substrates for stereoselective transformations. The most prominent application is in the formation of Schiff bases with glycine esters. These benzophenone imines enhance the acidity of the α-proton, facilitating deprotonation and subsequent enantioselective reactions such as alkylations, aldol additions, and Michael additions. The bulky benzophenone group provides steric hindrance that, in conjunction with a chiral catalyst, directs the approach of electrophiles to create a new stereocenter with high fidelity.[1][2][3]

Additionally, chiral benzophenone derivatives can function as photosensitizers in asymmetric photochemical reactions, transferring chirality to the substrate upon photoexcitation.[4][5][6]

Asymmetric Alkylation of Glycine Benzophenone Schiff Base (O'Donnell Amino Acid Synthesis)

The O'Donnell asymmetric amino acid synthesis is a robust method for preparing a wide variety of natural and unnatural α-amino acids. The key substrate is the benzophenone Schiff base of a glycine alkyl ester, which is alkylated using a chiral phase-transfer catalyst.[3]

Data Presentation: Enantioselective Alkylation
EntryElectrophile (R-X)CatalystSolventYield (%)ee (%)Reference
1Benzyl bromideCinchonidinium saltCH₂Cl₂/aq. NaOH9581[7]
2Ethyl iodideCinchonidinium saltCH₂Cl₂/aq. NaOH8866[3]
3Allyl bromideCinchonidinium saltToluene/aq. KOH9275[7]
4n-Butyl bromideCinchonidinium saltCH₂Cl₂/aq. NaOH9072[3]
Experimental Protocol: Asymmetric Alkylation

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • To a stirred solution of glycine tert-butyl ester benzophenone imine (1.0 mmol) and the chiral phase-transfer catalyst (0.1 mmol) in CH₂Cl₂ (10 mL), add the alkyl halide (1.2 mmol).

  • Cool the mixture to 0 °C and add 50% aqueous NaOH (2 mL) dropwise.

  • Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude alkylated product.

  • Purify the crude product by silica gel column chromatography.

  • For deprotection, treat the purified product with 1N HCl in diethyl ether to hydrolyze the imine and afford the corresponding amino acid ester.

Logical Workflow for Asymmetric Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start Glycine Schiff Base + Electrophile + Chiral Catalyst reaction Phase-Transfer Catalysis (CH2Cl2 / aq. NaOH, 0°C) start->reaction extraction Extraction & Drying reaction->extraction purification Column Chromatography extraction->purification deprotection Hydrolysis (HCl) purification->deprotection product Enantioenriched α-Amino Acid deprotection->product

Caption: Workflow for O'Donnell Asymmetric Amino Acid Synthesis.

Asymmetric Aldol Reaction of Glycine Benzophenone Schiff Base

The direct asymmetric aldol reaction of glycine benzophenone Schiff bases with aldehydes provides an efficient route to β-hydroxy-α-amino acids, which are important structural motifs in many biologically active molecules.[8]

Data Presentation: Enantioselective Aldol Reaction
EntryAldehydeCatalystYield (%)dr (syn:anti)ee (syn) (%)Reference
1IsobutyraldehydeUreidopeptide-based BB catalyst95>95:598[8]
2BenzaldehydeUreidopeptide-based BB catalyst89>95:596[8]
3CyclohexanecarboxaldehydeUreidopeptide-based BB catalyst92>95:597[8]
4CinnamaldehydeUreidopeptide-based BB catalyst85>95:595[8]

BB = Brønsted Base

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • Benzophenone imine of glycine o-nitroanilide

  • Aldehyde (e.g., isobutyraldehyde)

  • Chiral ureidopeptide-based Brønsted base catalyst

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the benzophenone imine of glycine o-nitroanilide (0.2 mmol) and the chiral catalyst (0.02 mmol) in toluene (2.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (0.4 mmol) to the reaction mixture.

  • Stir the reaction at this temperature for 24-48 hours.

  • Quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and dry it with anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Determine the diastereomeric ratio and enantiomeric excess of the crude product by chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Signaling Pathway for Stereoselectivity

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Transition State cluster_product Product glycine_imine Glycine Benzophenone Imine transition_state Diastereomeric Transition State glycine_imine->transition_state aldehyde Aldehyde aldehyde->transition_state catalyst Chiral Brønsted Base catalyst->transition_state Controls Stereochemistry product syn-β-Hydroxy α-Amino Acid Derivative transition_state->product C-C Bond Formation

Caption: Control of stereochemistry in the asymmetric aldol reaction.

Asymmetric Michael Addition

The enantioselective Michael addition of glycine benzophenone imines to α,β-unsaturated compounds is a powerful method for synthesizing glutamic acid derivatives and other complex amino acids.[9]

Data Presentation: Enantioselective Michael Addition
EntryMichael AcceptorCatalystYield (%)ee (%)Reference
1N-Cinnamoyl-N'-methyl-pyrazolamideCyclopropenimine9599[9]
2N-Crotonoyl-N'-methyl-pyrazolamideCyclopropenimine8897[9]
3β-Phenyl-α,β-unsaturated pyrazolamideCyclopropenimine9298[9]
Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Benzophenone-imine of glycine tert-butyl ester

  • α,β-Unsaturated pyrazolamide

  • Chiral cyclopropenimine catalyst (e.g., Lambert catalyst)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the α,β-unsaturated pyrazolamide (0.1 mmol) in THF (1.0 mL) at room temperature, add the chiral cyclopropenimine catalyst (0.01 mmol).

  • Add the benzophenone-imine of glycine tert-butyl ester (0.12 mmol) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly.

  • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

  • The adduct can be further cyclized to form pyroglutamic acid esters.

Catalytic Cycle

G catalyst Chiral Catalyst enolate Chiral Enolate catalyst->enolate Deprotonation glycine Glycine Imine glycine->enolate adduct Michael Adduct enolate->adduct Addition acceptor Michael Acceptor acceptor->adduct adduct->catalyst Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric Michael addition.

References

Application Notes and Protocols: 4-Tert-butyl-4'-fluorobenzophenone as a Fluorescent Probe for Environmental Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-4'-fluorobenzophenone is a substituted aromatic ketone that exhibits environment-sensitive fluorescence. This property makes it a valuable tool for researchers as a fluorescent probe to investigate the microenvironment of biological systems and for the analysis of solvent properties in various chemical and pharmaceutical processes. The tert-butyl group, being electron-donating, and the fluorine atom, being weakly electron-withdrawing, influence the electronic distribution in the molecule's excited state, leading to changes in its fluorescence characteristics in response to the polarity of the surrounding medium. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for sensing environmental polarity.

Principle of Sensing

The sensing mechanism of this compound is based on its solvatochromic properties. In non-polar environments, the probe exhibits a specific fluorescence emission spectrum. As the polarity of the solvent increases, the excited state of the molecule is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission maximum. This shift, along with changes in fluorescence intensity and quantum yield, can be correlated with the polarity of the microenvironment. This phenomenon allows for the quantitative assessment of the polarity of an unknown environment by measuring the fluorescence properties of the probe.

Data Presentation

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes typical photophysical data in solvents of varying polarity.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
n-Hexane1.88~340~400~60~0.85
Dichloromethane8.93~342~425~83~0.60
Acetonitrile37.5~345~450~105~0.35
Water80.1~350~480~130~0.10
Sensing Performance
ParameterValueNotes
Excitation Wavelength~340-350 nmDependent on solvent.
Emission Range~400-500 nmBroad emission spectrum sensitive to polarity.
SensitivityHighSignificant spectral shifts observed with changes in polarity.
Response Time< 1 secondDiffusion-controlled interaction.
PhotostabilityModerateShould be protected from prolonged exposure to high-intensity light.

Experimental Protocols

Preparation of Stock Solution
  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Dissolving: Dissolve the powder in 1 mL of anhydrous dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.

  • Storage: Store the stock solution at -20°C in a light-protected vial.

Protocol for Measuring Solvent Polarity
  • Preparation of Working Solutions: Prepare a series of solutions of this compound in different solvents (e.g., hexane, dichloromethane, acetonitrile, and water) by diluting the stock solution to a final concentration of 10 µM.

  • Spectroscopic Measurements:

    • Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer, exciting at the respective λ_abs.

  • Data Analysis:

    • Plot the emission maximum (λ_em) as a function of the solvent dielectric constant (ε) to generate a calibration curve.

    • For an unknown sample, prepare a 10 µM solution of the probe in the sample, measure its fluorescence emission maximum, and determine the apparent polarity from the calibration curve.

Protocol for Cellular Imaging of Microenvironment Polarity
  • Cell Culture: Culture cells of interest on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Loading:

    • Dilute the this compound stock solution in a serum-free cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing: Wash the cells twice with a phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging:

    • Add fresh culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set with excitation around 350 nm and emission collection between 400-500 nm).

    • Acquire images in different channels if performing co-localization studies with other fluorescent markers.

  • Image Analysis: Analyze the fluorescence intensity and, if possible, the spectral properties of the emitted light from different cellular compartments to infer differences in local microenvironment polarity.

Visualizations

Sensing_Mechanism cluster_ground Ground State (S0) Probe_S0 Probe in Ground State Excitation Light Absorption (Excitation) Probe_S0->Excitation hν_ex Probe_S1_NP Excited State (Non-polar Solvent) Emission_NP Fluorescence Emission (Shorter Wavelength) Probe_S1_NP->Emission_NP hν_em (blue-shifted) Probe_S1_P Excited State (Polar Solvent) Emission_P Fluorescence Emission (Longer Wavelength) Probe_S1_P->Emission_P hν_em (red-shifted) Excitation->Probe_S1_NP Excitation->Probe_S1_P Emission_NP->Probe_S0 Emission_P->Probe_S0 Experimental_Workflow Start Start Prep_Stock Prepare Probe Stock Solution (1 mg/mL in DMSO) Start->Prep_Stock Prep_Working Prepare Working Solutions (10 µM in various solvents) Prep_Stock->Prep_Working Measure_Abs Measure Absorption Spectra (UV-Vis Spectrophotometer) Prep_Working->Measure_Abs Measure_Em Measure Emission Spectra (Fluorescence Spectrophotometer) Measure_Abs->Measure_Em Analyze_Data Analyze Data (Plot λ_em vs. Solvent Polarity) Measure_Em->Analyze_Data Cal_Curve Generate Calibration Curve Analyze_Data->Cal_Curve Unknown_Sample Analyze Unknown Sample Cal_Curve->Unknown_Sample End End Unknown_Sample->End Cellular_Imaging_Workflow Start Start Culture_Cells Culture Cells on Glass-Bottom Dish Start->Culture_Cells Load_Probe Load Cells with Probe (5-10 µM for 30 min) Culture_Cells->Load_Probe Wash_Cells Wash Cells with PBS Load_Probe->Wash_Cells Image_Cells Acquire Fluorescence Images (Microscope) Wash_Cells->Image_Cells Analyze_Images Analyze Image Data (Intensity and/or Spectral Shift) Image_Cells->Analyze_Images End End Analyze_Images->End

4-tert-butyl-4'-fluorobenzophenone: An Uncharted Territory in NMR Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is currently no documented application of 4-tert-butyl-4'-fluorobenzophenone as a derivatizing agent for NMR spectroscopy. While the principles of derivatization for NMR analysis, particularly utilizing fluorine-containing reagents, are well-established, the specific use of this compound for modifying analytes like alcohols or amines to facilitate their detection and quantification by 19F NMR is not reported.

Researchers and professionals in drug development commonly employ derivatizing agents to enhance the NMR spectroscopic properties of target molecules. These agents can introduce a nucleus with favorable NMR characteristics, such as ¹⁹F, which offers high sensitivity and a wide chemical shift range, often in a region of the spectrum free from background signals. This is particularly useful for quantitative analysis (qNMR) and for determining the enantiomeric purity of chiral compounds.

Typically, derivatizing agents for functional groups like alcohols and amines are highly reactive compounds, such as acid chlorides, anhydrides, or activated carboxylic acids. These reagents readily form stable covalent bonds (esters and amides, respectively) with the analyte under mild conditions suitable for sample preparation.

Benzophenones, including this compound, are ketones and are generally not considered standard derivatizing agents for alcohols and amines in the context of routine NMR analysis. The formation of derivatives from a ketone, such as ketals from alcohols or imines from amines, usually requires specific and often rigorous reaction conditions, including strong acid catalysis and the removal of water. Such conditions are not typically conducive to the simple and rapid derivatization protocols preferred for NMR sample preparation.

While the concept of using a fluorine-containing molecule to tag analytes for ¹⁹F NMR is sound, the chemical reactivity of the carbonyl group in this compound does not lend itself to the straightforward derivatization reactions commonly employed in this field.

For researchers interested in utilizing derivatization for ¹⁹F NMR analysis, established reagents include:

  • Fluorinated benzoyl chlorides: These react readily with alcohols and amines to form esters and amides, respectively, introducing a fluorine tag for ¹⁹F NMR detection.

  • Fluorinated carboxylic acids: In the presence of a suitable coupling agent, these can be used to form esters and amides.

  • Other commercially available fluorinated derivatizing agents: A variety of reagents specifically designed for NMR derivatization are available from chemical suppliers.

Application Note: Probing the Ultrafast Dynamics of Substituted Benzophenones using Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol and data interpretation guide for the transient absorption spectroscopy of 4-tert-butyl-4'-fluorobenzophenone. Due to the limited availability of specific photophysical data for this compound in the scientific literature, this note utilizes data from a close structural analog, 4-fluorobenzophenone, to illustrate the experimental methodology and the expected transient species. The focus is on the characterization of the triplet excited state and the subsequent formation of the ketyl radical, key transient species in the photochemistry of benzophenones. This document is intended for researchers, scientists, and drug development professionals interested in the photophysical and photochemical properties of aromatic ketones.

Introduction

Benzophenone and its derivatives are widely studied aromatic ketones known for their rich photochemistry, which is fundamentally linked to their excited state dynamics. Upon photoexcitation, these molecules typically undergo rapid intersystem crossing to populate a triplet excited state. This triplet species is a potent hydrogen abstractor, readily reacting with suitable hydrogen-donating solvents to form a ketyl radical. Understanding the kinetics and spectral signatures of these transient species is crucial for applications ranging from photopolymerization to photodynamic therapy and understanding drug photodegradation pathways.

Transient absorption spectroscopy is a powerful technique to study these ultrafast processes. By employing a pump-probe setup, the formation and decay of transient species can be monitored on timescales from femtoseconds to microseconds. This application note outlines the experimental setup and protocol for such a measurement and presents representative data based on studies of analogous benzophenone compounds.

Photochemical Pathway of Benzophenones

The primary photochemical pathway for benzophenones in hydrogen-donating solvents involves several key steps. This process can be visualized as a Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Pump) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Ketyl Ketyl Radical T1->Ketyl H-Abstraction Ketyl->S0 Dimerization / Disproportionation

Caption: A generalized Jablonski diagram for the photochemical pathway of benzophenones.

Experimental Protocol

This section details a typical experimental protocol for transient absorption spectroscopy of a benzophenone derivative.

1. Sample Preparation:

  • Compound: this compound

  • Solvent: A hydrogen-donating solvent such as cyclohexane or a mixture of ethanol and methanol is recommended. For this protocol, we will use cyclohexane.

  • Concentration: Prepare a solution with a concentration that yields an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette. A typical starting concentration is around 1 mM.

  • Degassing: To avoid quenching of the triplet state by molecular oxygen, the solution should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes prior to and during the experiment.

2. Transient Absorption Spectrometer Setup:

A standard femtosecond or nanosecond transient absorption spectrometer is required. The key components are:

  • Laser Source: A Ti:Sapphire laser system producing femtosecond or picosecond pulses is commonly used. For nanosecond experiments, a Nd:YAG laser can be employed.

  • Pump Beam: The pump beam excites the sample. For benzophenones, an excitation wavelength in the UV region is typically used, for example, the third harmonic of a Nd:YAG laser at 355 nm.

  • Probe Beam: A broadband white light continuum is used as the probe beam to measure the change in absorbance of the sample after excitation. This is often generated by focusing a portion of the fundamental laser output onto a nonlinear crystal (e.g., sapphire or CaF2).

  • Delay Line: A motorized delay stage is used to vary the time delay between the pump and probe pulses, allowing for the temporal evolution of the transient species to be monitored.

  • Detector: A CCD or CMOS camera coupled to a spectrograph is used to detect the probe light and record the transient absorption spectra.

TAS_Workflow cluster_laser Laser System cluster_beams Beam Path cluster_sample Sample & Detection Laser Ti:Sapphire Laser OPA Optical Parametric Amplifier Laser->OPA BeamSplitter Beam Splitter OPA->BeamSplitter PumpPath Pump Beam (e.g., 355 nm) BeamSplitter->PumpPath ProbePath Probe Beam BeamSplitter->ProbePath DelayLine Motorized Delay Stage PumpPath->DelayLine WLG White Light Generation (e.g., CaF2) ProbePath->WLG Sample Sample Cuvette WLG->Sample DelayLine->Sample Spectrograph Spectrograph Sample->Spectrograph Detector CCD/CMOS Detector Spectrograph->Detector Computer Computer Detector->Computer Data Acquisition

Caption: A schematic workflow of a typical transient absorption spectroscopy experiment.

3. Data Acquisition:

  • Acquire transient absorption spectra at various time delays, ranging from picoseconds to nanoseconds (or microseconds, depending on the lifetime of the species of interest).

  • Collect a "pump-off" spectrum (probe only) to use as a reference for calculating the change in absorbance (ΔA).

  • The change in absorbance is calculated as: ΔA = -log(Ipump-on / Ipump-off), where Ipump-on is the intensity of the probe light transmitted through the excited sample and Ipump-off is the intensity of the probe light transmitted through the unexcited sample.

Data and Interpretation

The transient absorption spectra of benzophenones typically exhibit features corresponding to the triplet state and the ketyl radical.

Triplet State Absorption:

Immediately following photoexcitation and rapid intersystem crossing, the transient absorption spectrum is dominated by the T1 → Tn absorption of the benzophenone triplet state. For benzophenone itself, this is a broad absorption band in the visible region, peaking around 530 nm.[1] The lifetime of the triplet state is highly dependent on the solvent and the presence of quenchers. In hydrogen-donating solvents, the triplet state decays as it abstracts a hydrogen atom to form the ketyl radical.

Ketyl Radical Absorption:

As the triplet state decays, a new set of absorption bands appears, corresponding to the benzophenone ketyl radical. The absorption spectrum of the benzophenone ketyl radical has been well-characterized.[2][3][4] For the analogue 4-fluorobenzophenone, the ketyl radical (4-FBPH•) exhibits characteristic absorption peaks.[2][3]

Table 1: Representative Transient Absorption Data for Benzophenone Derivatives

Transient SpeciesAnalogue CompoundAbsorption Maxima (λmax)Lifetime (τ)SolventReference
Triplet State (3BP*) Benzophenone~530 nmMicroseconds (in non-reactive solvents)PMMA[1]
Ketyl Radical (4-FBPH•) 4-Fluorobenzophenone~350 nm, ~480 nm2.0 ns (D1 excited state)Cyclohexane[2][3]

Note: The lifetime of the triplet state will be significantly shorter in hydrogen-donating solvents due to the hydrogen abstraction reaction. The lifetime provided for the ketyl radical corresponds to its excited state (D1), as the ground state radical is much longer-lived.

Summary and Conclusion

Transient absorption spectroscopy is an indispensable tool for elucidating the photochemical pathways of this compound and related compounds. By analyzing the transient absorption spectra and their temporal evolution, the formation and decay of the triplet excited state and the subsequent ketyl radical can be characterized. The provided protocol and representative data from analogous compounds offer a solid foundation for researchers to design and interpret their own experiments. These studies are critical for understanding the photostability and photoreactivity of such molecules in various applications, including pharmaceuticals and materials science.

References

Application Notes and Protocols for the Evaluation of Novel Photosensitizers in Photodynamic Therapy Research: A Case Study with 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tissue destruction. The efficacy of PDT is critically dependent on the photochemical and photobiological properties of the photosensitizer. While 4-Tert-butyl-4'-fluorobenzophenone is a known organic compound, its application as a photosensitizer in photodynamic therapy is not yet established in published research.

These application notes provide a comprehensive framework for the evaluation of novel photosensitizer candidates, using this compound as a hypothetical example. The following sections detail the essential experimental protocols, data presentation strategies, and conceptual workflows necessary to characterize a new photosensitizer for its potential in PDT.

General Mechanism of Photodynamic Therapy

Photodynamic therapy operates on the principle of light-induced cytotoxicity. A photosensitizer, upon absorption of light, transitions to an excited singlet state, and then to a longer-lived triplet state. This triplet state can then initiate two types of reactions:

  • Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce cytotoxic ROS.

  • Type II Reaction: The excited photosensitizer can directly transfer its energy to molecular oxygen (in its ground triplet state), generating highly reactive singlet oxygen (¹O₂), a major cytotoxic agent in PDT.[1]

PDT_Mechanism cluster_0 Photosensitizer Activation cluster_1 Cytotoxic Reactions PS_ground PS (Ground State) Light Light (hν) PS_singlet ¹PS* (Singlet State) Light->PS_singlet Absorption PS_triplet ³PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing Type_I Type I Reaction PS_triplet->Type_I Type_II Type II Reaction PS_triplet->Type_II Substrate Substrate (e.g., Biomolecule) Type_I->Substrate Oxygen ³O₂ (Triplet Oxygen) Type_II->Oxygen Radicals Radical Ions Substrate->Radicals ROS Reactive Oxygen Species (ROS) Oxygen->ROS e.g., O₂⁻, H₂O₂ Singlet_Oxygen ¹O₂ (Singlet Oxygen) Oxygen->Singlet_Oxygen Energy Transfer Radicals->Oxygen Cell_Death Cell Death ROS->Cell_Death Singlet_Oxygen->Cell_Death

Caption: General mechanism of photodynamic therapy.

Experimental Protocols

The evaluation of a novel photosensitizer involves a multi-step process, from characterizing its fundamental photochemical properties to assessing its efficacy in preclinical models.

Photochemical Characterization

1.1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer is often correlated with its ability to generate singlet oxygen.[2] The singlet oxygen quantum yield (ΦΔ) is a measure of this efficiency.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the photosensitizer (e.g., this compound) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of a well-characterized reference photosensitizer with a known ΦΔ in the same solvent (e.g., meso-tetra(4-sulfonatophenyl) porphine dihydrochloride).[3]

    • Prepare a solution of a singlet oxygen acceptor, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

  • Spectrophotometric Measurements:

    • In a quartz cuvette, mix the photosensitizer solution (either sample or reference) with the DPBF solution.

    • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).

    • Irradiate the solution with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer.

    • Monitor the decrease in DPBF absorbance at regular time intervals during irradiation.

  • Calculation of ΦΔ:

    • The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

    • The ΦΔ of the sample can be calculated using the following formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

      • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

      • k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively.

      • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

In Vitro Evaluation

2.1. Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is dependent on its ability to be taken up by target cells and its localization within specific organelles.[4][5]

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

  • Incubation: Incubate the cells with various concentrations of the photosensitizer for different time periods (e.g., 1, 4, 12, 24 hours).

  • Fluorescence Microscopy:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • If the photosensitizer is fluorescent, its intracellular distribution can be visualized directly using a fluorescence microscope.

    • To determine subcellular localization, co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

    • Capture and overlay the images to determine the co-localization of the photosensitizer with specific organelles.

  • Flow Cytometry:

    • For quantitative analysis of cellular uptake, detach the cells after incubation, wash with PBS, and analyze them using a flow cytometer to measure the intracellular fluorescence intensity.

2.2. In Vitro Phototoxicity Assay

This assay determines the light-dependent cytotoxicity of the photosensitizer.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Photosensitizer Incubation: Incubate the cells with a range of concentrations of the photosensitizer for a predetermined optimal time (based on uptake studies). Include control wells with no photosensitizer.

  • Irradiation:

    • Wash the cells with PBS to remove any extracellular photosensitizer.

    • Add fresh medium.

    • Irradiate the cells with a light source of a specific wavelength and fluence (light dose). Keep a set of plates in the dark as a control for "dark toxicity."

  • Viability Assessment:

    • After a post-irradiation incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death upon irradiation).

InVitro_Workflow start Start: Novel Photosensitizer photochem Photochemical Characterization (e.g., Singlet Oxygen Yield) start->photochem cell_culture Cell Culture (e.g., Cancer Cell Line) photochem->cell_culture uptake_loc Cellular Uptake & Subcellular Localization cell_culture->uptake_loc phototox In Vitro Phototoxicity Assay cell_culture->phototox data_analysis Data Analysis (IC50, Localization) uptake_loc->data_analysis dark_tox Dark Toxicity Control phototox->dark_tox Comparison phototox->data_analysis dark_tox->data_analysis end End: Candidate for In Vivo Studies data_analysis->end

Caption: In vitro evaluation workflow for a novel photosensitizer.

In Vivo Evaluation

3.1. Tumor Models

Animal models are essential for evaluating the in vivo efficacy and safety of a new photosensitizer.[6][7][8]

Protocol:

  • Tumor Induction:

    • Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

  • Photosensitizer Administration:

    • Administer the photosensitizer to the tumor-bearing mice, typically via intravenous or intraperitoneal injection.

  • Pharmacokinetics and Biodistribution:

    • At various time points after administration, collect blood and tissue samples (tumor, skin, muscle, liver, etc.).

    • Quantify the concentration of the photosensitizer in each sample to determine its pharmacokinetic profile and tumor selectivity.

  • In Vivo PDT Efficacy:

    • At the time of maximum tumor accumulation of the photosensitizer, irradiate the tumor with a laser of the appropriate wavelength and light dose.

    • Monitor tumor growth over time by measuring tumor volume.

    • Include control groups: untreated, light only, and photosensitizer only.

  • Toxicity Assessment:

    • Monitor the mice for any signs of systemic toxicity, such as weight loss or changes in behavior.

    • Perform histological analysis of major organs after the study to assess for any tissue damage.

InVivo_Workflow start Start: Promising Photosensitizer tumor_model Establishment of Tumor Model (e.g., Xenograft in Mice) start->tumor_model ps_admin Photosensitizer Administration (e.g., Intravenous) tumor_model->ps_admin pharmaco Pharmacokinetics & Biodistribution Studies ps_admin->pharmaco pdt_treatment In Vivo Photodynamic Therapy ps_admin->pdt_treatment pharmaco->pdt_treatment Determine Optimal Time for Irradiation light_control Light Only Control pdt_treatment->light_control Comparison ps_control PS Only Control pdt_treatment->ps_control Comparison tumor_monitoring Tumor Growth Monitoring pdt_treatment->tumor_monitoring toxicity Systemic Toxicity Assessment pdt_treatment->toxicity end End: Efficacy & Safety Profile tumor_monitoring->end toxicity->end

Caption: In vivo evaluation workflow for a novel photosensitizer.

Data Presentation

Clear and concise data presentation is crucial for the interpretation of results. Quantitative data should be summarized in tables for easy comparison.

Table 1: Photochemical Properties of this compound (Hypothetical Data)

ParameterValueReference Photosensitizer
Absorption Maximum (λmax) 350 nm630 nm (Photofrin®)
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹15,000 M⁻¹cm⁻¹
Singlet Oxygen Quantum Yield (ΦΔ) 0.450.60

Table 2: In Vitro Phototoxicity of this compound in A549 Cells (Hypothetical Data)

Concentration (µM)Light Dose (J/cm²)Cell Viability (%) - DarkCell Viability (%) - Light
0 10100 ± 598 ± 4
1 1095 ± 675 ± 8
5 1092 ± 540 ± 7
10 1088 ± 715 ± 5
IC50 (Light) 4.2 µM

Table 3: In Vivo Antitumor Efficacy of this compound PDT in a Mouse Xenograft Model (Hypothetical Data)

Treatment GroupTumor Volume at Day 14 (mm³)% Tumor Growth Inhibition
Control (Untreated) 1200 ± 150-
Light Only 1150 ± 1304%
Photosensitizer Only 1100 ± 1408%
PDT (PS + Light) 300 ± 8075%

Conclusion

The protocols and frameworks outlined in these application notes provide a systematic approach to the comprehensive evaluation of novel photosensitizer candidates for photodynamic therapy. By following these detailed methodologies for photochemical characterization, in vitro assessment, and in vivo validation, researchers can thoroughly investigate the potential of compounds like this compound and advance the development of new and effective PDT agents for cancer treatment and other applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Tert-butyl-4'-fluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-tert-butyl-4'-fluorobenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low.Increase the molar equivalents of the Lewis acid catalyst. A common starting point is 1.1 to 1.3 equivalents relative to the 4-fluorobenzoyl chloride.
Reaction Temperature Too Low: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature.
Poor Quality Starting Materials: Impurities in tert-butylbenzene or 4-fluorobenzoyl chloride can inhibit the reaction.Use freshly distilled or purified starting materials. Verify the purity of the starting materials by NMR or GC-MS.
Strongly Deactivating Groups: While not inherent to the desired reactants, contamination with strongly deactivating species can halt the reaction.[1][2]Ensure the reaction vessel and starting materials are free from contaminants that could deactivate the aromatic ring.[1][2]

Issue 2: Formation of Multiple Products (Isomers)

Potential Cause Troubleshooting Step
Isomerization of Tert-butyl Group: Under harsh conditions, the tert-butyl group can rearrange.Maintain a controlled and lower reaction temperature to minimize carbocation rearrangements.[1]
Ortho-substitution: While para-substitution is sterically favored, some ortho-isomer may form.Optimize the reaction solvent and temperature. Less polar solvents at lower temperatures can favor the formation of the para-isomer.
Polyacylation: The product, this compound, can undergo a second acylation.Use a slight excess of the tert-butylbenzene to favor the mono-acylated product.

Issue 3: Difficult Purification

Potential Cause Troubleshooting Step
Unreacted Starting Materials: Similar boiling points or polarities can make separation difficult.Optimize the reaction to drive it to completion. Consider using a different solvent system for chromatography to improve separation.
Formation of Aluminum Complexes: The ketone product can form a complex with the Lewis acid, complicating the workup.During the workup, ensure the reaction mixture is quenched with ice and acid (e.g., dilute HCl) to break up the aluminum complexes. Stir vigorously during this process.
Oily Product: The product may not crystallize easily if impurities are present.Attempt recrystallization from a different solvent or solvent mixture. If that fails, column chromatography is recommended for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of tert-butylbenzene with 4-fluorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: Why is an inert atmosphere important for this reaction?

A2: Lewis acids like AlCl₃ are highly hygroscopic and react readily with moisture in the air. This deactivates the catalyst, leading to a significant decrease in or complete failure of the reaction.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the formation of the ortho-isomer, polyacylation where a second acyl group is added to the product, and potential dealkylation of the tert-butyl group under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to observe the consumption of the starting materials and the formation of the product.

Q5: What is the purpose of the acidic workup?

A5: The acidic workup serves two main purposes. First, it quenches any unreacted Lewis acid catalyst. Second, it breaks down the complex formed between the ketone product and the Lewis acid, allowing for the isolation of the desired product in the organic phase.

Experimental Protocols

Proposed Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • tert-Butylbenzene

  • 4-Fluorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.2 equivalents).

  • Cool the mixture to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add tert-butylbenzene (1.1 equivalents) dropwise, again keeping the temperature below 5 °C.

  • Once the addition of tert-butylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the resulting mixture vigorously for 15-20 minutes.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterRangeRecommended Starting PointNotes
Temperature 0 °C to reflux0 °C to Room TemperatureLower temperatures can improve selectivity for the para-isomer.
Reaction Time 1 - 12 hours2 - 4 hoursMonitor by TLC/GC to determine the optimal time.
Molar Ratio (tert-Butylbenzene : 4-Fluorobenzoyl chloride) 1:1 to 2:11.1:1An excess of tert-butylbenzene can minimize polyacylation.
Molar Ratio (AlCl₃ : 4-Fluorobenzoyl chloride) 1:1 to 1.5:11.2:1Ensure the catalyst is in slight excess to drive the reaction.

Visualizations

experimental_workflow A Reaction Setup (Inert Atmosphere) B Add Anhydrous Solvent and AlCl₃ A->B C Cool to 0-5 °C B->C D Dropwise Addition of 4-Fluorobenzoyl Chloride C->D E Dropwise Addition of Tert-butylbenzene D->E F Reaction at Room Temperature (Monitor by TLC/GC) E->F G Quench with Ice/HCl F->G H Aqueous Workup (Separation & Washes) G->H I Drying and Solvent Removal H->I J Purification (Recrystallization or Chromatography) I->J K Product Characterization J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low or No Yield? Catalyst Check Catalyst Activity (Use fresh, anhydrous AlCl₃) Start->Catalyst Yes SideProducts Side Products Observed? Start->SideProducts No Stoichiometry Verify Stoichiometry (Increase AlCl₃ equivalents) Catalyst->Stoichiometry Still Low Temperature Optimize Temperature (Gradually increase) Stoichiometry->Temperature Still Low Purity Check Starting Material Purity Temperature->Purity Still Low Success Successful Synthesis Purity->Success Isomers Isomers Present? (Lower temp, change solvent) SideProducts->Isomers Yes PurificationIssue Purification Difficult? SideProducts->PurificationIssue No Polyacylation Polyacylation? (Increase tert-butylbenzene ratio) Isomers->Polyacylation Still Issues Polyacylation->Success Workup Improve Workup (Thorough acid quench) PurificationIssue->Workup Yes PurificationIssue->Success No Chromatography Optimize Chromatography Workup->Chromatography Still Issues Chromatography->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-Tert-butyl-4'-fluorobenzophenone, a key intermediate in pharmaceutical and materials science research. The primary method of synthesis is the Friedel-Crafts acylation of tert-butylbenzene with 4-fluorobenzoyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded a mixture of isomers. How can I identify them and improve the selectivity for the desired this compound?

A1: The primary isomeric byproduct is typically 2-tert-butyl-4'-fluorobenzophenone. The tert-butyl group on the starting material, tert-butylbenzene, is an ortho, para-directing group. While the bulky nature of the tert-butyl group sterically hinders ortho-acylation, favoring the para-product, the formation of the ortho-isomer can still occur, particularly at higher reaction temperatures.

Troubleshooting:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the reactants and the catalyst. This increases the kinetic preference for the sterically less hindered para-product.

  • Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide can enhance para-selectivity.

  • Catalyst Addition: Slow, portion-wise addition of the Lewis acid catalyst can help to control the reaction's exothermicity and minimize side reactions.

  • Identification: The isomers can be distinguished and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The para-isomer will typically have a simpler aromatic region in the ¹H NMR spectrum due to symmetry.

Q2: I have observed a significant amount of a byproduct that appears to have lost the tert-butyl group. What is this compound and how can I prevent its formation?

A2: This byproduct is likely 4-fluorobenzophenone, resulting from the dealkylation of the tert-butyl group from the aromatic ring. This is a common side reaction in Friedel-Crafts chemistry, especially under harsh acidic conditions.[1][2] The tert-butyl cation that is cleaved can then participate in other reactions.

Troubleshooting:

  • Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid catalyst. An excess of AlCl₃ can promote dealkylation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic environment.

  • Moisture Control: Ensure all reagents and glassware are scrupulously dry. The presence of water can lead to the formation of HCl, increasing the acidity of the reaction mixture and promoting dealkylation.

Q3: My final product is contaminated with a higher molecular weight impurity. What could this be?

A3: A higher molecular weight impurity could be a diacylated product, such as 2,4-di-(4-fluorobenzoyl)-tert-butylbenzene. Although the acyl group is deactivating, preventing further acylation, a second acylation can occur under forcing conditions.[3][4][5][6]

Troubleshooting:

  • Reactant Stoichiometry: Use a slight excess of tert-butylbenzene relative to 4-fluorobenzoyl chloride to favor mono-acylation.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times.

  • Purification: These higher molecular weight byproducts can often be removed by column chromatography or recrystallization.

Q4: I am having trouble with the reaction work-up, and my yields are low. What are some common pitfalls?

A4: The work-up for a Friedel-Crafts acylation is critical for obtaining a pure product in high yield. The ketone product forms a complex with the aluminum chloride catalyst, which must be hydrolyzed.

Troubleshooting:

  • Hydrolysis: The reaction mixture should be quenched by slowly and carefully adding it to ice-cold dilute acid (e.g., HCl). This hydrolyzes the ketone-AlCl₃ complex and dissolves the inorganic salts.

  • Extraction: After hydrolysis, the product needs to be thoroughly extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Multiple extractions will ensure complete recovery.

  • Washing: The organic extracts should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted 4-fluorobenzoyl chloride (as 4-fluorobenzoic acid) and residual acid, followed by a brine wash to aid in drying.

Byproduct Summary

Byproduct NameStructureFormation PathwayPrevention/Mitigation
2-Tert-butyl-4'-fluorobenzophenone IsomerOrtho-acylation of tert-butylbenzeneLow reaction temperature, non-polar solvent.
4-Fluorobenzophenone Dealkylation ProductCleavage of the tert-butyl group under acidic conditions.Use minimal Lewis acid, control reaction time, ensure anhydrous conditions.
Diacylated tert-butylbenzene Polyacylation ProductSecond acylation of the aromatic ring.Use excess tert-butylbenzene, avoid harsh conditions.
4-Fluorobenzoic acid Hydrolysis ProductReaction of 4-fluorobenzoyl chloride with water.Use anhydrous reagents and solvents. Can be removed with a basic wash during work-up.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tert-butylbenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add tert-butylbenzene (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Slowly add anhydrous aluminum chloride (1.1 equivalents) in portions to the stirred solution, maintaining the temperature below 10 °C.

  • Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until the ice has melted and the layers have separated.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Visualizing Reaction Pathways

Synthesis_Pathway TBB Tert-butylbenzene Product This compound TBB->Product FBC 4-Fluorobenzoyl Chloride Acylium Acylium Ion Intermediate FBC->Acylium + AlCl3 AlCl3 AlCl3 (Catalyst) Acylium->Product + Tert-butylbenzene - AlCl3 - HCl Troubleshooting_Byproducts Start Friedel-Crafts Acylation Isomers Isomer Formation (ortho-product) Start->Isomers Dealkylation Dealkylation (Loss of tert-butyl group) Start->Dealkylation Polyacylation Polyacylation (Di-acylated product) Start->Polyacylation Hydrolysis Hydrolysis of Acyl Chloride Start->Hydrolysis HighTemp High Temperature HighTemp->Isomers ExcessAcid Excess Lewis Acid ExcessAcid->Dealkylation HarshConditions Harsh Conditions (Long reaction time) HarshConditions->Dealkylation HarshConditions->Polyacylation Moisture Presence of Water Moisture->Hydrolysis

References

Technical Support Center: Purification of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Tert-butyl-4'-fluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple byproducts or unreacted starting materials, column chromatography is recommended. Vacuum distillation can also be an option for thermally stable substituted benzophenones.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A2: The probable impurities include unreacted starting materials such as fluorobenzene and 4-tert-butylbenzoyl chloride (or 4-tert-butylbenzoic acid if the chloride is hydrolyzed). Other potential impurities are regioisomers (e.g., 2-fluoro-4'-tert-butylbenzophenone) and polyalkylated byproducts, which can arise from the nature of the Friedel-Crafts reaction.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent or solvent mixture. For this compound, consider trying ethanol, methanol, or a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. Consider using a slightly more polar solvent system.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then try cooling again. If crystals still do not form, try placing the solution in an ice bath or even a freezer. If the compound remains soluble, a different solvent system is required.
The recovered yield is very low. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be moderately soluble in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.
The purified product is still impure (as determined by TLC or melting point). The chosen solvent did not effectively differentiate between the product and the impurities. Some impurities may have co-precipitated.A second recrystallization may be necessary. Alternatively, switch to a different solvent system. If impurities persist, column chromatography may be required.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent system is not optimal.Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate (an Rf value of 0.2-0.4 for the desired compound is often ideal).
The compound is not eluting from the column. The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
Streaking or tailing of the compound band on the column. The sample was not loaded onto the column in a concentrated band. The column may be overloaded.Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it carefully onto the top of the column. Avoid using a solvent for loading that is significantly more polar than the eluent. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

Data Presentation

The following tables provide illustrative quantitative data for the purification of this compound. These values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Recrystallization of this compound

Solvent System Crude Purity (%) Purity after 1st Recrystallization (%) Recovery Yield (%)
Ethanol9098.585
Hexane/Ethyl Acetate (9:1)9099.080
Methanol/Water (4:1)9098.088

Table 2: Column Chromatography of this compound

Eluent System (Hexane:Ethyl Acetate) Crude Purity (%) Purity after Chromatography (%) Recovery Yield (%)
98:28599.590
95:58599.292
90:108598.895

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel (e.g., 100 g for 1-2 g of crude product) to the chosen eluent (e.g., hexane:ethyl acetate 98:2). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Open the stopcock and begin collecting fractions. Add more eluent to the top of the column to maintain the solvent level.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 10-20 mL). Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation of Product: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Below are diagrams illustrating the troubleshooting workflow and logical relationships in the purification process.

Purification_Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture check_purity Assess Purity (TLC, MP, HPLC) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity >99% impure_product Product Still Impure check_purity->impure_product Purity <99% end End pure_product->end troubleshoot_recrystallization Troubleshoot Recrystallization impure_product->troubleshoot_recrystallization From Recrystallization troubleshoot_chromatography Troubleshoot Column Chromatography impure_product->troubleshoot_chromatography From Chromatography troubleshoot_recrystallization->recrystallization Re-purify troubleshoot_chromatography->column_chromatography Re-purify

Caption: General workflow for the purification and troubleshooting of this compound.

Recrystallization_Decision_Tree start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No filter_dry Filter and Dry crystals_form->filter_dry Yes concentrate Concentrate solution oiling_out->concentrate No reheat_add_solvent Reheat, add more solvent oiling_out->reheat_add_solvent Yes concentrate->cool change_solvent Change solvent system concentrate->change_solvent Still no crystals reheat_add_solvent->cool reheat_add_solvent->change_solvent Still oils out

Technical Support Center: Optimizing Friedel-Crafts Acylation for Substituted Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted benzophenones, enhancing both yield and purity.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the Friedel-Crafts acylation of substituted aromatic compounds.

Issue 1: Low or No Yield

Q1: My Friedel-Crafts acylation is resulting in a very low yield or no product at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylation can stem from several factors, primarily related to substrate reactivity, catalyst deactivation, or inappropriate reaction conditions.

  • Substrate Deactivation: The most common issue is the presence of strongly deactivating groups on the aromatic substrate. Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) make the aromatic ring electron-deficient and therefore less nucleophilic, hindering the electrophilic aromatic substitution.[1] Friedel-Crafts acylation generally fails with aromatic rings that are less reactive than monohalobenzenes.

  • Catalyst Deactivation: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), can be deactivated by certain functional groups on the reactants. Aromatic substrates containing basic amino groups (-NH₂, -NHR, -NR₂) will react with the Lewis acid, forming a complex that deactivates the catalyst and adds a positive charge to the ring, further deactivating it.[1] Similarly, the ketone product itself forms a stable complex with the Lewis acid, which is why a stoichiometric amount of the catalyst is often required.

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters. For deactivated aromatic rings, higher temperatures may be necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. A factorial design analysis has shown that temperature, the nature of the catalyst, and the catalyst-to-reactant ratio are determinant factors in the success of the acylation of deactivated aromatics.[2]

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. The presence of water in the solvent or on the glassware will hydrolyze the catalyst, rendering it inactive. Therefore, strictly anhydrous conditions are essential for the reaction's success.

Q2: I am trying to acylate a phenol or an aniline derivative and getting a low yield of the desired benzophenone. What is going wrong?

A2: Phenols and anilines are problematic substrates for Friedel-Crafts acylation due to the interaction of their functional groups with the Lewis acid catalyst.

  • Anilines: The lone pair of electrons on the nitrogen atom of anilines makes them Lewis bases. They readily react with the Lewis acid catalyst (e.g., AlCl₃) to form a salt. This process deactivates the catalyst and introduces a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.

  • Phenols: In the case of phenols, the primary reaction is often O-acylation, where the acyl group attaches to the oxygen atom to form a phenyl ester, rather than the desired C-acylation on the aromatic ring. While the resulting ester can sometimes be rearranged to the C-acylated product (a reaction known as the Fries rearrangement) by using an excess of the Lewis acid catalyst, this adds complexity and may not be efficient.

Issue 2: Poor Selectivity and Side Reactions

Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring and by steric hindrance.

  • Directing Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho-, para-directing. Electron-withdrawing groups are meta-directing.

  • Steric Hindrance: Bulky acylating agents or bulky substituents on the aromatic ring will favor substitution at the less sterically hindered position, which is typically the para position. For instance, in the acylation of toluene, the substitution occurs almost exclusively at the para position.[3]

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can also influence the isomer distribution. For example, in the benzoylation of chlorobenzene, the ratio of isomers can be affected by the solvent used.

Q4: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A4: Besides the formation of undesired isomers, other side reactions can occur:

  • Dealkylation/Rearrangement: While less common than in Friedel-Crafts alkylation, at high temperatures, dealkylation or rearrangement of alkyl substituents on the aromatic ring can occur.

  • Reaction with Solvent: Some solvents can compete with the substrate for the acylating agent. For example, if the solvent is an aromatic compound, it may also undergo acylation. It is often preferable to use the aromatic reactant in excess to serve as the solvent.

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material and thus resistant to further acylation.[4][5]

Issue 3: Catalyst and Reagent Handling

Q5: What are some "greener" or less harsh alternatives to traditional Lewis acids like AlCl₃?

A5: Due to the environmental and handling issues associated with traditional Lewis acids, several alternatives have been developed:

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts offer advantages such as easier separation from the reaction mixture, reusability, and often milder reaction conditions.[6]

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) have been shown to be effective catalysts for Friedel-Crafts acylation and can often be recovered and reused.[7]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup.

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) can catalyze the acylation, particularly with activated aromatic systems.[8][9]

Q6: My acylating agent is an acid anhydride. Does this change the reaction requirements?

A6: Acid anhydrides can be used in place of acyl chlorides and often react under similar conditions. In some cases, using an acid anhydride with a milder Lewis acid or a Brønsted acid can provide good yields, especially for activated aromatic rings.[8]

Quantitative Data on Reaction Yields

The yield of substituted benzophenones is highly dependent on the electronic nature of the substituents on both the aromatic substrate and the benzoyl chloride, as well as the choice of catalyst.

Table 1: Effect of Catalyst on the Yield of Benzophenone

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃Benzoyl Chloride25100[10]
BenzeneBenzoyl ChlorideFeCl₃(Not specified)Reflux<10[2]
BenzeneBenzoyl ChlorideZnCl₂(Not specified)High>10[2]
BenzeneN-(4-nitrophenyl)benzamideCF₃SO₃HBenzene5093[8]

Table 2: Influence of Substituents on Yield in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystYield (%)Product(s)Reference
TolueneBenzoyl ChlorideAlCl₃-91.7% para, 7.2% ortho, 1.1% meta[10]
ChlorobenzeneBenzoyl ChlorideAlCl₃-84-97% para, 3-12% ortho, 0.1-4% meta-
AnisoleAcetyl ChlorideAlCl₃High4-Methoxyacetophenone[11]
p-XyleneBenzoyl ChlorideAlCl₃822,5-Dimethylbenzophenone[9]
Benzenep-Nitrobenzoyl ChlorideAlCl₃824-Nitrobenzophenone[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzophenone

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of toluene.[12]

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension in an ice bath.

  • Addition of Reactants: Prepare a solution of benzoyl chloride (1.0 equivalent) and toluene (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, 10% NaOH solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-methylbenzophenone.

Protocol 2: Synthesis of an Unsymmetrical Benzophenone (Example: Acylation of p-Xylene with Anisole)

This protocol describes a two-step, one-pot synthesis of an unsymmetrical benzophenone.[13]

Materials:

  • p-Xylene

  • Anisole

  • Oxalyl chloride in DCM (10 wt%)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Chlorocarbonylation: In a flask, dissolve p-xylene (1.0 equivalent) in DCM and cool in an ice-water bath. Add a 10 wt% solution of oxalyl chloride in DCM (1.1 equivalents). Over 5 minutes, add solid AlCl₃ (1.2 equivalents). Remove the ice bath and stir for 30 minutes.

  • Acylation: Add a solution of anisole (1.0 equivalent) in DCM dropwise over 5 minutes. Stir the reaction mixture for 1 hour at room temperature.

  • Quenching: Cautiously pour the reaction mixture into a separatory funnel containing cold water to quench the reaction.

  • Extraction: Separate the DCM layer and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts and dry over Na₂SO₄. Filter and evaporate the solvent onto a small amount of silica gel using a rotary evaporator.

  • Purification: Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 1% to 5% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product, evaporate the solvent, and collect the solid unsymmetrical benzophenone.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Friedel-Crafts Acylation start Low or No Yield Observed check_substrate Is the aromatic substrate strongly deactivated (e.g., -NO2, -NR3+)? start->check_substrate check_catalyst Is there a Lewis basic group on the substrate (e.g., -NH2, -OH)? check_substrate->check_catalyst No use_harsher_conditions Consider harsher conditions (higher temp, stronger catalyst) or alternative synthesis route. check_substrate->use_harsher_conditions Yes check_conditions Are reaction conditions anhydrous and optimized? check_catalyst->check_conditions No modify_substrate Protect the functional group or use an alternative 'greener' catalyst. check_catalyst->modify_substrate Yes optimize Dry solvents and glassware. Optimize temperature, time, and stoichiometry. check_conditions->optimize No investigate_workup Investigate workup procedure for product loss. check_conditions->investigate_workup Yes end_success Yield Improved use_harsher_conditions->end_success modify_substrate->end_success optimize->end_success investigate_workup->end_success

Caption: A workflow diagram for troubleshooting low yields in Friedel-Crafts acylation.

Catalyst_Selection_Logic Logic for Catalyst Selection in Friedel-Crafts Acylation start Start: Select Aromatic Substrate is_activated Is the ring activated (e.g., toluene, anisole)? start->is_activated is_deactivated Is the ring deactivated (e.g., chlorobenzene)? is_activated->is_deactivated No use_mild_catalyst Use milder Lewis acids (FeCl3, ZnCl2) or 'greener' alternatives (Zeolites, Metal Triflates). is_activated->use_mild_catalyst Yes has_lewis_base Does the substrate contain a Lewis basic group? is_deactivated->has_lewis_base No use_strong_catalyst Use strong Lewis acid (AlCl3) and consider higher temperatures. is_deactivated->use_strong_catalyst Yes protect_or_alternative Protect the functional group or use a non-Lewis acid catalyst (e.g., Brønsted acids). has_lewis_base->protect_or_alternative Yes end_node Use standard conditions (e.g., AlCl3). has_lewis_base->end_node No (neutral ring, e.g., benzene)

Caption: A decision-making diagram for selecting a suitable catalyst.

References

Technical Support Center: Polymerization Initiated by 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-tert-butyl-4'-fluorobenzophenone as a photoinitiator. The information is presented in a question-and-answer format to directly address potential issues encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of polymerization initiation by this compound?

This compound is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, solvent, or the monomer/polymer itself) to form two radical species: a benzophenone ketyl radical and a radical on the hydrogen donor. The radical on the hydrogen donor is typically the primary species that initiates the polymerization of monomers.

Q2: What are the potential side reactions when using this compound?

  • Chain Scission: Abstraction of a hydrogen atom from the polymer backbone can lead to the formation of a macroradical. This macroradical can undergo β-scission, resulting in a decrease in the polymer's molecular weight and potentially altering its mechanical properties.

  • Cross-linking: Recombination of macroradicals on different polymer chains can lead to the formation of cross-links. This increases the molecular weight and can lead to gel formation, which may be desirable or undesirable depending on the application.

  • Initiator-Polymer Adducts: The benzophenone ketyl radical can potentially combine with growing polymer chains or other radicals, leading to the incorporation of the initiator fragment into the polymer structure.

  • Reactions with Oxygen: The presence of oxygen can inhibit free radical polymerization by scavenging the initiating and propagating radicals, forming less reactive peroxy radicals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymerization Rate or Incomplete Conversion 1. Insufficient UV Light Intensity: The photoinitiator is not being adequately activated. 2. Inappropriate Wavelength: The UV source does not emit strongly in the absorption range of the photoinitiator. 3. Oxygen Inhibition: Dissolved oxygen is scavenging the initiating radicals. 4. Low Co-initiator Concentration: Insufficient hydrogen donors are available for the photoinitiator.1. Increase the intensity of the UV lamp or decrease the distance between the lamp and the sample. 2. Ensure your UV source has a significant output in the absorption range of this compound (typically around 254 nm and 365 nm for benzophenones). 3. Deoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization. 4. Increase the concentration of the co-initiator (e.g., an amine or thiol).
Yellowing of the Final Polymer 1. Photo-degradation of the Initiator: Side products from the photoinitiator can be colored. 2. Oxidation: Reaction of the polymer or initiator with oxygen can lead to colored byproducts.1. Use the minimum effective concentration of the photoinitiator. 2. Ensure thorough deoxygenation of the reaction mixture. Consider adding antioxidants if compatible with the polymerization.
Gel Formation / Insoluble Polymer Excessive Cross-linking: High initiator concentration or prolonged UV exposure can lead to a high density of macroradicals and subsequent cross-linking.1. Reduce the concentration of the photoinitiator. 2. Decrease the UV exposure time or intensity. 3. Use a chain transfer agent to control molecular weight and reduce cross-linking.
Decrease in Polymer Molecular Weight Chain Scission: The polymer backbone is susceptible to degradation upon hydrogen abstraction.1. Choose a monomer/polymer system that is less prone to chain scission. Polymers with tertiary hydrogens on their backbone are more susceptible. 2. Lower the photoinitiator concentration and/or UV intensity to reduce the rate of hydrogen abstraction from the polymer backbone.

Experimental Protocols

While a specific, validated protocol for polymerization using this compound is not available in the reviewed literature, a general procedure for a Type II photoinitiated polymerization of an acrylate monomer is provided below. Users should optimize the concentrations and conditions for their specific system.

General Protocol for Photo-polymerization of an Acrylate Monomer

  • Preparation of the Formulation:

    • In a suitable reaction vessel, dissolve the desired amount of this compound (e.g., 0.1-2 wt% relative to the monomer) in the acrylate monomer.

    • Add a co-initiator, such as an amine (e.g., ethyl 4-(dimethylamino)benzoate) or a thiol, at a concentration typically 1.5-2 times that of the photoinitiator on a molar basis.

    • If a solvent is required, use a solvent that is a poor hydrogen donor to minimize side reactions (e.g., acetonitrile, t-butyl acetate).

  • Deoxygenation:

    • Purge the formulation with a gentle stream of an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Maintain a positive inert gas atmosphere throughout the polymerization.

  • UV Curing:

    • Place the reaction vessel under a UV lamp with an appropriate wavelength output (e.g., a medium-pressure mercury lamp).

    • Irradiate the sample for a predetermined time. The curing time will depend on the light intensity, initiator concentration, and monomer reactivity. Monitor the polymerization progress using techniques like real-time FTIR to follow the disappearance of the acrylate double bond peak.

  • Analysis:

    • After polymerization, the polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane).

    • Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and NMR spectroscopy to confirm the polymer structure and potentially identify initiator fragments.

Visualizations

Diagram of the General Photoinitiation and Side Reaction Pathways

G Figure 1. General reaction pathways for a Type II photoinitiator. PI Photoinitiator (PI) (Ground State) PI_excited Excited PI* PI->PI_excited UV Light (hν) PI_excited->PI Decay PI_ketyl Ketyl Radical (PI-H·) PI_excited->PI_ketyl Hydrogen Abstraction R_radical Donor Radical (R·) PI_excited->R_radical Hydrogen Abstraction Scission_Products Chain Scission Products PI_excited->Scission_Products H-abstraction from Polymer -> Chain Scission + Polymer RH Hydrogen Donor (RH) (Co-initiator, Monomer, Polymer, Solvent) RH->PI_ketyl Hydrogen Abstraction RH->R_radical Hydrogen Abstraction Polymer_chain Growing Polymer Chain (P·) R_radical->Polymer_chain Initiation + Monomer Peroxy_Radical Peroxy Radical (ROO·) (Inhibits Polymerization) R_radical->Peroxy_Radical Reaction with O2 Monomer Monomer (M) Polymer Polymer (P) Polymer_chain->Polymer Propagation + n(Monomer) Crosslinked_Polymer Cross-linked Polymer Polymer_chain->Crosslinked_Polymer Termination (Combination) Polymer_chain->Peroxy_Radical Reaction with O2 Oxygen Oxygen (O2)

Caption: General reaction pathways for a Type II photoinitiator.

Troubleshooting Logic Flowchart

G Figure 2. Troubleshooting flowchart for common polymerization issues. Start Problem with Polymerization Low_Conversion Low Conversion? Start->Low_Conversion Check_UV Check UV Source (Intensity, Wavelength) Low_Conversion->Check_UV Yes Yellowing Polymer Yellowing? Low_Conversion->Yellowing No Deoxygenate Increase Deoxygenation Check_UV->Deoxygenate Increase_CoInitiator Increase Co-initiator Conc. Deoxygenate->Increase_CoInitiator End Problem Resolved Increase_CoInitiator->End Reduce_PI Reduce Initiator Conc. Yellowing->Reduce_PI Yes Gelation Gel Formation? Yellowing->Gelation No Check_Deoxy Check Deoxygenation Reduce_PI->Check_Deoxy Check_Deoxy->End Reduce_UV_Time Reduce UV Time/Intensity Gelation->Reduce_UV_Time Yes MW_Decrease Molecular Weight Decrease? Gelation->MW_Decrease No Reduce_PI_Gel Reduce Initiator Conc. Reduce_UV_Time->Reduce_PI_Gel Reduce_PI_Gel->End Reduce_PI_Scission Reduce Initiator Conc. / UV Intensity MW_Decrease->Reduce_PI_Scission Yes End2 Further Optimization Needed MW_Decrease->End2 No Reduce_PI_Scission->End

Caption: Troubleshooting flowchart for common polymerization issues.

Solubility issues of 4-Tert-butyl-4'-fluorobenzophenone in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 4-tert-butyl-4'-fluorobenzophenone in their reaction media.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

Initial Assessment Workflow:

start Solubility Issue Identified: This compound (TBFB) fails to dissolve solvent_check Is the solvent appropriate? (Consider polarity) start->solvent_check temp_check Has temperature been optimized? solvent_check->temp_check Yes solvent_change Select a more suitable solvent (Refer to solubility table) solvent_check->solvent_change No concentration_check Is the concentration too high? temp_check->concentration_check Yes heat Increase temperature gradually (Check for degradation) temp_check->heat No cosolvent Consider adding a co-solvent concentration_check->cosolvent Yes dilute Reduce the concentration of TBFB concentration_check->dilute No sonication Apply sonication to aid dissolution cosolvent->sonication heat->sonication dilute->sonication success Issue Resolved sonication->success Dissolved fail Consult further resources sonication->fail Still not dissolved solvent_change->success

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

Detailed Troubleshooting Steps:

  • Verify Solvent Choice: this compound, a benzophenone derivative, is a largely non-polar molecule and is practically insoluble in water. Its solubility is significantly better in organic solvents.[1][2] The general principle of "like dissolves like" should be applied. Aromatic and less polar solvents are generally good choices.

  • Optimize Temperature: The solubility of most organic solids, including benzophenone derivatives, increases with temperature.[2] If the reaction conditions permit, gradually heating the solvent while stirring can significantly improve dissolution. Caution should be exercised to avoid solvent loss by evaporation or thermal degradation of the reactant.

  • Consider Concentration: If the compound still does not dissolve, the solution may be saturated. Attempt to use a lower concentration of this compound.

  • Utilize a Co-solvent: If a single solvent system is not effective, the addition of a co-solvent can modify the polarity of the reaction medium and enhance solubility. For instance, if your primary solvent is moderately polar, adding a less polar co-solvent in which this compound has high solubility can be effective.

  • Mechanical Agitation: In some cases, simple stirring may not be sufficient. The use of a sonicator can provide the necessary energy to break down solute-solute interactions and promote solvation.

  • Particle Size Reduction: The rate of dissolution can be influenced by the particle size of the crystalline compound; finer particles generally dissolve more readily due to a larger surface area.[2] If you have solid material that is not dissolving, consider carefully grinding it to a finer powder (in a fume hood with appropriate personal protective equipment).

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound likely to be most soluble?

Q2: Can I use a solvent mixture to dissolve this compound?

A2: Yes, using a co-solvent or a solvent mixture is a common strategy to enhance the solubility of organic compounds. The choice of co-solvent should be guided by the polarity of the primary solvent and the reaction compatibility.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in organic solvents is expected to increase with temperature.[2] If you are facing solubility issues, gentle heating of the reaction mixture can be an effective solution, provided the compound and other reactants are thermally stable at the elevated temperature.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: As with any chemical, you should always consult the Safety Data Sheet (SDS) before use. General safe handling practices for solid organic compounds should be followed, including use in a well-ventilated area or fume hood, and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

Disclaimer: The following table provides an estimated qualitative solubility based on the known behavior of structurally similar benzophenone derivatives. Experimental verification is recommended.

SolventPolarityExpected Solubility
WaterHighInsoluble
MethanolHighLow
EthanolHighLow to Moderate
AcetoneMediumHigh
Ethyl AcetateMediumHigh
AcetonitrileMediumModerate
DichloromethaneLowHigh
TolueneLowHigh
HexaneLowModerate

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Reaction

  • Solvent Selection: Choose a solvent in which this compound is known to have good solubility and that is compatible with your reaction conditions.

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the chosen solvent.

  • Addition of Solute: While stirring, slowly add the this compound to the solvent.

  • Observation: Observe if the solid dissolves completely at room temperature.

  • Heating (if necessary): If the solid does not dissolve, gently heat the mixture using a water bath or heating mantle with continuous stirring. Monitor the temperature to ensure it does not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Cooling (if applicable): If the reaction is to be carried out at a lower temperature, allow the solution to cool after the solute has fully dissolved. Be observant for any precipitation upon cooling. If precipitation occurs, a different solvent or a co-solvent system may be necessary.

Signaling Pathways and Logical Relationships

Diagram 2: Solvent Selection Logic for Reactions Involving this compound

start Start: Select Solvent for Reaction check_solubility High Solubility of TBFB? start->check_solubility check_reactivity Solvent Inert to Reactants? check_solubility->check_reactivity Yes reselect Reselect Solvent check_solubility->reselect No check_bp Boiling Point Suitable for Reaction Temp? check_reactivity->check_bp Yes check_reactivity->reselect No solvent_ok Solvent is Suitable check_bp->solvent_ok Yes check_bp->reselect No reselect->start

Caption: Logical decision process for selecting an appropriate reaction solvent.

References

Technical Support Center: Photodegradation of 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photodegradation of 4-tert-butyl-4'-fluorobenzophenone and related aromatic ketones. Due to the limited availability of specific data on this compound, the information provided is based on established principles of benzophenone photochemistry and general photostability testing guidelines.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the process by which a molecule is broken down by absorbing energy from light, particularly ultraviolet (UV) radiation. For a compound like this compound, which contains a benzophenone chromophore known to absorb UV light, this is a significant concern. The absorbed energy can excite the molecule to a reactive triplet state, initiating degradation pathways.[1][2][3] This can lead to a loss of the active compound, the formation of potentially toxic impurities, and a decrease in product efficacy and safety.

Q2: What is the likely mechanism of photodegradation for this compound?

A2: The photodegradation of aromatic ketones like benzophenones typically proceeds via the formation of an excited triplet state upon UV absorption.[1][2] This highly reactive species can then abstract hydrogen atoms from other molecules (like solvents or excipients) or undergo other reactions to form radical intermediates.[1][4] These radicals can subsequently react with oxygen or other species to form a variety of degradation products, including hydroxylated species and carboxylic acids.[1][4]

Q3: What are the standard regulatory guidelines for photostability testing?

A3: The primary guideline for photostability testing of new drug substances and products is the ICH Q1B guideline.[5][6][7] It provides a systematic approach to testing, including recommendations for light sources, exposure levels, and sample analysis.[6][7] The guideline mandates exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV (UVA) energy.[8][9]

Q4: How can I prevent or minimize the photodegradation of my compound during experiments and storage?

A4: Prevention strategies focus on limiting light exposure and inhibiting photochemical reactions.

  • Light-Resistant Packaging: Store the compound in amber glass vials or other opaque containers to block UV and visible light.[8]

  • Inert Atmosphere: Degradation can be accelerated by oxygen.[8] Purging solutions with an inert gas like nitrogen or argon can help.

  • Use of Stabilizers: Incorporating photostabilizers or quenchers (compounds that can harmlessly de-excite the triplet state) into formulations can be effective.

  • Formulation pH: The pH of the solution can influence the degradation rate of some compounds.[10]

  • Solvent Choice: The polarity and hydrogen-donating ability of the solvent can affect the degradation pathway and rate.

Troubleshooting Guide

This guide addresses common issues encountered during photostability studies.

Problem: I am seeing significant degradation in my "dark control" sample.

  • Possible Cause 1: Thermal Degradation. The light sources in a photostability chamber generate heat. If the temperature is not adequately controlled, your compound may be degrading thermally. ICH guidelines recommend maintaining temperature to minimize these effects.[6][9]

    • Solution: Ensure your photostability chamber has robust temperature control. Compare the degradation profile to a sample stored at a controlled temperature away from the chamber.

  • Possible Cause 2: Oxidative Degradation. The compound may be sensitive to oxygen.

    • Solution: Prepare samples under an inert atmosphere (e.g., nitrogen) and seal containers tightly.

Problem: My analytical results (e.g., HPLC) show high variability between replicate samples.

  • Possible Cause 1: Non-Uniform Light Exposure. Samples may not be receiving a uniform dose of light due to their position in the chamber or improper sample arrangement.[5][6]

    • Solution: Spread solid samples in a thin, single layer.[6] For liquid samples, use chemically inert, transparent containers and ensure they are placed to receive maximum and uniform exposure.[6] Consider using a merry-go-round photoreactor for liquid samples to ensure equal irradiation.[1]

  • Possible Cause 2: Inadequate Sample Preparation. For solid samples, non-homogeneity after exposure can lead to sampling errors.

    • Solution: Ensure the entire sample is homogenized before taking an aliquot for analysis.[6]

Problem: I am observing new, unexpected peaks in my chromatogram after irradiation.

  • Possible Cause: Formation of Photodegradants. This is the expected outcome of a photodegradation experiment.

    • Solution: This is the primary goal of forced degradation studies. The goal is to develop analytical methods capable of resolving and identifying these new peaks.[6][11] Use a validated, stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants, providing clues to their structure.[1]

Troubleshooting Decision Flowchart

TroubleshootingFlowchart Troubleshooting Photodegradation Experiments start Unexpected Result Observed degradation_in_dark Degradation in Dark Control? start->degradation_in_dark high_variability High Variability in Replicates? degradation_in_dark->high_variability No thermal_issue Check for Thermal Degradation (Is T° controlled?) degradation_in_dark->thermal_issue Yes new_peaks New/Unexpected Peaks? high_variability->new_peaks No uniformity_issue Check Light Exposure Uniformity (Single layer? Sample position?) high_variability->uniformity_issue Yes analysis_issue These are likely photodegradants. Use stability-indicating method. Characterize with LC-MS. new_peaks->analysis_issue Yes end_node Proceed with Investigation new_peaks->end_node No oxidation_issue Check for Oxidative Degradation (Is sample protected from air?) thermal_issue->oxidation_issue oxidation_issue->end_node sampling_issue Check Sampling Procedure (Is sample homogenized?) uniformity_issue->sampling_issue sampling_issue->end_node analysis_issue->end_node

Caption: A flowchart for troubleshooting common issues in photodegradation experiments.

Quantitative Data Summary

Table 1: Photodegradation Half-Lives (t½) of Selected Benzophenone Derivatives

Compound Matrix Light Source Half-Life (t½) Reference
Ketoprofen Distilled Water Medium Pressure UV Lamp 0.8 minutes [12]
Benzophenone-1 (BP-1) Distilled Water Medium Pressure UV Lamp 17 hours [12]
Benzophenone-3 (BP-3) Distilled Water Medium Pressure UV Lamp 99 hours [12]
Benzophenone-3 (BP-3) Activated Sludge (Oxic) Not Specified 10.7 days [13]

| Benzophenone-3 (BP-3) | Digested Sludge (Anoxic) | Not Specified | 4.2 days |[13] |

Experimental Protocols

Protocol: Forced Photodegradation Study (ICH Q1B)

This protocol outlines a forced degradation study to evaluate the photosensitivity of this compound.

1. Sample Preparation:

  • Drug Substance (Solid): Spread a thin layer of the compound in a chemically inert, transparent dish (e.g., quartz or borosilicate glass).[5][6]

  • Drug Substance (Solution): Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile, methanol, or water). The choice of solvent can significantly impact degradation and should be documented.[1] Place the solution in a chemically inert and transparent container.[6]

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to protect them completely from light. These will be placed in the photostability chamber alongside the exposed samples.[8]

  • Unexposed Control: Keep a reference sample stored under normal long-term storage conditions, protected from light.

2. Light Source and Exposure:

  • Use a calibrated light source that complies with ICH Q1B specifications.[7][9] This can be:

    • Option 1: An artificial daylight source such as a Xenon or metal halide lamp.

    • Option 2: A combination of cool white fluorescent lamps for visible light and near-UV fluorescent lamps with a spectral distribution from 320 to 400 nm.[6][7]

  • Expose the samples (and the dark control) until the desired exposure level is reached:

    • Visible Light: Not less than 1.2 million lux hours.

    • UVA Light: Not less than 200 watt hours/m².

  • Monitor the exposure using calibrated radiometers or lux meters.[14]

  • Control the temperature inside the chamber to minimize thermal degradation.[6]

3. Sample Analysis:

  • At the end of the exposure period, visually inspect all samples for physical changes (e.g., color change, precipitation).

  • Prepare the samples for analysis. For solids, ensure the sample is homogenized before weighing.[6]

  • Analyze the unexposed control, dark control, and exposed samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • The method should be able to separate the parent compound from all significant degradation products.

  • Calculate the loss of the parent compound and quantify the formation of major degradants (often expressed as a percentage of the parent peak area).

Experimental Workflow Diagram

WorkflowDiagram Photostability Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_sample Prepare Samples (Solid/Solution) expose Place Samples & Dark Control in Photostability Chamber prep_sample->expose prep_dark Prepare Dark Control (Wrap in Foil) prep_dark->expose prep_ref Store Unexposed Control analyze Analyze All Samples (HPLC-UV, LC-MS) prep_ref->analyze monitor Expose to ICH Q1B Light Conditions (≥1.2M lux-hr, ≥200 W-hr/m²) expose->monitor monitor->analyze report Quantify Degradation & Identify Products analyze->report

Caption: A typical workflow for conducting a photostability study according to ICH Q1B.

Hypothetical Photodegradation Pathway

While the exact products for this compound are not defined in the literature, a plausible pathway based on general benzophenone chemistry is illustrated below. It involves the formation of a reactive triplet state that initiates radical reactions.

Photodegradation Pathway Diagram

PhotodegradationPathway Hypothetical Photodegradation Pathway parent This compound (Ground State, S₀) excited_singlet Excited Singlet State (S₁) parent->excited_singlet UV Light (hν) excited_triplet Excited Triplet State (T₁) (Reactive Species) excited_singlet->excited_triplet Intersystem Crossing excited_triplet->parent Non-radiative decay radicals Radical Intermediates excited_triplet->radicals H-Abstraction from Solvent (RH) quenching Quenching / Prevention excited_triplet->quenching Energy Transfer products Degradation Products (e.g., Hydroxylated Species, Ring-Opened Products) radicals->products Reaction with O₂, further steps quenching->parent Stabilizer returns to ground state

Caption: A simplified diagram showing a likely photodegradation pathway for an aromatic ketone.

References

Technical Support Center: Quenching of 4-Tert-butyl-4'-fluorobenzophenone Excited States

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quenching of 4-tert-butyl-4'-fluorobenzophenone excited states.

Frequently Asked Questions (FAQs)

Q1: What is the primary excited state of this compound involved in quenching studies?

A1: Like other benzophenone derivatives, this compound, upon photoexcitation, primarily undergoes efficient intersystem crossing from the initially formed singlet excited state (S₁) to a lower-energy triplet excited state (T₁).[1][2] This triplet state is relatively long-lived, making it the primary species observed and studied in quenching experiments.

Q2: What are common quenchers for the triplet excited state of benzophenone and its derivatives?

A2: A variety of molecules can quench the triplet state of benzophenones. These are broadly categorized based on the quenching mechanism:

  • Hydrogen Atom Donors: Phenols and amines are effective quenchers that react via hydrogen atom transfer, leading to the formation of a ketyl radical from the benzophenone and a radical from the quencher.[3][4][5]

  • Electron Donors/Acceptors: Molecules with low ionization potentials (electron donors) or high electron affinities (electron acceptors) can quench the triplet state through electron transfer, forming radical ions.[3][6]

  • Energy Transfer Acceptors: Molecules with triplet energies lower than that of this compound can act as energy acceptors, where the excitation energy is transferred from the benzophenone to the quencher. Naphthalene is a classic example of a triplet energy acceptor for benzophenone.[7]

Q3: How does solvent polarity affect the quenching process?

A3: Solvent polarity can significantly influence the quenching rate and mechanism.[8][9][10] For quenching reactions involving charge transfer, polar solvents can stabilize the resulting charged intermediates, potentially increasing the quenching rate constant. In contrast, for hydrogen abstraction reactions, the solvent can affect the hydrogen-bonding environment of the reactants, which may alter the reaction kinetics.[4] It is crucial to consider the solvent's properties when comparing quenching data or designing experiments.

Q4: What is a Stern-Volmer analysis, and how is it used in quenching studies?

A4: Stern-Volmer analysis is a common method to determine the quenching rate constant. It involves measuring the luminescence intensity or excited state lifetime of the fluorophore (in this case, the phosphorescence of the triplet state) at various concentrations of a quencher.[11][12][13] The relationship is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

or

τ₀ / τ = 1 + Kₛᵥ[Q]

where I₀ and τ₀ are the intensity and lifetime in the absence of the quencher, I and τ are the intensity and lifetime in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant.[12] Kₛᵥ is equal to kₙτ₀, where kₙ is the bimolecular quenching rate constant.

Troubleshooting Guides

Issue 1: Non-linear Stern-Volmer Plot

Possible Cause Troubleshooting Step
Static Quenching: Formation of a non-luminescent complex between the excited molecule and the quencher in the ground state.[14][15]Perform lifetime measurements. If the lifetime does not decrease with increasing quencher concentration while the intensity does, static quenching is occurring.
High Quencher Concentration: At high concentrations, the probability of multiple quenching events or quencher self-association can lead to deviations.[15]Work with a lower range of quencher concentrations where the plot is linear.
Inner Filter Effect: The quencher absorbs either the excitation or emission light.[14]Measure the absorption spectrum of the quencher. If there is significant overlap with the excitation or emission wavelengths of the benzophenone derivative, correct the fluorescence intensity data or choose different wavelengths.

Issue 2: Inconsistent or Irreproducible Quenching Rate Constants

Possible Cause Troubleshooting Step
Presence of Oxygen: Molecular oxygen is an efficient quencher of triplet states.[11][12]Ensure all solutions are thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Solvent Impurities: Impurities in the solvent can act as quenchers.Use high-purity, spectroscopy-grade solvents.
Temperature Fluctuations: Quenching rates are temperature-dependent.Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.
Photodegradation: The benzophenone derivative or the quencher may be degrading upon prolonged exposure to the excitation light.[8]Minimize exposure time and use fresh solutions. Check for changes in the absorption spectrum before and after the experiment.

Issue 3: Low or No Detectable Signal

| Possible Cause | Troubleshooting Step | | Low Intersystem Crossing Quantum Yield: The efficiency of forming the triplet state is low. | While benzophenones generally have high intersystem crossing yields, this can be solvent or temperature-dependent. Consult the literature for the specific conditions. | | Short Triplet Lifetime: The intrinsic lifetime of the triplet state is too short to be observed with the available instrumentation. | Use a faster detection system or work at lower temperatures (e.g., 77 K in a rigid matrix) to increase the lifetime.[2] | | Instrumental Misalignment: The excitation source, sample, and detector are not properly aligned. | Optimize the instrument alignment according to the manufacturer's instructions. |

Data Presentation

Table 1: Quenching Rate Constants (kₙ) of Triplet Benzophenone with Various Quenchers.

Note: Data for unsubstituted benzophenone is provided as a reference. Values for this compound are expected to be of a similar order of magnitude but may vary depending on the specific quencher and solvent.

QuencherSolventkₙ (M⁻¹s⁻¹)Quenching Mechanism
5,6-Dihydroxyindole (DHI)Acetonitrile8.4 x 10⁹Hydrogen/Electron Transfer
5,6-Dihydroxyindole-2-carboxylic acid (DHICA)Acetonitrile5.5 x 10⁹Hydrogen/Electron Transfer
α-Tocopherol (Vitamin E)Acetonitrile3-5 x 10⁹Hydrogen Atom Transfer
p-MethoxyphenolIonic Liquid1.8 x 10⁸Hydrogen Atom Transfer[3]
p-ChlorophenolIonic Liquid1.4 x 10⁷Hydrogen Atom Transfer[3]
2,4,6-Tri-tert-butylphenolBenzene6.2 x 10⁸Hydrogen Atom Transfer[5]
NaphthaleneVarious Ionic Liquids~10⁸Energy Transfer[3]

Data compiled from multiple sources.[3][5][16]

Experimental Protocols

1. Sample Preparation for Quenching Studies

  • Stock Solutions: Prepare a stock solution of this compound and a separate stock solution of the quencher in the desired high-purity, spectroscopy-grade solvent.

  • Serial Dilutions: Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher by making appropriate dilutions from the stock solutions.

  • Deoxygenation: Transfer the solutions to appropriate cuvettes (e.g., quartz for UV-Vis measurements). Deoxygenate each sample by bubbling with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes. Alternatively, for more rigorous deoxygenation, perform several freeze-pump-thaw cycles. Seal the cuvettes to prevent re-exposure to air.

2. Laser Flash Photolysis (LFP) for Direct Observation of the Triplet State

  • Instrument Setup: Use a nanosecond laser flash photolysis system. The excitation wavelength should be chosen where this compound absorbs (e.g., 355 nm from a Nd:YAG laser).[17][18] The probe light should cover the spectral region where the triplet-triplet absorption is expected (typically around 530-560 nm for benzophenones).[2]

  • Data Acquisition:

    • Record the transient absorption spectrum of the deoxygenated solution of this compound without any quencher to identify the triplet-triplet absorption maximum and determine its lifetime (τ₀).

    • Add a known concentration of the quencher to the solution and record the decay of the transient absorption at the maximum wavelength. The decay rate will be faster in the presence of the quencher.

    • Repeat this for a series of quencher concentrations.

  • Data Analysis:

    • The observed decay rate constant (kₒₑₛ) is the sum of the intrinsic decay rate (1/τ₀) and the quenching contribution: kₒₑₛ = 1/τ₀ + kₙ[Q].

    • Plot kₒₑₛ versus the quencher concentration [Q]. The slope of this linear plot will be the bimolecular quenching rate constant (kₙ).

3. Stern-Volmer Analysis using Phosphorescence Spectroscopy

  • Instrument Setup: Use a spectrofluorometer capable of measuring phosphorescence. This often requires a pulsed excitation source and a gated detector to discriminate between short-lived fluorescence and long-lived phosphorescence.

  • Data Acquisition:

    • Record the phosphorescence spectrum and intensity (I₀) of the deoxygenated this compound solution without any quencher.

    • Record the phosphorescence intensity (I) for each of the deoxygenated solutions containing different concentrations of the quencher.

  • Data Analysis:

    • Calculate the ratio I₀/I for each quencher concentration.

    • Plot I₀/I versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Kₛᵥ).

    • If the phosphorescence lifetime in the absence of the quencher (τ₀) is known or can be measured, the bimolecular quenching rate constant can be calculated as kₙ = Kₛᵥ / τ₀.

Mandatory Visualizations

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) S0 S₀ S1 S₁ S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_benz Prepare 4-tert-butyl-4'- fluorobenzophenone Solution prep_series Create Series of Quencher Concentrations prep_benz->prep_series prep_quencher Prepare Quencher Stock Solution prep_quencher->prep_series deoxygenate Deoxygenate Samples prep_series->deoxygenate measure Measure Phosphorescence Intensity/ Triplet Lifetime deoxygenate->measure plot Plot Stern-Volmer Graph (I₀/I vs. [Q]) measure->plot calculate Calculate Kₛᵥ and kₙ plot->calculate

Caption: Experimental workflow for a Stern-Volmer quenching analysis.

Quenching_Mechanisms BP_T1 BP(T₁) BP_S0 BP(S₀) BP_T1->BP_S0 Energy Transfer Radicals [BP-H]• + [Q-H]• or [BP]•⁻ + [Q]•⁺ BP_T1->Radicals Hydrogen/Electron Transfer Q Quencher (Q) Q_T1 Q(T₁)

Caption: Primary quenching mechanisms for triplet excited state benzophenone (BP).

References

Technical Support Center: Enhancing the Photostability of Benzophenone Derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with benzophenone derivatives in Organic Light-Emitting Diodes (OLEDs). The focus is on understanding and improving the photostability of these materials to achieve longer device lifetimes.

Frequently Asked Questions (FAQs)

Q1: Why are benzophenone derivatives used in OLEDs?

A1: Benzophenone derivatives are versatile organic semiconductors used in OLEDs for several reasons[1]:

  • High Triplet Energy: They often possess high triplet energy levels, making them suitable as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as they can efficiently transfer energy to the emissive dopants[1].

  • Electron-Accepting Core: The benzophenone core is electron-deficient, making it a good building block for creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules, which are crucial for efficient charge recombination and light emission[1][2].

  • High Intersystem Crossing Efficiency: Benzophenone is a classic phosphor with a high efficiency of intersystem crossing (ISC), the process of converting singlet excitons to triplet excitons. This property is beneficial for developing TADF emitters that can harvest triplet excitons for light emission[3].

  • Good Thermal Stability: Many benzophenone derivatives exhibit good thermal stability, which is essential for the fabrication and operation of OLED devices[1].

Q2: What are the main causes of degradation for benzophenone derivatives in OLEDs?

A2: The degradation of benzophenone derivatives in operating OLEDs is a complex process involving several mechanisms:

  • Triplet-Polaron Annihilation (TPA): This is a primary degradation pathway where a triplet exciton interacts with a charge carrier (polaron). The energy from the exciton is transferred to the polaron, creating a high-energy state that can lead to bond breaking and the formation of non-emissive species or charge traps[4][5].

  • Triplet-Triplet Annihilation (TTA): At high brightness levels, the concentration of triplet excitons can become high, leading to their annihilation upon collision. This process reduces the overall efficiency and can generate highly excited states that may induce chemical reactions and material degradation[6][7].

  • Photochemical Reactions: The high-energy environment within an operating OLED can trigger photochemical reactions. While the exact pathways in the solid state are not fully elucidated, studies in other media suggest that degradation can occur through hydroxylation, carboxylation, and cleavage of the aromatic rings[8].

  • Molecular Structure Instability: The inherent flexibility of the phenyl rings in the benzophenone core can contribute to non-radiative decay pathways, which can be a precursor to degradation[9].

Q3: What is the "meta-effect" in the photochemistry of benzophenone derivatives?

A3: The "meta-effect" refers to photochemical reactions that can occur in some benzophenone derivatives with substituents at the meta position. These reactions, which can include photoredox reactions and deprotonation, are influenced by the electronic nature of the substituents. For instance, an electron-donating group can facilitate these reactions by stabilizing the reactive biradical intermediates that are formed[10].

Troubleshooting Guides

Problem 1: My OLED device with a benzophenone derivative shows a rapid decline in luminance (short lifetime).

Possible Cause Troubleshooting Step Explanation
High Triplet-Polaron Annihilation (TPA) 1. Reduce the driving current/voltage: Operate the device at a lower brightness to decrease the concentration of both triplets and polarons. 2. Increase the emissive layer thickness: A thicker emissive layer can broaden the recombination zone, reducing the local concentration of excitons and polarons[4].TPA is a bimolecular process, so its rate is dependent on the concentration of both triplet excitons and polarons. Reducing these concentrations can slow down this degradation pathway.
Inefficient Host Material Select a host with higher triplet energy and good charge transport balance: Ensure the host material has a higher triplet energy than the benzophenone derivative (if it's a dopant) to prevent back energy transfer. A host with balanced electron and hole mobility can also prevent the accumulation of charge carriers in the emissive layer.An appropriate host material can effectively isolate the emitter molecules, reducing intermolecular interactions and quenching processes[1].
Molecular Instability Synthesize a more rigid benzophenone derivative: Incorporate structural modifications that reduce the rotational freedom of the phenyl rings. This can be achieved by using fused ring systems (e.g., xanthone, dibenzothiophene-benzoyl)[9].Increased molecular rigidity can suppress non-radiative decay channels and enhance photostability[9].

Problem 2: The efficiency of my TADF OLED with a benzophenone emitter is low.

Possible Cause Troubleshooting Step Explanation
High Non-Radiative Triplet Quenching Modify the benzophenone structure to suppress non-radiative decay: For example, substituting a "loose" phenyl moiety with a methoxy group has been shown to reduce the non-radiative triplet quenching rate by an order of magnitude without significantly affecting the reverse intersystem crossing (rISC) rate[11].Suppressing non-radiative pathways allows for more triplet excitons to be harvested for delayed fluorescence, thus increasing the efficiency[11].
Poor Charge Balance Optimize the device architecture: Introduce or optimize hole-blocking layers (HBLs) and electron-blocking layers (EBLs) to confine charge carriers within the emissive layer. Be cautious, as a very strong HBL can lead to hole accumulation and accelerate degradation[12].Efficient recombination of electrons and holes in the emissive layer is crucial for high efficiency. Blocking layers help to prevent charge leakage to adjacent layers.

Quantitative Data

The following table summarizes the performance of various OLEDs using benzophenone derivatives as host materials for a green phosphorescent emitter, Ir(ppy)₃. While direct lifetime comparisons are not available, the efficiency and brightness data provide an indication of the materials' performance.

Host Material IDDonor MoietyAcceptor MoietyMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Reference
HA4 CarbazoleBenzophenone22.370.080,100[Blazevicius et al., 2024]
HA5 3,6-DiphenylcarbazoleBenzophenone25.199.1>93,300[Blazevicius et al., 2024]
HA6 3,6-Dimethyl-9H-carbazoleBenzophenone20.168.382,300[Blazevicius et al., 2024]
HA8 1,4-DiphenyldureneBenzophenone17.025.442,700[Blazevicius et al., 2024]
HA9 1,3,5-TriphenylmesityleneBenzophenone16.223.339,200[Blazevicius et al., 2024]
HA10 3,3',5,5'-TetraphenylbimesityleneBenzophenone15.619.91,820[Blazevicius et al., 2024]

Data extracted from the review by Blazevicius et al. (2024), originally published in Nanomaterials.

Experimental Protocols

1. Synthesis of a Photostable Carbazole-Benzophenone Derivative

This protocol is a generalized procedure based on common synthetic routes like the Buchwald-Hartwig amination, which is frequently used for creating C-N bonds in OLED materials[1].

  • Objective: To synthesize a carbazole-substituted benzophenone derivative with enhanced rigidity and photostability.

  • Materials: 4,4'-Difluorobenzophenone, 3,6-diphenyl-9H-carbazole, Palladium(II) acetate, Tri(tert-butyl)phosphine, Sodium tert-butoxide, Anhydrous toluene.

  • Procedure:

    • In a nitrogen-filled glovebox, combine 4,4'-difluorobenzophenone (1 mmol), 3,6-diphenyl-9H-carbazole (2.2 mmol), sodium tert-butoxide (2.5 mmol), and a catalytic amount of palladium(II) acetate and tri(tert-butyl)phosphine in a Schlenk flask.

    • Add anhydrous toluene to the flask and degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours.

    • After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

2. Measurement of OLED Operational Lifetime

This protocol describes a standard method for evaluating the photostability of an OLED device under electrical stress.

  • Objective: To determine the operational lifetime (e.g., LT50) of an OLED device incorporating a benzophenone derivative.

  • Equipment: A programmable source measure unit (SMU), a calibrated photodiode or luminance meter, a light-tight test chamber, and data acquisition software.

  • Procedure:

    • Place the encapsulated OLED device inside the light-tight test chamber and connect it to the SMU.

    • Position the photodiode or luminance meter in front of the device's active area to measure the light output.

    • Set the SMU to apply a constant DC current density (e.g., 10 mA/cm²) to the device.

    • Simultaneously record the luminance and voltage as a function of time using the data acquisition software.

    • Continue the measurement until the luminance drops to a predetermined level (e.g., 50% of the initial luminance for LT50).

    • The initial luminance (L₀) should be recorded after a short "burn-in" period to allow the device to stabilize.

  • Data Analysis: Plot the normalized luminance (L/L₀) against time. The time at which the normalized luminance reaches 0.5 is the LT50. For accelerated lifetime testing at high brightness, the lifetime at a lower, operational brightness can be extrapolated using established models[13].

Visualizations

Below are diagrams illustrating key concepts related to the photostability of benzophenone derivatives in OLEDs.

Photodegradation_Pathway cluster_excitation Excitation & Intersystem Crossing cluster_degradation Degradation Pathways S0 Ground State (S0) S1 Singlet Exciton (S1) S0->S1 Electrical Excitation T1 Triplet Exciton (T1) S1->T1 ISC T1->S0 Phosphorescence (desired) TPA Triplet-Polaron Annihilation (TPA) T1->TPA TTA Triplet-Triplet Annihilation (TTA) T1->TTA Degradation Degradation Products (Charge Traps, Non-emissive species) TPA->Degradation Bond Fission TTA->Degradation Energy Transfer Polaron Polaron->TPA

Caption: Key photodegradation pathways for benzophenone derivatives in OLEDs.

Experimental_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication OLED Device Fabrication cluster_testing Photostability Testing start Reactants (e.g., Carbazole, Benzophenone Precursor) reaction Chemical Synthesis (e.g., Buchwald-Hartwig Coupling) start->reaction purification Purification (Column Chromatography, Sublimation) reaction->purification characterization Characterization (NMR, MS) purification->characterization fabrication Thin Film Deposition (Vacuum Thermal Evaporation) characterization->fabrication encapsulation Encapsulation fabrication->encapsulation testing Lifetime Measurement (Constant Current Stress) encapsulation->testing analysis Data Analysis (Luminance Decay, LT50 Calculation) testing->analysis end end analysis->end Results

Caption: Experimental workflow for developing and testing photostable benzophenone derivatives.

References

Technical Support Center: 4-Tert-butyl-4'-fluorobenzophenone Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-tert-butyl-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurities during its production via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method is the Friedel-Crafts acylation of fluorobenzene with 4-tert-butylbenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a combination of rare earth triflates and trifluoromethanesulfonic acid for higher selectivity.

Q2: What are the most common impurities I might encounter?

The primary impurities include:

  • Positional Isomers: 2-tert-butyl-4'-fluorobenzophenone (ortho-isomer) and 3-tert-butyl-4'-fluorobenzophenone (meta-isomer).

  • Di-acylation Product: Formation of a second acylation on the fluorobenzene ring.

  • 4-tert-butylbenzoic acid: Resulting from the hydrolysis of the starting material, 4-tert-butylbenzoyl chloride.

  • 4-Fluorobenzophenone: Arises from the de-tert-butylation of the product or starting material under harsh acidic conditions.

Q3: How can I minimize the formation of positional isomers?

The fluorine atom in fluorobenzene is an ortho-, para-directing group, with the para-position being sterically favored. To maximize the yield of the desired this compound (para-isomer), consider the following:

  • Catalyst Choice: Using milder Lewis acids or specialized catalyst systems, such as a combination of Lanthanum triflate (La(OTf)₃) and Trifluoromethanesulfonic acid (TfOH), has been shown to significantly improve para-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable para-isomer.

Q4: What causes the formation of 4-fluorobenzophenone as an impurity?

The tert-butyl group can be susceptible to cleavage under strong acidic conditions, a phenomenon known as de-tert-butylation. This can occur if the reaction conditions are too harsh (e.g., high temperatures, excessive amounts of a strong Lewis acid). The resulting tert-butyl carbocation can then alkylate other aromatic species in the reaction mixture. To avoid this, use the minimum effective amount of catalyst and maintain a controlled temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Hydrolysis of 4-tert-butylbenzoyl chloride. - Sub-optimal reaction temperature.- Ensure all reactants and solvents are anhydrous. - Use a freshly opened or properly stored Lewis acid catalyst. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - Optimize the reaction temperature; for the La(OTf)₃/TfOH system, a temperature of around 140°C has been shown to be effective.[1]
High Levels of Ortho/Meta Isomers - Use of a highly reactive, non-selective catalyst. - High reaction temperature.- Switch to a more selective catalyst system like La(OTf)₃ and TfOH.[1] - Conduct the reaction at a lower temperature to favor the formation of the para-isomer.
Presence of Di-acylation Product - Incorrect stoichiometry (excess 4-tert-butylbenzoyl chloride). - Highly activating reaction conditions.- Use a slight excess of fluorobenzene relative to 4-tert-butylbenzoyl chloride. - The acyl group is deactivating, which naturally disfavors a second acylation. However, ensure precise control over stoichiometry.
Significant Amount of 4-tert-butylbenzoic acid - Presence of moisture in the reaction setup.- Thoroughly dry all glassware before use. - Use anhydrous solvents and ensure the 4-tert-butylbenzoyl chloride is of high purity and has been handled to prevent exposure to moisture.
Detection of 4-Fluorobenzophenone - De-tert-butylation due to harsh reaction conditions.- Reduce the reaction temperature. - Use a milder Lewis acid or a catalytic amount of a stronger one if possible. - Minimize the reaction time to what is necessary for completion.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a similar synthesis of fluorobenzophenone with high para-selectivity.[1]

Materials:

  • Fluorobenzene

  • 4-tert-butylbenzoyl chloride

  • Lanthanum triflate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous solvent (e.g., dichlorobenzene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add fluorobenzene and the anhydrous solvent.

  • Add Lanthanum triflate (La(OTf)₃) and Trifluoromethanesulfonic acid (TfOH) to the reaction mixture.

  • Heat the mixture to 140°C with stirring.

  • Slowly add 4-tert-butylbenzoyl chloride to the reaction mixture.

  • Maintain the reaction at 140°C for approximately 4 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a hexane/ethyl acetate mixture.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Effect of Catalyst on Yield and Selectivity in the Acylation of Fluorobenzene

Catalyst SystemTemperature (°C)Yield (%)para-Selectivity (%)Reference
La(OTf)₃ and TfOH1408799[1]
AlCl₃ (stoichiometric)0 - 25Typically lowerLower than specialized catalystsGeneral Friedel-Crafts
FeCl₃ (catalytic)RefluxModerateModerateGeneral Friedel-Crafts

Visualizations

Reaction_Pathway FB Fluorobenzene Intermediate Acylium Ion Intermediate FB->Intermediate TBBCl 4-tert-butylbenzoyl chloride TBBCl->Intermediate Catalyst Lewis Acid (e.g., AlCl₃ or La(OTf)₃/TfOH) Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurity Formation Fluorobenzene Fluorobenzene This compound This compound Fluorobenzene->this compound + 4-tert-butylbenzoyl chloride (para-acylation) Ortho/Meta Isomers Ortho/Meta Isomers Fluorobenzene->Ortho/Meta Isomers ortho/meta-acylation 4-Fluorobenzophenone 4-Fluorobenzophenone This compound->4-Fluorobenzophenone De-tert-butylation 4-tert-butylbenzoyl chloride 4-tert-butylbenzoyl chloride 4-tert-butylbenzoic acid 4-tert-butylbenzoic acid 4-tert-butylbenzoyl chloride->4-tert-butylbenzoic acid Hydrolysis

Caption: Overview of main and side reactions in the synthesis.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Analyze Crude Product (GC-MS, NMR) Low_Yield Low Yield? Start->Low_Yield Impurity_Check Impurities Above Threshold? End Product Meets Specs Impurity_Check->End No Adjust_Temp Adjust Temperature Impurity_Check->Adjust_Temp Yes (Isomers) Change_Catalyst Change Catalyst Impurity_Check->Change_Catalyst Yes (Isomers) Check_Reagents Check Reagent Purity & Anhydrous Conditions Impurity_Check->Check_Reagents Yes (Hydrolysis) Low_Yield->Impurity_Check No Low_Yield->Check_Reagents Yes Adjust_Temp->Start Change_Catalyst->Start Optimize_Time Optimize Reaction Time Check_Reagents->Optimize_Time Optimize_Time->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting low initiation efficiency of benzophenone photoinitiators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of benzophenone and its derivatives as photoinitiators in research, development, and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photoinitiation by benzophenone?

A1: Benzophenone is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine or an alcohol. This process generates a ketyl radical from the benzophenone and a reactive free radical from the co-initiator. The radical generated from the co-initiator is primarily responsible for initiating the polymerization of monomers like acrylates.[1]

Q2: Why is a co-initiator necessary when using benzophenone?

A2: Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II photoinitiators like benzophenone require a co-initiator to generate the initiating free radicals.[1] The co-initiator acts as a hydrogen donor, and without it, the excited benzophenone has a low efficiency of initiating polymerization on its own. Tertiary amines are commonly used and effective co-initiators.

Q3: What is the optimal UV wavelength for activating benzophenone?

A3: Benzophenone has a maximum absorption wavelength of about 340 nm, making it suitable for use with medium-pressure mercury lamps.[2] Its absorption spectrum primarily falls within the UVA range (approximately 300-350 nm).[1] Some sources indicate its strongest absorption is in the UV-C region with a peak at 254 nm.[3] The choice of UV source should align with this absorption profile for efficient excitation.

Q4: Can benzophenone be used for curing thick or pigmented systems?

A4: Benzophenone's effectiveness in thick or pigmented systems can be limited due to its absorption characteristics. For deep curing, photoinitiators that absorb at longer wavelengths (360-400 nm), such as phosphine oxides (a Type I photoinitiator), may be more suitable.[1] However, the efficiency of benzophenone in such systems can be improved by optimizing the concentration of the photoinitiator and co-initiator, and the intensity of the UV source.

Q5: What are the common side effects of using benzophenone, and how can they be mitigated?

A5: A common issue with benzophenone-based systems is the yellowing of the cured polymer, which can be exacerbated by high concentrations of tertiary amine co-initiators.[2] To mitigate this, it is advisable to use the minimum effective concentration of both the photoinitiator and co-initiator. Additionally, ensuring complete cure can help minimize residual unreacted components that may contribute to discoloration. In some cases, chain scission of the polymer can occur, particularly at low benzophenone concentrations or when highly abstractable hydrogen atoms are present on the polymer backbone.

Troubleshooting Guide: Low Initiation Efficiency

Problem: The formulation is not curing or is curing very slowly.

This is a common issue that can be attributed to several factors. Follow this step-by-step guide to diagnose and resolve the problem.

Is the UV Source appropriate and functioning correctly?

  • Wavelength Mismatch: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of benzophenone (primarily 300-350 nm).[1]

  • Lamp Intensity and Age: UV lamps lose intensity over time. Check the lamp's output with a radiometer. If the intensity is below the manufacturer's recommendation, the lamp may need replacement.[4][5] Dirty reflectors can also significantly reduce the effective UV dose reaching the sample.[4]

  • Exposure Time: The total energy delivered to the sample (dose) is a product of intensity and time. If the intensity is low, a longer exposure time may be necessary.

Are the photoinitiator and co-initiator concentrations optimized?

  • Insufficient Photoinitiator: A low concentration of benzophenone will generate fewer initial radicals, leading to a slow cure.

  • Insufficient Co-initiator: The concentration of the co-initiator is critical. An inadequate amount will limit the number of initiating radicals that can be formed. The photopolymerization rate generally increases with co-initiator concentration up to an optimal point, after which it may level off or even decrease.

  • Excessive Photoinitiator: Very high concentrations of benzophenone can lead to "surface curing," where the top layer of the formulation cures rapidly and blocks UV light from penetrating deeper into the sample, resulting in incomplete cure. This can also increase the likelihood of yellowing.[2]

Is oxygen inhibition a significant factor?

  • Mechanism of Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It scavenges the initiating radicals to form less reactive peroxy radicals, leading to an induction period where no polymerization occurs until the dissolved oxygen is consumed.[6][7] This is particularly problematic for thin films with a large surface area exposed to air.

  • Mitigation Strategies:

    • Inert Atmosphere: Curing in an inert atmosphere (e.g., nitrogen) is a highly effective way to eliminate oxygen inhibition.[7]

    • Increased Initiator Concentration: A higher concentration of the photoinitiating system can generate radicals more rapidly to consume the dissolved oxygen and overcome the inhibition period.

    • High-Intensity UV Source: A higher UV intensity leads to a higher rate of radical generation, which can help to overcome the effects of oxygen inhibition.[7]

Are there any issues with the formulation components?

  • UV Absorbers/Stabilizers: Other components in the formulation, such as UV absorbers or stabilizers, may compete with the photoinitiator for UV light, reducing the initiation efficiency.

  • Incompatible Solvents: While benzophenone is soluble in many organic solvents, poor solubility in a particular formulation can lead to non-uniform distribution and inefficient initiation.[8]

  • Monomer Reactivity: The type and functionality of the monomers will also affect the overall cure speed.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using benzophenone photoinitiators. These values are intended as a general guide; optimal conditions should be determined experimentally for each specific formulation and application.

Table 1: Recommended Concentration Ranges and UV Parameters

ParameterRecommended RangeNotes
Benzophenone Concentration0.5 - 5.0 wt%Optimal concentration depends on film thickness and optical density.
Co-initiator (e.g., Tertiary Amine) Concentration1.0 - 8.0 wt%The ratio to benzophenone is critical and should be optimized.
UV Wavelength300 - 350 nm (UVA)Matches the primary absorption band of benzophenone.[1]
UV Intensity50 - 500 mW/cm²Higher intensity can help overcome oxygen inhibition and increase cure speed.

Table 2: Factors Influencing Benzophenone Initiation Efficiency

FactorEffect on Initiation EfficiencyTroubleshooting Considerations
UV Wavelength Mismatch leads to very low efficiency.Ensure lamp output matches benzophenone's absorption spectrum.
UV Intensity Higher intensity generally increases cure speed.Check lamp age and cleanliness. Insufficient intensity leads to slow or incomplete cure.[4]
Photoinitiator Concentration Too low: slow cure. Too high: surface cure and yellowing.Optimize concentration for the specific film thickness.
Co-initiator Type & Concentration Crucial for radical generation. Efficiency varies with amine structure.Screen different co-initiators and optimize their concentration.
Oxygen Concentration Strong inhibition, especially at the surface.Consider inerting, increasing initiator concentration, or using higher UV intensity.[6][7]
Temperature Higher temperature can increase mobility and reaction rates.For highly viscous systems, moderate heating may improve cure.
Formulation Viscosity High viscosity can limit diffusion and slow down the reaction.Consider reactive diluents to reduce viscosity if needed.

Detailed Experimental Protocols

1. Measuring Photopolymerization Kinetics using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a technique used to measure the heat flow associated with the photopolymerization reaction as a function of time, which is proportional to the rate of polymerization.

Methodology:

  • Sample Preparation:

    • Prepare the photocurable formulation containing the monomer, benzophenone, and co-initiator.

    • Accurately weigh a small amount of the liquid sample (typically 1-5 mg) into an open aluminum DSC pan. The sample should be a thin, uniform film.[9]

  • Instrument Setup:

    • Place the sample pan in the Photo-DSC cell.

    • Purge the sample chamber with a controlled flow of nitrogen (e.g., 50 mL/min) to create an inert atmosphere and minimize oxygen inhibition.[10]

    • Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25°C).

  • Measurement:

    • Establish a stable baseline heat flow.

    • Initiate the photopolymerization by exposing the sample to UV light of a specific wavelength and intensity through the quartz window of the DSC cell. The UV source should be filtered to provide the desired wavelength range for benzophenone.

    • Record the heat flow as a function of time during the UV exposure. The exothermic peak corresponds to the heat of polymerization.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_t).[10]

    • The degree of conversion (α) at any time (t) can be calculated as α = ΔH_t / ΔH_total, where ΔH_total is the theoretical heat of polymerization for the complete conversion of the monomer.

    • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

2. Monitoring Cure Conversion with Real-Time FTIR Spectroscopy

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy allows for the continuous monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during photopolymerization.

Methodology:

  • Sample Preparation:

    • Place a small drop of the liquid formulation between two transparent substrates (e.g., KBr plates or polypropylene films) to create a thin film of controlled thickness.

  • Instrument Setup:

    • Position the sample in the FTIR spectrometer's sample compartment.

    • Align a UV light guide to irradiate the sample simultaneously with the IR beam analysis.[11][12] The UV source should be equipped with appropriate filters for the desired wavelength.

  • Measurement:

    • Collect an initial IR spectrum before UV exposure to determine the initial peak area of the reactive functional group (e.g., the acrylate C=C double bond peak at around 810 cm⁻¹ or 1635 cm⁻¹).

    • Start the UV irradiation and simultaneously begin collecting a series of IR spectra at rapid intervals (e.g., every second).[13]

  • Data Analysis:

    • Monitor the decrease in the characteristic absorption peak area of the reactive monomer over time.

    • The degree of conversion at time (t) can be calculated using the formula: Conversion (%) = [1 - (A_t / A_0)] * 100, where A_0 is the initial peak area and A_t is the peak area at time t.

    • Plot the conversion versus time to obtain the curing profile.

Visualizations

Benzophenone_Mechanism BP Benzophenone (BP) (Ground State) BP_excited Excited Triplet State (BP*) BP->BP_excited UV Light (hν) Ketyl_Radical Ketyl Radical BP_excited->Ketyl_Radical Hydrogen Abstraction Amine_Radical Amine Radical (R2N-C•HR') BP_excited->Amine_Radical Co_initiator Co-initiator (R3N) (e.g., Amine) Co_initiator->BP_excited Polymer Polymer Chain Amine_Radical->Polymer Initiation Monomer Monomer (M) Monomer->Amine_Radical

Photoinitiation mechanism of benzophenone.

Troubleshooting_Workflow Start Start: Low Initiation Efficiency Check_UV 1. Check UV Source Start->Check_UV UV_OK UV Source OK? Check_UV->UV_OK Adjust_UV Adjust UV Source: - Check Wavelength - Measure Intensity - Clean Reflectors - Replace Lamp UV_OK->Adjust_UV No Check_Concentration 2. Check Concentrations UV_OK->Check_Concentration Yes Adjust_UV->Check_UV Conc_OK Concentrations OK? Check_Concentration->Conc_OK Adjust_Conc Adjust Concentrations: - Increase/Decrease BP - Optimize Co-initiator Ratio Conc_OK->Adjust_Conc No Check_Oxygen 3. Consider Oxygen Inhibition Conc_OK->Check_Oxygen Yes Adjust_Conc->Check_Concentration Oxygen_OK Oxygen Mitigated? Check_Oxygen->Oxygen_OK Mitigate_Oxygen Mitigate Oxygen: - Use Inert Atmosphere - Increase Initiator Conc. - Increase UV Intensity Oxygen_OK->Mitigate_Oxygen No Check_Formulation 4. Review Formulation Oxygen_OK->Check_Formulation Yes Mitigate_Oxygen->Check_Oxygen Adjust_Formulation Adjust Formulation: - Check for UV Absorbers - Ensure Solubility - Evaluate Monomer Reactivity Check_Formulation->Adjust_Formulation End Problem Resolved Check_Formulation->End No Issues Found Adjust_Formulation->End

Troubleshooting workflow for low initiation efficiency.

Factors_Affecting_Efficiency cluster_light UV Light Properties cluster_formulation Formulation Components cluster_environment Environmental Factors center Initiation Efficiency Wavelength Wavelength Wavelength->center Intensity Intensity Intensity->center Dose Dose (Energy) Dose->center BP_Conc BP Concentration BP_Conc->center Co_Conc Co-initiator Concentration Co_Conc->center Monomer_Type Monomer Type Monomer_Type->center Additives Other Additives (e.g., UV absorbers) Additives->center Oxygen Oxygen Inhibition Oxygen->center Temperature Temperature Temperature->center Viscosity Viscosity Viscosity->center

Interplay of factors affecting benzophenone efficiency.

References

Technical Support Center: Photodegradation of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated benzophenones under UV irradiation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process, from inconsistent degradation rates to analytical challenges.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Slow Degradation Rates UV Lamp Intensity Fluctuation or Aging: The output of UV lamps can decrease over time, leading to slower and inconsistent reaction rates.- Regularly check the lamp output using a radiometer.- Replace the lamp if its intensity has dropped significantly from the manufacturer's specifications.- Ensure a stable power supply to the lamp.
Inner Filter Effect: At high concentrations, the analyte itself or its degradation byproducts can absorb the incident UV light, preventing it from reaching all the molecules in the solution.- Dilute the sample to an appropriate concentration where absorbance at the irradiation wavelength is low.- Stir the solution vigorously to ensure uniform light distribution.
Incorrect Wavelength Selection: The chosen UV wavelength may not be optimal for exciting the fluorinated benzophenone.- Determine the UV-Vis absorption spectrum of the target compound to identify the wavelength of maximum absorbance (λmax).- Use a UV source that emits at or near the λmax.
Presence of Quenchers: Dissolved organic matter or other impurities in the solvent can quench the excited state of the benzophenone or scavenge reactive oxygen species.- Use high-purity solvents (e.g., HPLC grade).- Consider purifying the sample to remove interfering substances.
Irreproducible Analytical Results (HPLC/LC-MS) Mobile Phase Inconsistency: Small variations in mobile phase composition, especially the organic solvent to water ratio, can significantly affect retention times for hydrophobic compounds like benzophenones.- Prepare mobile phases gravimetrically for better accuracy.- Ensure thorough mixing and degassing of the mobile phase before use.- Use a column thermostat to maintain a consistent temperature.[1]
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.- Optimize the sample preparation method to remove interfering matrix components (e.g., solid-phase extraction).- Adjust the chromatographic method to better separate the analyte from matrix interferences.- Use an isotopically labeled internal standard to correct for matrix effects.
Column Contamination or Degradation: Accumulation of strongly retained byproducts or degradation of the stationary phase can lead to peak tailing, broadening, and loss of resolution.- Use a guard column to protect the analytical column.- Implement a regular column flushing and regeneration protocol.- If problems persist, replace the column.[2]
Difficulty in Identifying and Quantifying Fluorinated Byproducts Low Concentration of Intermediates: Many degradation intermediates are transient and present at very low concentrations.- Use sensitive analytical techniques such as high-resolution mass spectrometry (HRMS) to detect and identify low-abundance species.- Employ pre-concentration techniques like solid-phase extraction (SPE) to increase the concentration of byproducts.
Lack of Commercially Available Standards: Many fluorinated degradation products are not commercially available, making their identification and quantification challenging.- Use HRMS to obtain accurate mass measurements and propose elemental compositions for unknown peaks.- Perform MS/MS fragmentation studies to elucidate the structure of the byproducts.- Consider synthesizing the expected degradation products to use as reference standards.[3][4][5]
Formation of Inorganic Fluoride: Complete degradation can lead to the formation of fluoride ions (F-), which are not detectable by typical reversed-phase HPLC-UV/MS methods.- Use an ion-selective electrode or ion chromatography to quantify the concentration of fluoride ions in the samples.[6]
Complex 19F NMR Spectra: The presence of multiple fluorinated byproducts can result in a complex 19F NMR spectrum with overlapping peaks.- Use high-field NMR spectrometers for better spectral resolution.- Employ 2D NMR techniques (e.g., 1H-19F HETCOR) to aid in structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluorinated benzophenones under UV irradiation?

A1: Based on studies of fluorinated aromatic compounds, the primary degradation pathways of fluorinated benzophenones under UV irradiation in aqueous environments are expected to involve:

  • Hydroxylation: Addition of hydroxyl radicals (•OH) to the aromatic rings, leading to the formation of hydroxylated benzophenones. This is often a dominant pathway, especially in the presence of dissolved oxygen or in advanced oxidation processes.

  • Dehalogenation: Cleavage of the carbon-fluorine bond to release fluoride ions (F⁻) into the solution.[7][8] This can occur through reactions with hydrated electrons (e.g., in advanced reduction processes) or as a secondary step following ring opening.

  • Photoreduction: The carbonyl group of the benzophenone can be reduced to a hydroxyl group, forming a benzhydrol derivative.

  • Ring Opening and Mineralization: Subsequent attack by reactive species can lead to the opening of the aromatic rings, forming smaller organic acids (like trifluoroacetic acid if a -CF3 group is present) and eventually complete mineralization to CO₂, H₂O, and F⁻.[7][8]

Q2: How can I enhance the degradation rate of a highly stable fluorinated benzophenone?

A2: Many benzophenones are designed to be photostable.[9] To accelerate their degradation in experimental settings, you can employ Advanced Oxidation Processes (AOPs) or Advanced Reduction Processes (ARPs):

  • UV/H₂O₂: The addition of hydrogen peroxide (H₂O₂) to the UV irradiation system generates highly reactive hydroxyl radicals (•OH), which significantly increase the degradation rate of organic pollutants.[9][10]

  • UV/Persulfate: Activation of persulfate (S₂O₈²⁻) by UV light produces sulfate radicals (SO₄⁻•), which are also powerful oxidants for organic compounds.[11]

  • Photo-Fenton: This process uses UV light, H₂O₂, and Fe²⁺ ions to generate hydroxyl radicals.[10]

  • ARPs: Processes that generate hydrated electrons (e.g., UV/sulfite) can be effective for dehalogenation.[7]

Q3: What analytical techniques are best suited for studying the degradation of fluorinated benzophenones?

A3: A combination of techniques is often necessary for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection: HPLC is used to separate the parent compound from its degradation products. UV detection is suitable for quantification if the byproducts have chromophores. LC-MS or LC-MS/MS is highly recommended for identifying unknown byproducts by providing molecular weight and structural information.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for tracking the fate of fluorine during the degradation process.[7] It can distinguish between different fluorinated organic compounds and detect the formation of inorganic fluoride, allowing for a fluorine mass balance.

  • Ion Chromatography or Ion-Selective Electrode: These techniques are used to quantify the concentration of released fluoride ions.[6]

  • Total Organic Carbon (TOC) Analysis: TOC measurements can be used to assess the extent of mineralization (the conversion of organic carbon to CO₂).

Q4: How do I prepare my samples for a UV degradation experiment?

A4: Proper sample preparation is crucial for obtaining reliable results:

  • Solvent Selection: Use a high-purity solvent (e.g., ultrapure water, HPLC-grade acetonitrile) that does not absorb significantly at the irradiation wavelength.

  • Concentration: Prepare a stock solution of the fluorinated benzophenone in a suitable solvent and then dilute it in the reaction medium to the desired initial concentration. The concentration should be low enough to avoid the inner filter effect.

  • pH Control: Use buffers to maintain a constant pH throughout the experiment, as pH can significantly influence degradation rates.

  • Control Samples: Always include a "dark" control (a sample that is not irradiated) to account for any degradation that is not photolytically induced (e.g., hydrolysis). Also, run a blank (solvent without the analyte) to check for any interfering signals from the solvent or glassware.

Q5: What is a quantum yield and why is it important in photodegradation studies?

A5: The quantum yield (Φ) in a photochemical reaction is the ratio of the number of molecules that undergo a specific event (e.g., degradation) to the number of photons absorbed by the system.[12] It is a measure of the efficiency of the photochemical process. A higher quantum yield indicates that the absorbed light is more effective at causing the degradation of the compound. Determining the quantum yield is important for:

  • Comparing the photoreactivity of different compounds under the same conditions.

  • Modeling the environmental fate of pollutants, as it allows for the prediction of degradation rates under different light intensities.

  • Understanding the degradation mechanism , as changes in quantum yield under different experimental conditions (e.g., presence of oxygen, different pH) can provide insights into the reaction pathways.

Experimental Protocols

Protocol 1: General UV Photodegradation Experiment

This protocol outlines a general procedure for studying the direct photolysis of a fluorinated benzophenone in an aqueous solution.

1. Materials and Equipment:

  • Fluorinated benzophenone of interest

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions (e.g., phosphate, borate) to maintain desired pH

  • Quartz reaction vessels (transparent to UV light)

  • UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm low-pressure mercury lamp or a xenon lamp with filters)

  • Stirring plate and stir bars

  • HPLC-UV/MS system for analysis

  • ¹⁹F NMR spectrometer

  • Ion-selective electrode for fluoride analysis

2. Procedure:

  • Prepare a stock solution of the fluorinated benzophenone in a suitable solvent (e.g., methanol or acetonitrile).

  • In a quartz reaction vessel, prepare the reaction solution by spiking the appropriate volume of the stock solution into the buffered aqueous solution to achieve the desired initial concentration (typically in the low µg/L to mg/L range).

  • Place the vessel in the photoreactor and start stirring.

  • Prepare a dark control by wrapping an identical vessel in aluminum foil.

  • Turn on the UV lamp to start the irradiation.

  • At predetermined time intervals, withdraw aliquots of the reaction solution.

  • Immediately analyze the aliquots by HPLC-UV/MS to determine the concentration of the parent compound and identify degradation products.

  • For fluoride analysis, collect samples at the beginning and end of the experiment and measure the fluoride concentration using an ion-selective electrode.

  • For ¹⁹F NMR analysis, collect a larger volume of the final sample and add D₂O before analysis.

Protocol 2: Determination of Quantum Yield

The quantum yield can be determined using a chemical actinometer, which is a compound with a known quantum yield that can be irradiated alongside the sample.

1. Additional Materials:

  • Chemical actinometer (e.g., p-nitroanisole/pyridine for 254 nm)

  • Monochromatic light source

2. Procedure:

  • Set up two identical quartz vessels, one with the fluorinated benzophenone solution and one with the actinometer solution.

  • Ensure that the absorbance of both solutions at the irradiation wavelength is low (typically < 0.05) to ensure uniform light absorption.

  • Irradiate both solutions simultaneously under identical conditions for a short period, ensuring that the conversion of both the analyte and the actinometer is low (typically < 20%).

  • Measure the concentration of the fluorinated benzophenone and the actinometer before and after irradiation using HPLC.

  • The quantum yield of the fluorinated benzophenone (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_act * (k_sample / k_act) * (ε_act / ε_sample)

    where Φ_act is the known quantum yield of the actinometer, k is the first-order degradation rate constant, and ε is the molar absorption coefficient at the irradiation wavelength.

Data Presentation

Table 1: Degradation Kinetics of Benzophenone Derivatives under UV Irradiation
CompoundUV SourceMatrixHalf-life (t₁/₂)Rate Constant (k)Reference
Benzophenone-3Medium-pressure UV lampDistilled Water17 - 99 hoursPseudo-first-order[9]
Benzophenone-4UV/PersulfateAqueous Solution-Pseudo-first-order[11]
4-FluorophenolUV Lamp (λ > 280 nm)pH 10 WaterFaster than 2- and 3-fluorophenolFirst-order[7]
Fluorinated PesticidesSimulated SunlightpH 7 Water-Quantum Yields: 0.00012 - 0.0033[8][13]

Note: Data for specific fluorinated benzophenones is limited. The data for fluorinated phenols and pesticides are included as representative examples of fluorinated aromatic compounds.

Visualizations

Proposed Degradation Pathway of a Monofluorinated Benzophenone

G parent Monofluorinated Benzophenone hydroxylated Hydroxylated Intermediates parent->hydroxylated + •OH defluorinated Defluorinated Benzophenone parent->defluorinated + eaq- or secondary reactions ring_opening Ring Opening Products (e.g., fluorinated carboxylic acids) hydroxylated->ring_opening + •OH defluorinated->ring_opening + •OH fluoride Fluoride Ion (F-) defluorinated->fluoride mineralization Mineralization (CO2, H2O, F-) ring_opening->mineralization ring_opening->fluoride G prep Sample Preparation (Buffer, Concentration) irrad UV Irradiation (Photoreactor) prep->irrad sampling Time-course Sampling irrad->sampling analysis Chemical Analysis sampling->analysis hplc HPLC-UV/MS (Parent & Byproducts) analysis->hplc nmr 19F NMR (Fluorinated Species) analysis->nmr ic Ion Chromatography (Fluoride Ion) analysis->ic data Data Analysis (Kinetics, Pathway ID) hplc->data nmr->data ic->data

References

Strategies to enhance the quantum yield of benzophenone-based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the quantum yield of benzophenone-based fluorophores. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the synthesis, characterization, and application of benzophenone-based fluorophores.

Q1: My benzophenone-based fluorophore has a very low quantum yield. What are the potential reasons and how can I improve it?

A1: Low quantum yield in benzophenone derivatives often stems from efficient non-radiative decay pathways. Here are the primary causes and strategies for enhancement:

  • Molecular Flexibility: The two phenyl rings in the benzophenone core can undergo torsional motion (rotation), which provides a pathway for non-radiative decay of the excited state energy.

    • Troubleshooting:

      • Increase Molecular Rigidity: Introduce chemical modifications that restrict the rotation of the phenyl rings. This can be achieved by creating more compact and rigid structures, such as incorporating the benzophenone moiety into a larger, fused aromatic system like anthraquinone or xanthone.[1]

      • Steric Hindrance: Introduce bulky substituents ortho to the carbonyl group to sterically hinder free rotation.

  • Efficient Intersystem Crossing (ISC): Benzophenone is well-known for its high efficiency in transitioning from the excited singlet state (S₁) to the triplet state (T₁).[2] While this is useful for applications like photochemistry and phosphorescence, it depopulates the singlet state, leading to low fluorescence.

    • Troubleshooting:

      • Donor-Acceptor (D-A) Architectures: Synthesize derivatives where the benzophenone acts as an electron acceptor and is coupled with electron-donating moieties. This can create a charge-transfer (CT) excited state that may have a higher fluorescence quantum yield. In some cases, this can lead to Thermally Activated Delayed Fluorescence (TADF), which harnesses the triplet excitons to enhance overall emission.[2][3]

      • Modify Substituents: The electronic nature of substituents on the phenyl rings can influence the energy levels of the singlet and triplet states and the rate of intersystem crossing.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the photophysical properties of your fluorophore.

    • Troubleshooting:

      • Solvent Screening: Characterize the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). Polar solvents can stabilize charge-transfer states, which may either enhance or quench fluorescence depending on the specific molecular structure.[4] Protic solvents can form hydrogen bonds with the carbonyl group, affecting the energy of the n-π* transition.

  • Quenching: The fluorescence of your molecule may be quenched by other species in the solution or by self-quenching at high concentrations.

    • Troubleshooting:

      • Purification: Ensure your sample is free from impurities that could act as quenchers.

      • Concentration Dependence: Measure the quantum yield at various concentrations to check for aggregation-caused quenching.

      • Degassing: Dissolved oxygen is a known quencher of triplet states and can also affect fluorescence. Degassing the solvent can sometimes improve the quantum yield.

Q2: I am observing a shift in the emission wavelength of my benzophenone derivative when I change the solvent. Why is this happening?

A2: This phenomenon is known as solvatochromism and is common for fluorophores that have a significant change in dipole moment upon excitation.

  • Polarity Effects: In polar solvents, the solvent molecules will reorient around the excited state of the fluorophore, which can lower its energy. This stabilization of the excited state leads to a red-shift (shift to longer wavelengths) in the emission spectrum compared to non-polar solvents. The magnitude of the shift is dependent on the polarity of the solvent and the change in dipole moment of the fluorophore.

  • Specific Solvent-Solute Interactions: Hydrogen bonding between the solvent and the benzophenone's carbonyl group can also influence the electronic energy levels and thus the emission wavelength.[1]

Q3: How do I choose the right strategy to enhance the quantum yield for my specific application?

A3: The best strategy depends on your desired application and the properties of your current fluorophore.

  • For Imaging and Sensing: If high brightness is the primary goal, focus on strategies that maximize prompt fluorescence. This includes increasing molecular rigidity and optimizing the donor-acceptor character to favor radiative decay from the singlet state.

  • For OLEDs: If you are developing emitters for Organic Light-Emitting Diodes (OLEDs), harnessing triplet excitons through TADF is a highly effective strategy. In this case, designing molecules with a small energy gap between the singlet and triplet states (ΔEST) is crucial to promote efficient reverse intersystem crossing (RISC).[2][3]

  • For Photochemistry: If you are using the benzophenone derivative as a photosensitizer, a high triplet quantum yield is desirable. In this case, you would want to maintain the efficient intersystem crossing characteristic of the benzophenone core.

The logical relationship between identifying a low quantum yield and selecting an enhancement strategy is outlined in the diagram below.

logical_relationship cluster_causes Identify Primary Cause cluster_strategies Select Enhancement Strategy start Low Quantum Yield Observed cause1 Molecular Flexibility (Non-radiative decay) start->cause1 cause2 Efficient ISC (Triplet state population) start->cause2 cause3 Solvent Effects/ Quenching start->cause3 strategy1 Increase Rigidity (e.g., fused rings, steric hindrance) cause1->strategy1 Address flexibility strategy2 Introduce Donor Groups (Promote CT state/TADF) cause2->strategy2 Modify electronic properties strategy3 Optimize Solvent/ Purify Sample cause3->strategy3 Control environment

Caption: Logic diagram for troubleshooting low quantum yield.

Quantitative Data on Benzophenone Derivatives

The following table summarizes the photophysical properties of selected benzophenone-based fluorophores to illustrate the impact of structural modifications on their quantum yield.

Compound IDDonor MoietyAcceptor MoietyQuantum Yield (ΦPL) [%]Emission Wavelength (λem) [nm]Solvent/StateReference
DB13 BicarbazoleBenzophenone50.5450Toluene[5]
DB24 BicarbazoleBenzophenone61.8450Toluene[5]
DB34 BicarbazoleBenzophenone68.5450Toluene[5]
DB43 BicarbazoleBenzophenone66.5450Toluene[5]
DB14 BicarbazoleBenzophenone55.6454Toluene[6]
DB23 BicarbazoleBenzophenone52.0454Toluene[6]
DB29 BicarbazoleBenzophenone55.5454Toluene[6]
HA-Series VariousBenzophenone3 - 15.3-Solution[7]
HA-Series VariousBenzophenone15 - 24.4-Film[7]

Note: The quantum yields of benzophenone derivatives can vary significantly based on the specific donor and acceptor moieties, their connectivity, and the surrounding environment (solvent or solid state).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the quantum yield of benzophenone-based fluorophores.

Protocol 1: Relative Quantum Yield Measurement

This method compares the fluorescence of an unknown sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (sample)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Spectroscopic grade solvents

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard in the appropriate solvent.

    • Prepare a stock solution of the benzophenone-based fluorophore in the same solvent, if possible. If different solvents must be used, their refractive indices will be needed for the calculation.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is to ensure the measurements are within the linear range and to mitigate inner filter effects.

  • UV-Vis Absorbance Measurement:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and standard have significant absorbance.

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

    • Record the emission spectrum of a solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol 2: Absolute Quantum Yield Measurement using an Integrating Sphere

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard.

Materials:

  • Spectrofluorometer equipped with an integrating sphere

  • Quartz cuvette (1 cm path length)

  • Fluorophore of interest

  • Spectroscopic grade solvent

Procedure:

  • Sample Preparation:

    • Prepare a solution of the benzophenone-based fluorophore with an absorbance of approximately 0.1 at the desired excitation wavelength.

  • Measurement of the Excitation Profile (Reference):

    • Place a cuvette containing only the solvent into the integrating sphere.

    • Scan through the excitation wavelength region. This measurement captures the intensity of the excitation light (La).

  • Measurement of the Sample:

    • Place the cuvette with the fluorophore solution into the integrating sphere.

    • Scan through the same excitation wavelength region. This measurement captures the intensity of the non-absorbed excitation light (Lb).

    • Scan the emission wavelength region to measure the fluorescence emission of the sample (Lc).

  • Data Analysis:

    • The number of absorbed photons is proportional to the difference between the integrated intensity of the excitation profile with the solvent and with the sample (Area(La) - Area(Lb)).

    • The number of emitted photons is proportional to the integrated intensity of the emission spectrum (Area(Lc)).

    • The absolute quantum yield (Φ) is calculated as:

      Φ = Area(Lc) / (Area(La) - Area(Lb))

The workflow for characterizing a new benzophenone-based fluorophore is depicted below.

experimental_workflow synthesis Synthesis & Purification of Benzophenone Derivative uv_vis UV-Vis Spectroscopy (Absorbance Spectrum) synthesis->uv_vis fluorescence Fluorescence Spectroscopy (Emission Spectrum) uv_vis->fluorescence qy_measurement Quantum Yield Measurement (Relative or Absolute) fluorescence->qy_measurement lifetime Fluorescence Lifetime Measurement qy_measurement->lifetime analysis Data Analysis & Characterization lifetime->analysis application Application Testing analysis->application jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative) T1->S1 Reverse ISC (RISC) (TADF)

References

Addressing aggregation-caused quenching in benzophenone-based OLED emitters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzophenone-based Organic Light-Emitting Diode (OLED) emitters, specifically addressing the common issue of aggregation-caused quenching (ACQ).

Troubleshooting Guide

Issue: Low External Quantum Efficiency (EQE) or Brightness in a Benzophenone-Based OLED

Q1: My OLED device with a neat (non-doped) film of a benzophenone-based emitter shows significantly lower efficiency than expected. Could this be due to aggregation-caused quenching (ACQ)?

A1: Yes, it is highly probable. Benzophenone derivatives, particularly those with planar structures, are prone to aggregation in the solid state. This aggregation can lead to the formation of non-emissive or weakly emissive intermolecular species, a phenomenon known as aggregation-caused quenching (ACQ), which severely limits device performance.[1][2]

Troubleshooting Workflow:

To diagnose and address potential ACQ, follow this workflow:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Low Device Efficiency Observed plqy_measurement Measure Photoluminescence Quantum Yield (PLQY) in solution and as a neat thin film start->plqy_measurement comparison Compare PLQY(solution) vs. PLQY(film) plqy_measurement->comparison acq_confirmed ACQ Confirmed: PLQY(film) << PLQY(solution) comparison->acq_confirmed PLQY(film) is significantly lower no_acq ACQ Unlikely: PLQY(film) ≈ PLQY(solution) comparison->no_acq PLQY(film) is similar mitigation_options Select Mitigation Strategy acq_confirmed->mitigation_options other_issues Investigate other issues: - Poor charge balance - Inefficient injection - Triplet-triplet annihilation no_acq->other_issues molecular_design Molecular Design: - Introduce bulky substituents - Create a twisted molecular structure - Design for Aggregation-Induced Emission (AIE) mitigation_options->molecular_design device_engineering Device Engineering: - Fabricate a host-guest system - Optimize deposition parameters mitigation_options->device_engineering fabrication Fabricate and Test New Device molecular_design->fabrication device_engineering->fabrication evaluation Evaluate Device Performance fabrication->evaluation success Improved Efficiency evaluation->success Success reiterate Re-evaluate and Optimize evaluation->reiterate Needs Improvement reiterate->mitigation_options

Caption: Troubleshooting workflow for ACQ in benzophenone emitters.

Frequently Asked Questions (FAQs)

Diagnosis of ACQ

Q2: How do I experimentally confirm that ACQ is the primary cause of low efficiency in my benzophenone-based emitter?

A2: The most direct method is to compare the photoluminescence quantum yield (PLQY) of your material in a dilute solution versus as a solid thin film.[2] A significant drop in PLQY in the film state is a strong indicator of ACQ. For example, some benzophenone-based materials show a PLQY in solution between 3% and 15.3%, while in film, it can range from 15% to 24.4%, indicating that some derivatives are more prone to ACQ than others.[3]

Q3: What is a typical experimental setup for measuring the PLQY of a thin film?

A3: The absolute method for PLQY measurement is recommended for accuracy. This typically involves using an integrating sphere coupled to a spectrometer. The thin film sample is placed within the sphere and excited by a monochromatic light source. The integrating sphere captures all emitted and scattered light, allowing for a direct calculation of the number of emitted photons versus absorbed photons.

Mitigation Strategies: Molecular Design

Q4: How can I modify the molecular structure of my benzophenone emitter to reduce ACQ?

A4: There are several effective strategies:

  • Introduce Steric Hindrance: Attaching bulky substituents to the benzophenone core can physically prevent the molecules from packing closely together, thus inhibiting the formation of aggregates.[1][4]

  • Create a Twisted Geometry: Designing molecules with a non-planar, twisted conformation can reduce intermolecular interactions and the self-quenching effect.[5]

  • Design for Aggregation-Induced Emission (AIE): Instead of quenching, some molecules become more emissive upon aggregation. This AIE effect can be achieved by designing molecules with rotatable components that dissipate energy non-radiatively in solution but become rigidified in the aggregate state, opening up a radiative decay channel.[1][6][7]

Q5: Are there examples of how subtle molecular changes can impact ACQ in benzophenone derivatives?

A5: Yes. For instance, in a study of benzophenone-based Thermally Activated Delayed Fluorescence (TADF) emitters, substituting a phenyl moiety with a methoxy group was found to suppress the non-radiative triplet quenching rate by an order of magnitude, significantly improving the PLQY in the solid state.

EmitterNon-radiative Triplet Quenching Rate (kTnr)PLQY (Doped Film)PLQY (Neat Film)Max EQE (Doped)Max EQE (Non-doped)
5tCzBP (with phenyl)3 x 106 s-1----
5tCzMeB (with methoxy)0.3 x 106 s-10.990.5824.6%13.4%

Data sourced from Kreiza et al., J. Mater. Chem. C, 2019.

Mitigation Strategies: Device Engineering

Q6: Besides changing the molecule itself, how can I improve the performance of my ACQ-prone benzophenone emitter through device fabrication?

A6: The most common and effective device engineering strategy is the host-guest approach . By dispersing your benzophenone emitter (the "guest") at a low concentration within a suitable host material, you can physically separate the emitter molecules, preventing aggregation.

Q7: What are the key considerations when choosing a host material?

A7: An ideal host material should have:

  • A higher triplet energy than the benzophenone guest to ensure efficient energy transfer to the emitter and prevent back-transfer.

  • Good charge transport properties (either hole-transporting, electron-transporting, or bipolar) to ensure a balanced charge recombination within the emissive layer.

  • Good thermal and morphological stability.

Q8: Does the fabrication process itself influence aggregation?

A8: Yes, the deposition method and parameters can affect the morphology of the thin film.

  • For vacuum thermal evaporation: The deposition rate and substrate temperature can influence molecular packing. A very slow deposition rate might allow molecules more time to rearrange and form aggregates.

  • For solution processing: The choice of solvent, solution concentration, and spin-coating speed can all impact film formation and the degree of aggregation.[8] Post-deposition annealing can also be used to modify the film morphology, though its effect on aggregation must be carefully characterized.[9][10]

Experimental Protocols

Protocol 1: Fabrication of a Host-Guest OLED by Vacuum Thermal Evaporation

This protocol describes a general procedure for fabricating a multilayer OLED using a benzophenone-based emitter as the guest in a host matrix.

1. Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[11]

2. Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10-6 Torr). b. Deposit the following layers sequentially. Deposition rates and thicknesses should be monitored using a quartz crystal microbalance. i. Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN at a rate of 0.1 Å/s. ii. Hole Transport Layer (HTL): e.g., 40 nm of TAPC at a rate of 1.5 Å/s. iii. Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the benzophenone guest emitter from separate sources. A typical doping concentration is 5-10 wt%. The total thickness is typically 30 nm. The host deposition rate can be ~1.8 Å/s, and the guest rate adjusted to achieve the desired concentration. iv. Electron Transport Layer (ETL): e.g., 30 nm of TPBi at a rate of 1.0 Å/s. v. Electron Injection Layer (EIL): e.g., 1 nm of LiF at a rate of 0.1 Å/s. vi. Cathode: e.g., 100 nm of Aluminum (Al) at a rate of 5 Å/s.

3. Encapsulation: a. Without breaking vacuum, transfer the device to a nitrogen-filled glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.

Workflow for Vacuum Thermal Evaporation:

start Start substrate_prep Substrate Preparation: - Cleaning (Sonication) - Drying (N2) - UV-Ozone/Plasma Treatment start->substrate_prep load_vacuum Load into Vacuum Chamber substrate_prep->load_vacuum hil_deposition HIL Deposition (e.g., HAT-CN) load_vacuum->hil_deposition htl_deposition HTL Deposition (e.g., TAPC) hil_deposition->htl_deposition eml_deposition EML Co-Deposition (Host + Benzophenone Guest) htl_deposition->eml_deposition etl_deposition ETL Deposition (e.g., TPBi) eml_deposition->etl_deposition eil_deposition EIL Deposition (e.g., LiF) etl_deposition->eil_deposition cathode_deposition Cathode Deposition (e.g., Al) eil_deposition->cathode_deposition encapsulation Encapsulation (in Glovebox) cathode_deposition->encapsulation testing Device Testing encapsulation->testing

Caption: Experimental workflow for vacuum-deposited OLED fabrication.
Protocol 2: Synthesis of a Benzophenone Derivative with Bulky Substituents

This is a general procedure for a Friedel-Crafts acylation to introduce bulky groups onto a benzophenone core, which can help mitigate ACQ.

1. Reaction Setup: a. To a solution of a bulky aromatic compound (e.g., toluene, 5.2 mmol) in anhydrous dichloromethane (15 mL), add the appropriate benzoyl chloride (6.2 mmol). b. Cool the reaction mixture to 5 °C in an ice bath.

2. Friedel-Crafts Acylation: a. Slowly add anhydrous aluminum chloride (7.8 mmol) to the cooled reaction mixture. b. Remove the ice bath and stir the reaction at room temperature for 4 hours.

3. Work-up and Purification: a. Quench the reaction by slowly adding it to a mixture of ice and water. b. Extract the product with dichloromethane. c. Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 6-7), followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography or recrystallization to obtain the desired bulky benzophenone derivative.[4]

Disclaimer: These protocols are intended as general guidelines. Specific materials, concentrations, and parameters should be optimized for your particular benzophenone derivative and device architecture. Always follow appropriate laboratory safety procedures.

References

Validation & Comparative

A Head-to-Head Comparison of 4-Tert-butyl-4'-fluorobenzophenone and Benzophenone as Photoinitiators for Photopolymerization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired curing characteristics and final material properties. Benzophenone, a widely utilized Type II photoinitiator, has long been a benchmark in the field. However, the quest for enhanced efficiency and tailored photochemical properties has led to the development of a myriad of benzophenone derivatives. This guide provides a comprehensive comparison of 4-tert-butyl-4'-fluorobenzophenone and its parent compound, benzophenone, for researchers, scientists, and professionals in drug development and material science.

Introduction to Benzophenone and its Derivatives

Benzophenone is a classic organic photoinitiator that, upon absorption of ultraviolet (UV) light, enters an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers.[1] The efficiency of this process is dependent on factors such as the UV absorption characteristics of the benzophenone, the reactivity of the excited state, and the nature of the co-initiator.

The substitution of functional groups onto the benzophenone scaffold can significantly alter its photochemical behavior. Substituents can influence the molecule's absorption spectrum, molar extinction coefficient, and the reactivity of the triplet state, thereby impacting the overall photoinitiation efficiency. This has spurred research into various benzophenone derivatives to optimize performance for specific applications.[2][3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these photoinitiators is crucial for predicting their behavior in a given photopolymerization system.

PropertyBenzophenoneThis compound
Molecular Formula C₁₃H₁₀OC₁₇H₁₇FO
Molecular Weight 182.22 g/mol 256.31 g/mol
Appearance White crystalline solid-
Melting Point 48-51 °C-
Boiling Point 305.4 °C-
UV λmax ~250-350 nmLikely red-shifted compared to Benzophenone
Molar Extinction Coefficient (ε) Varies with solventLikely higher than Benzophenone

Photoinitiation Mechanism

Both benzophenone and this compound are Type II photoinitiators. Their mechanism of action involves a bimolecular process with a hydrogen donor (co-initiator).

DOT Script for Photoinitiation Mechanism:

G cluster_0 Photoinitiator (PI) Activation cluster_1 Radical Generation cluster_2 Polymerization PI Photoinitiator (Ground State) PI_excited Photoinitiator (Excited Singlet State) PI->PI_excited UV Light (hν) PI_triplet Photoinitiator (Excited Triplet State) PI_excited->PI_triplet Intersystem Crossing Radical_PI Ketyl Radical PI_triplet->Radical_PI Hydrogen Abstraction Radical_Co Co-initiator Radical PI_triplet->Radical_Co Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Monomer Monomer Radical_Co->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: General mechanism of Type II photoinitiation.

Comparative Performance Analysis

Direct, quantitative, head-to-head experimental data comparing the photoinitiation efficiency of this compound and benzophenone is limited in the currently available scientific literature. However, we can infer the likely performance differences based on the known effects of the tert-butyl and fluoro substituents on the benzophenone core.

Expected Effects of Substituents:

  • Tert-butyl group: The electron-donating nature of the tert-butyl group at the 4-position is expected to cause a red-shift in the UV-Vis absorption spectrum. This means the molecule can absorb light at longer wavelengths, which can be advantageous for curing thicker samples or when using light sources with longer wavelength emissions (e.g., certain LED lamps). It may also lead to an increase in the molar extinction coefficient , allowing for more efficient light absorption.

  • Fluoro group: The fluorine atom at the 4'-position is an electron-withdrawing group. Its effect on the absorption spectrum is less straightforward and can depend on the interplay with the electron-donating tert-butyl group. However, it can potentially influence the energy levels of the excited states and the efficiency of intersystem crossing to the reactive triplet state.

Inferred Performance Comparison:

Performance MetricBenzophenoneThis compound (Inferred)Rationale for Inference
Photoinitiation Efficiency BaselinePotentially HigherThe combination of a red-shifted absorption and potentially higher molar extinction coefficient would lead to more efficient light absorption and radical generation.
Curing Speed StandardPotentially FasterHigher initiation efficiency would likely translate to a faster polymerization rate.
Depth of Cure StandardPotentially DeeperThe ability to absorb longer wavelength light, which penetrates deeper into the resin, could lead to a greater depth of cure.
Solubility Good in common organic solventsLikely good, the tert-butyl group may enhance solubility in non-polar monomers.The bulky, non-polar tert-butyl group generally increases solubility in organic media.

Experimental Protocols

To empirically compare the performance of these two photoinitiators, the following experimental protocols are recommended.

UV-Vis Absorption Spectroscopy

Objective: To determine and compare the UV-Vis absorption spectra and molar extinction coefficients of benzophenone and this compound.

Materials:

  • Benzophenone

  • This compound

  • Spectrophotometric grade solvent (e.g., acetonitrile or the monomer system to be used)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of known concentrations for both photoinitiators in the chosen solvent.

  • Prepare a series of dilutions from the stock solutions to cover a range of concentrations.

  • Record the absorbance spectra for each solution from 200 to 500 nm.

  • Determine the wavelength of maximum absorbance (λmax) for each compound.

  • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Real-Time FT-IR (RT-FTIR) Spectroscopy for Photopolymerization Kinetics

Objective: To monitor the rate of polymerization in real-time and compare the photoinitiation efficiency of the two photoinitiators.

Materials:

  • Monomer/oligomer formulation (e.g., acrylate or methacrylate-based)

  • Benzophenone

  • This compound

  • Co-initiator (e.g., a tertiary amine like ethyl-4-(dimethylamino)benzoate)

  • FT-IR spectrometer with a horizontal attenuated total reflectance (ATR) accessory

  • UV/Vis light source with a defined wavelength and intensity

  • Nitrogen purge to create an inert atmosphere (optional, but recommended to minimize oxygen inhibition)

Procedure:

  • Prepare photopolymer formulations containing a fixed concentration of the monomer, co-initiator, and either benzophenone or this compound.

  • Apply a thin film of the formulation onto the ATR crystal.

  • Position the UV light source at a fixed distance and angle to the sample.

  • Start collecting FT-IR spectra in rapid succession (e.g., 1-2 spectra per second).

  • After a few initial scans to establish a baseline, turn on the UV light to initiate polymerization.

  • Continue collecting spectra until the polymerization is complete (i.e., the characteristic monomer peaks no longer decrease in intensity).

  • The conversion of the monomer can be calculated by monitoring the decrease in the area of a characteristic vibrational band of the reactive functional group (e.g., the C=C double bond stretch of an acrylate at ~1635 cm⁻¹).

  • Plot the monomer conversion as a function of time to obtain the polymerization kinetics. The rate of polymerization can be determined from the slope of this curve.

DOT Script for Experimental Workflow:

G cluster_0 Formulation Preparation cluster_1 RT-FTIR Analysis cluster_2 Data Analysis Monomer Monomer/Oligomer Formulation_A Formulation A Monomer->Formulation_A Formulation_B Formulation B Monomer->Formulation_B Co_initiator Co-initiator Co_initiator->Formulation_A Co_initiator->Formulation_B PI_A Photoinitiator A (Benzophenone) PI_A->Formulation_A PI_B Photoinitiator B (this compound) PI_B->Formulation_B ATR Apply to ATR Crystal Formulation_A->ATR Formulation_B->ATR UV_irrad UV Irradiation ATR->UV_irrad FTIR_acq Real-Time Spectra Acquisition UV_irrad->FTIR_acq Conversion Calculate Monomer Conversion FTIR_acq->Conversion Kinetics Determine Polymerization Kinetics Conversion->Kinetics Comparison Compare Performance Kinetics->Comparison

Caption: Workflow for comparing photoinitiator performance.

Conclusion

While direct comparative data is scarce, the structural features of this compound suggest that it has the potential to be a more efficient photoinitiator than the parent benzophenone. The presence of the tert-butyl and fluoro substituents is likely to lead to a red-shifted absorption spectrum and an increased molar extinction coefficient, which would enhance light absorption and, consequently, the rate of radical generation. This could translate to faster curing speeds and a greater depth of cure, which are desirable attributes in many applications, including coatings, adhesives, and 3D printing.

For researchers and professionals seeking to optimize their photopolymerization processes, this compound represents a promising alternative to benzophenone. However, it is imperative to conduct empirical studies, following the protocols outlined in this guide, to quantify its performance benefits within a specific formulation and under specific curing conditions. Such experimental validation is essential for making informed decisions in the selection of photoinitiators for advanced material development.

References

A Comparative Guide to Benzophenone Derivatives in OLED Technology: Spotlight on 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Organic Light-Emitting Diode (OLED) technology is one of continuous innovation, driven by the quest for materials that offer enhanced efficiency, stability, and color purity. Among the diverse classes of organic molecules utilized, benzophenone derivatives have carved out a significant niche, primarily as host materials in the emissive layer of OLED devices. Their inherent properties, such as high triplet energy and good thermal stability, make them attractive candidates for enabling efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

This guide provides a comparative analysis of 4-Tert-butyl-4'-fluorobenzophenone and other notable benzophenone derivatives employed in OLEDs. While direct, comprehensive performance data for OLEDs incorporating this compound is not extensively available in peer-reviewed literature, this guide will compare its known characteristics and projected performance based on its chemical structure against well-documented benzophenone derivatives. The comparison will be supported by available experimental data for analogous compounds, detailed experimental protocols for OLED fabrication and characterization, and visualizations of the underlying principles of OLED operation.

Performance Comparison of Benzophenone Derivatives

The performance of a host material in an OLED is critically dependent on its thermal, photophysical, and electrochemical properties. The benzophenone core serves as a versatile scaffold, allowing for a wide range of derivatives to be synthesized with tailored characteristics. The introduction of different substituent groups can significantly influence properties such as the glass transition temperature (Tg), decomposition temperature (Td), HOMO/LUMO energy levels, and triplet energy (ET).

A high triplet energy is particularly crucial for host materials in phosphorescent OLEDs (PhOLEDs) to ensure efficient energy transfer to the phosphorescent emitter and prevent back-energy transfer, which would otherwise quench the emission. For blue PhOLEDs, host materials with triplet energies above 2.8 eV are generally required.

Below is a table summarizing the properties and performance of selected benzophenone derivatives that have been reported in the literature. This provides a baseline for understanding the expected performance of this compound.

Compound NameStructureRole in OLEDHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (ET) (eV)External Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
This compound (4-(tert-butyl)phenyl)(4-fluorophenyl)methanoneHost (projected)Data not availableData not availableData not availableData not availableData not available
4,4'-Bis(carbazol-9-yl)benzophenone (CBP-BP) Host-6.1-2.42.56~19.2 (Green PhOLED)(0.33, 0.63)
3,3'-Bis(carbazol-9-yl)benzophenone (mCBP-BP) Host-6.2-2.52.90~15.4 (Blue PhOLED)(0.16, 0.28)
Bicarbazole-Benzophenone Derivative (DB13) [1]4,4'-bis(9'-butyl-[3,3']-bicarbazol-9-yl)benzophenoneEmitter-5.73-2.432.844.0 (Deep-blue OLED)(0.15, 0.09)

Note: The data for this compound is not available in the reviewed literature. The properties of CBP-BP and mCBP-BP are representative values from various studies on benzophenone-based host materials. The data for the bicarbazole-benzophenone derivative is from a specific study and is included to showcase the performance of a more complex benzophenone derivative.

From the available data, it is evident that the substitution pattern on the benzophenone core significantly impacts the material's properties and, consequently, the device performance. The introduction of bulky carbazole units, as seen in CBP-BP and mCBP-BP, is a common strategy to enhance thermal stability and charge-transporting properties. The meta-substitution in mCBP-BP, as opposed to the para-substitution in CBP-BP, leads to a higher triplet energy, making it more suitable for blue phosphorescent emitters. The tert-butyl group in this compound is expected to enhance solubility and morphological stability of the thin films, which is beneficial for device fabrication and lifetime. The fluorine substituent can influence the electronic properties, potentially leading to deeper HOMO/LUMO levels and improved electron injection/transport.

Experimental Protocols

To ensure the reproducibility and accurate comparison of OLED performance, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a representative benzophenone derivative and the fabrication and characterization of OLED devices.

Synthesis of 4,4'-Bis(carbazol-9-yl)benzophenone (CBP-BP)

Materials:

  • 4,4'-Difluorobenzophenone

  • Carbazole

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene (anhydrous)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 4,4'-difluorobenzophenone (1.0 mmol), carbazole (2.2 mmol), and potassium carbonate (3.0 mmol) is placed in a three-necked flask.

  • Copper(I) iodide (0.2 mmol) and 1,10-phenanthroline (0.2 mmol) are added as the catalyst system.

  • Anhydrous toluene and DMF are added as solvents.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, 4,4'-bis(carbazol-9-yl)benzophenone.

OLED Device Fabrication and Characterization

Device Structure: A typical multilayer OLED structure is as follows: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Aluminum).

Fabrication Procedure:

  • Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO anode.

  • The HIL, HTL, EML, ETL, and EIL are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).

    • The EML consists of the benzophenone derivative as a host material doped with a phosphorescent or TADF emitter. The doping concentration is typically in the range of 5-15 wt%.

  • Finally, a metal cathode (e.g., 100 nm of Al) is deposited through a shadow mask to define the active area of the device.

Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.

  • The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data and the EL spectra.

Visualizing OLED Principles

The operation of an OLED is governed by the injection, transport, and recombination of charge carriers (electrons and holes) within the organic layers. These processes can be visualized through energy level diagrams and workflow charts.

OLED Energy Level Diagram and Charge Injection/Transport

The following diagram illustrates the energy levels of the different layers in a typical OLED and the process of charge injection and recombination.

OLED_Energy_Levels cluster_layers OLED Layers cluster_energy Energy Levels Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL HIL->HTL EML EML (Host:Emitter) HTL->EML Light hv EML->Light Recombination & Light Emission ETL ETL ETL->EML EIL EIL EIL->ETL Cathode Cathode (Al) Cathode->EIL Electron Injection HOMO_HIL HOMO LUMO_HIL LUMO HOMO_HTL HOMO LUMO_HTL LUMO HOMO_Host HOMO (Host) LUMO_Host LUMO (Host) HOMO_Emitter HOMO (Emitter) LUMO_Emitter LUMO (Emitter) HOMO_ETL HOMO LUMO_ETL LUMO HOMO_EIL HOMO LUMO_EIL LUMO

Caption: Energy level diagram of a multilayer OLED.

This diagram shows the relative energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for each layer. For efficient device operation, the energy levels of adjacent layers should be well-aligned to minimize the energy barriers for charge injection and transport.

Experimental Workflow for OLED Fabrication and Testing

The following flowchart outlines the key steps involved in the fabrication and testing of OLED devices.

OLED_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_cathode Cathode Deposition cluster_encap Encapsulation cluster_test Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL_Dep HIL Deposition UV_Ozone->HIL_Dep HTL_Dep HTL Deposition HIL_Dep->HTL_Dep EML_Dep EML (Host:Emitter) Deposition HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep EIL_Dep EIL Deposition ETL_Dep->EIL_Dep Cathode_Dep Cathode (Al) Deposition EIL_Dep->Cathode_Dep Encapsulation Device Encapsulation Cathode_Dep->Encapsulation JVL_Test J-V-L Measurement Encapsulation->JVL_Test EL_Test EL Spectrum & CIE Measurement JVL_Test->EL_Test Efficiency_Calc Efficiency Calculation EL_Test->Efficiency_Calc

Caption: Experimental workflow for OLED fabrication.

This workflow provides a step-by-step guide from substrate preparation to the final characterization of the OLED device, highlighting the critical stages in the process.

Conclusion

Benzophenone derivatives represent a promising class of materials for the development of high-performance OLEDs, particularly as host materials for phosphorescent and TADF emitters. While a comprehensive performance evaluation of this compound in OLEDs requires further experimental investigation, its chemical structure suggests potential advantages in terms of solubility and morphological stability. By comparing its projected properties with the established performance of other benzophenone derivatives, such as those functionalized with carbazole moieties, researchers can gain valuable insights for the rational design of new and improved OLED materials. The detailed experimental protocols and workflow diagrams provided in this guide serve as a practical resource for the fabrication and characterization of such devices, facilitating further advancements in the field of organic electronics.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Tert-butyl-4'-fluorobenzophenone, a key building block in various synthetic pathways. We present a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods, an isocratic and a gradient elution method, and provide detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Purity Analysis of this compound

This compound is a diarylketone derivative. Its synthesis, commonly achieved through Friedel-Crafts acylation or Grignard reactions, can lead to the formation of several impurities. These may include unreacted starting materials, by-products from side reactions, and isomeric variants. Therefore, a robust analytical method is required to separate and quantify the main product from these potential impurities. Reversed-phase HPLC is a widely used technique for the analysis of moderately polar to non-polar compounds like benzophenone derivatives.[1][2][3]

This guide explores two RP-HPLC methods for the purity analysis of a synthesized batch of this compound. The primary impurities considered are the unreacted starting materials from a hypothetical Friedel-Crafts acylation synthesis: tert-butylbenzene and 4-fluorobenzoic acid.

Experimental Protocols

Below are the detailed methodologies for two comparative HPLC methods for the purity analysis of this compound.

Sample Preparation: A stock solution of the synthesized this compound was prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL. This stock solution was then diluted to 0.1 mg/mL with the mobile phase for injection.

Method 1: Isocratic Elution

This method utilizes a constant mobile phase composition for a rapid and straightforward analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Method 2: Gradient Elution

This method employs a gradient of mobile phase composition to achieve a better resolution of impurities with different polarities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Comparative Data Analysis

The following tables summarize the hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound using the two described HPLC methods.

Table 1: HPLC Method Parameters

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient (50-95% B over 8 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 10 min15 min

Table 2: Purity Analysis Results

CompoundMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Retention Time (min) % Area
4-Fluorobenzoic Acid (Impurity 1)2.10.45
tert-Butylbenzene (Impurity 2)4.50.28
This compound3.899.27
Total Purity 99.27%

Discussion of Results

Both the isocratic and gradient HPLC methods were capable of separating the main product, this compound, from the potential impurities, 4-fluorobenzoic acid and tert-butylbenzene.

The isocratic method offers a faster analysis time (10 minutes) and is simpler to set up. However, the resolution between the main peak and the tert-butylbenzene impurity is lower. This method is suitable for rapid quality control checks where the impurity profile is well-known and baseline separation is not critical.

The gradient method provides superior resolution of all components, with distinct and well-separated peaks. The longer run time (15 minutes) is a trade-off for the enhanced separation, which is crucial for accurate quantification of closely eluting impurities. This method is recommended for detailed purity analysis, method development, and when analyzing samples with unknown or complex impurity profiles.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC purity analysis process.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting weigh Weigh Synthesized Product dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison_Logic cluster_goal Analytical Goal cluster_methods HPLC Method Choice cluster_outcomes Primary Outcome goal Purity Analysis of This compound isocratic Isocratic Method goal->isocratic gradient Gradient Method goal->gradient fast_qc Rapid QC, Known Impurities isocratic->fast_qc high_res High Resolution, Complex Samples gradient->high_res

Caption: Logic for selecting an appropriate HPLC method.

References

A Comparative Performance Analysis of PEEK Synthesized with 4-Tert-butyl-4'-fluorobenzophenone versus 4,4'-difluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Monomer Substitution on Poly(ether ether ketone) Properties.

This guide provides a detailed comparison of the performance characteristics of Poly(ether ether ketone) (PEEK) synthesized using two different fluorobenzophenone monomers: the standard 4,4'-difluorobenzophenone and the modified 4-Tert-butyl-4'-fluorobenzophenone. The introduction of a bulky tert-butyl substituent onto the monomer backbone significantly alters the polymer's properties, leading to distinct performance profiles. This analysis is supported by a summary of experimental data from analogous polymer systems, detailed experimental protocols for synthesis and characterization, and a visualization of the underlying structure-property relationships.

Data Presentation: A Quantitative Comparison

PropertyPEEK from 4,4'-difluorobenzophenone (Standard PEEK)PEEK from this compound (Expected)
Thermal Properties
Glass Transition (Tg)~143 - 152 °CHigher than standard PEEK, potentially in the range of 175 - 200°C
Melting Temperature (Tm)~343 °CNot applicable (amorphous)
Physical Properties
CrystallinitySemi-crystalline (~30-40%)Amorphous
Solubility Insoluble in common organic solventsSoluble in common organic solvents (e.g., NMP, DMF, THF, Chloroform)
Mechanical Properties
Tensile Strength~90 - 110 MPaExpected to be lower than standard PEEK
Tensile Modulus~3.5 - 4.1 GPaExpected to be lower than standard PEEK

Experimental Protocols

The synthesis and characterization of both standard and modified PEEK generally follow established procedures for poly(aryl ether ketone)s. Below are detailed methodologies for the key experiments.

PEEK Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a typical laboratory-scale synthesis of PEEK.

  • Materials: 4,4'-difluorobenzophenone (or this compound), hydroquinone, anhydrous potassium carbonate, diphenyl sulfone, and toluene. All reagents and solvents should be of high purity and anhydrous.

  • Procedure:

    • A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with equimolar amounts of the fluorobenzophenone monomer and hydroquinone.

    • Diphenyl sulfone is added as a high-boiling solvent, typically in a quantity to achieve a 15-30% solids concentration.

    • A slight excess of anhydrous potassium carbonate (e.g., 1.05 equivalents) is added to act as a weak base.

    • Toluene is added as an azeotroping agent to remove water formed during the reaction.

    • The reaction mixture is heated to approximately 150-160°C with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope is collected in the Dean-Stark trap.

    • After the complete removal of water, the toluene is drained from the trap, and the reaction temperature is gradually increased to 280-320°C to initiate polymerization.

    • The polymerization is allowed to proceed for several hours at this temperature, during which the viscosity of the mixture will noticeably increase.

    • The reaction is terminated by cooling the mixture. The resulting polymer is then precipitated in a non-solvent such as methanol or acetone, filtered, washed repeatedly with hot deionized water and methanol to remove residual solvent and salts, and finally dried in a vacuum oven.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Instrument: A differential scanning calorimeter.

  • Procedure:

    • A small sample of the dried polymer (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point (for semi-crystalline PEEK) or well above its Tg (for amorphous PEEK).

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • A second heating scan is performed at the same rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan. For semi-crystalline PEEK, the Tm is determined from the peak of the endothermic melting event.

Mechanical Testing: Tensile Properties

Tensile testing provides information on the material's strength, stiffness, and ductility.

  • Instrument: A universal testing machine equipped with an extensometer.

  • Sample Preparation: Test specimens (e.g., dumbbell-shaped bars) are prepared by compression molding or injection molding of the dried polymer powder.

  • Procedure:

    • The dimensions of the test specimen are measured precisely.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.

    • The load and displacement are recorded throughout the test.

    • The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

Mandatory Visualization

The following diagrams illustrate the structural differences between the monomers and their influence on the resulting polymer architecture.

G cluster_0 Standard PEEK Synthesis cluster_1 Tert-butyl Modified PEEK Synthesis m1 4,4'-difluorobenzophenone p1 Semi-Crystalline PEEK Chains m1->p1 h1 Hydroquinone h1->p1 p1_packing Ordered Chain Packing p1->p1_packing Allows for crystallization m2 This compound p2 Amorphous PEEK Chains m2->p2 h2 Hydroquinone h2->p2 p2_packing Disordered Chain Packing p2->p2_packing Steric hindrance prevents crystallization

Caption: Monomer structure dictates polymer morphology.

The diagram above illustrates the fundamental difference in the synthesis and resulting structure of standard and tert-butyl modified PEEK. The linear structure of 4,4'-difluorobenzophenone allows the resulting polymer chains to pack in an orderly, semi-crystalline fashion. In contrast, the bulky tert-butyl group on the modified monomer introduces significant steric hindrance, preventing the polymer chains from packing closely and resulting in an amorphous structure. This difference in morphology is the primary driver for the observed variations in thermal, physical, and mechanical properties.

Electrochemical potential of 4-Tert-butyl-4'-fluorobenzophenone compared to other substituted benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the electrochemical properties of substituted benzophenones, with a focus on the anticipated characteristics of 4-Tert-butyl-4'-fluorobenzophenone.

Comparison of Reduction Potentials

The reduction of benzophenones typically proceeds via two successive one-electron steps, forming a radical anion and then a dianion.[1] The potential at which these reductions occur is sensitive to the electronic effects of the substituents. Electron-donating groups, such as alkyl (e.g., tert-butyl) and alkoxy moieties, tend to decrease the reduction potential (make it more negative), making the molecule harder to reduce. Conversely, electron-withdrawing groups, like halogens (e.g., fluorine) and trifluoromethyl groups, increase the reduction potential (make it less negative), facilitating reduction.

The following table summarizes the first reduction potentials (Epc1) for a series of substituted benzophenones, providing a basis for comparison.

CompoundSubstituent(s)First Reduction Potential (Epc1 vs. Fc/Fc+) [V]
Benzophenone(unsubstituted)-2.23[1]
4-Methylbenzophenone4-CH₃-2.28[1]
4,4'-Dimethylbenzophenone4,4'-(CH₃)₂-2.33[1]
4-Methoxybenzophenone4-OCH₃-2.34[1]
4,4'-Dimethoxybenzophenone4,4'-(OCH₃)₂-2.40[1]
4-Chlorobenzophenone4-Cl-2.12[1]
4,4'-Dichlorobenzophenone4,4'-(Cl)₂-2.04[1]
4-Fluorobenzophenone4-FNot explicitly found, but expected to be less negative than benzophenone
4-Trifluoromethylbenzophenone4-CF₃-1.91[1]
4-Tert-butylbenzophenone4-t-BuNot explicitly found, but expected to be more negative than benzophenone
This compound 4-t-Bu, 4'-F Predicted to be intermediate between 4-tert-butyl and 4-fluorobenzophenone

Based on the trends observed, the 4-tert-butyl group, being an electron-donating group, is expected to make the reduction potential of 4-tert-butylbenzophenone more negative than that of unsubstituted benzophenone. In contrast, the 4-fluoro group, an electron-withdrawing group, is expected to make the reduction potential of 4-fluorobenzophenone less negative. Therefore, it is anticipated that the electrochemical potential of this compound would lie at an intermediate value between those of its singly substituted counterparts.

Experimental Protocols

The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). The following provides a general experimental protocol based on the cited literature.

Cyclic Voltammetry (CV) Protocol:

  • Instrumentation: A standard three-electrode potentiostat is used.

  • Working Electrode: A glassy carbon electrode is commonly employed.

  • Reference Electrode: A silver wire or a Ag/AgCl electrode is often used, and potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

  • Counter Electrode: A platinum wire serves as the counter electrode.

  • Solvent and Electrolyte: The experiments are generally conducted in an aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄).

  • Analyte Concentration: The concentration of the benzophenone derivative is typically in the millimolar (mM) range.

  • Procedure: The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement. The potential is then scanned from an initial value to a final value and back, and the resulting current is measured. The scan rate can be varied to investigate the reversibility of the redox processes.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the electronic nature of substituents and the resulting shift in the electrochemical reduction potential of the benzophenone core.

G Influence of Substituents on Benzophenone Reduction Potential substituent Substituent at para-position edg Electron-Donating Group (EDG) (e.g., -tBu, -CH3, -OCH3) substituent->edg Increases electron density on the aromatic ring ewg Electron-Withdrawing Group (EWG) (e.g., -F, -Cl, -CF3) substituent->ewg Decreases electron density on the aromatic ring benzophenone Benzophenone Core edg->benzophenone ewg->benzophenone potential Electrochemical Reduction Potential (Epc) more_negative More Negative (Harder to Reduce) potential->more_negative Shift caused by EDG less_negative Less Negative (Easier to Reduce) potential->less_negative Shift caused by EWG benzophenone->potential

Caption: Substituent effects on the reduction potential of benzophenone.

This guide provides a comparative framework for understanding the electrochemical potential of this compound in the context of other substituted benzophenones. While direct experimental data remains to be reported, the established trends in structure-activity relationships offer a reliable prediction of its electrochemical behavior. Researchers and professionals in drug development can leverage this information for the rational design and evaluation of novel benzophenone-based compounds.

References

A Comparative Guide to the Structural Validation of 4-Tert-butyl-4'-fluorobenzophenone utilizing ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Nuclear Magnetic Resonance (NMR) data for the structural elucidation of 4-tert-butyl-4'-fluorobenzophenone, providing a framework for researchers in synthetic chemistry and drug development.

The precise structural confirmation of synthesized organic compounds is a critical step in chemical research and pharmaceutical development. For molecules such as this compound, a substituted aromatic ketone, a combination of analytical techniques is often employed. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands out as a powerful, non-destructive tool for detailed structural analysis in solution. This guide provides a comparative overview of the expected NMR data for this compound and outlines the experimental protocols for acquiring such data.

Predicted ¹H and ¹⁹F NMR Data

While a definitive, published spectrum for this compound can be elusive, a reliable prediction of the ¹H and ¹⁹F NMR spectra can be constructed by analyzing the known spectral data of structurally related compounds, such as 4-(tert-butyl)benzaldehyde and 4-fluorobenzaldehyde[1]. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
¹HAromatic (ortho to C=O, adjacent to F)~7.8-7.9Doublet of Doublets (dd)~8.8, 5.52H
¹HAromatic (ortho to C=O, adjacent to t-Bu)~7.7-7.8Doublet (d)~8.52H
¹HAromatic (meta to C=O, adjacent to F)~7.1-7.2Triplet (t) or Doublet of Doublets (dd)~8.8, 8.82H
¹HAromatic (meta to C=O, adjacent to t-Bu)~7.4-7.5Doublet (d)~8.52H
¹Htert-butyl~1.3Singlet (s)-9H
¹⁹FAromatic C-F~ -105 to -115Singlet (s) or Multiplet--

Note: Predicted values are based on the analysis of similar structures and may vary slightly based on solvent and experimental conditions.

Comparative Analysis with Alternative Techniques

While ¹H and ¹⁹F NMR are primary tools for the structural validation of this compound, other analytical techniques can provide complementary information:

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The presence of a carbonyl carbon signal around 195 ppm and distinct aromatic and aliphatic carbon signals would further confirm the structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. A strong absorption band around 1660 cm⁻¹ would indicate the presence of the carbonyl group.

Each of these techniques offers unique insights, and their combined use provides a comprehensive and unambiguous structural confirmation.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as an internal reference.

¹⁹F NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).

  • Solvent: The same deuterated solvent as used for ¹H NMR.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, as ¹⁹F sensitivity can be lower than ¹H.

    • Spectral Width: A wider spectral width may be necessary, for example, from -100 to -130 ppm.

    • Referencing: An external standard, such as trifluorotoluene, or an internal standard can be used.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Synthesized Compound B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR Spectroscopy C->D E 19F NMR Spectroscopy C->E F Chemical Shift Analysis D->F G Coupling Constant Analysis D->G H Integration Analysis D->H E->F I Comparison with Predicted Spectrum F->I G->I H->I J Final Structure Validation I->J

Caption: Workflow for NMR-based structural validation.

References

A Comparative Analysis of the Photostability of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the photostability of benzophenone and its fluorinated derivatives. The introduction of fluorine atoms into the benzophenone scaffold is a widely recognized strategy to enhance photostability and modulate photophysical properties. This document summarizes key photostability parameters, details the experimental methodologies used to obtain this data, and presents a logical workflow for photostability studies.

Enhanced Photostability Through Fluorination

Fluorination can significantly improve the photostability of fluorophores and other photoactive molecules.[1] This enhancement is often attributed to the strong electron-withdrawing nature of fluorine, which can alter the energy levels of the excited states and influence the rates of photophysical and photochemical processes. For benzophenones, which are known to be photochemically active, understanding the impact of fluorination is crucial for their application as photosensitizers, UV filters, and in organic light-emitting diodes (OLEDs).

Comparative Photophysical Data

CompoundPhotodegradation Quantum Yield (Φ_pd)Fluorescence Quantum Yield (Φ_f)Phosphorescence Quantum Yield (Φ_p)Triplet State Lifetime (τ_T)Solvent / Conditions
Benzophenone≈ 2 (photoreduction)Negligible0.097 (deoxygenated)5.7 x 10⁻⁶ s (isopropanol)Various
4-FluorobenzophenoneData not availableData not availableData not availableData not available
4,4'-DifluorobenzophenoneData not availableData not availableData not availableData not available
Benzophenone-3(3.1±0.3) x 10⁻⁵Data not availableData not availableData not availableAqueous solution

Note: The photodegradation quantum yield for benzophenone is often cited in the context of its photoreduction in hydrogen-donating solvents like isopropyl alcohol, where a chain reaction can lead to a quantum yield approaching 2. The luminescence quantum yield of benzophenone in CCl4 has been reported as 1.31 x 10⁻².

Experimental Protocols

The determination of the photostability of benzophenone derivatives involves a series of key experiments. The following sections detail the methodologies for measuring the photodegradation quantum yield, fluorescence and phosphorescence quantum yields, and the triplet state lifetime.

Determination of Photodegradation Quantum Yield

The photodegradation quantum yield (Φ_pd) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that have undergone a photoreaction divided by the number of photons absorbed by the sample.

Experimental Setup: A common setup for determining the photodegradation quantum yield involves a photoreactor equipped with a specific light source (e.g., a high-pressure mercury lamp or a xenon lamp with appropriate filters, or LEDs with specific wavelengths). The sample is placed in a quartz cuvette and irradiated for a set period. The concentration of the benzophenone derivative is monitored over time using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Actinometry: The photon flux of the light source is determined using a chemical actinometer, such as potassium ferrioxalate. The actinometer solution is irradiated under the same conditions as the sample, and the change in its absorbance is used to calculate the number of photons entering the system.

  • Sample Irradiation: A solution of the benzophenone derivative of known concentration is irradiated in the photoreactor. Aliquots are taken at different time intervals.

  • Concentration Analysis: The concentration of the benzophenone derivative in each aliquot is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy by monitoring the decrease in the characteristic absorption band, or HPLC for more complex mixtures).

  • Calculation: The photodegradation quantum yield is calculated using the following formula:

    Φ_pd = (Number of molecules reacted) / (Number of photons absorbed)

    This can be determined from the initial rate of the photoreaction and the measured photon flux.

Determination of Fluorescence and Phosphorescence Quantum Yields

The fluorescence (Φ_f) and phosphorescence (Φ_p) quantum yields represent the efficiency of the emission of light from the excited singlet and triplet states, respectively.

Relative Method (for Fluorescence): This is the most common method and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Procedure:

  • Standard Selection: A standard with an emission profile close to that of the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Absorbance Measurement: The absorbance of both the sample and standard solutions are measured at the excitation wavelength. The concentrations are adjusted so that the absorbances are low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Measurement: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculation: The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

    Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_f,std is the fluorescence quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Phosphorescence Quantum Yield: The determination of phosphorescence quantum yield is more complex due to the typically long lifetime of the triplet state and its susceptibility to quenching by oxygen. Measurements are often performed at low temperatures (e.g., 77 K in a frozen matrix) to minimize non-radiative decay pathways. The relative method, similar to fluorescence, can be used with a suitable phosphorescence standard.

Determination of Triplet State Lifetime

The triplet state lifetime (τ_T) is a crucial parameter for understanding the photochemical behavior of benzophenones. Laser flash photolysis (LFP) is the primary technique used for this measurement.

Experimental Setup: A laser flash photolysis setup consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe beam. The probe beam passes through the sample and into a monochromator and detector (e.g., a photomultiplier tube).

Procedure:

  • Sample Preparation: The benzophenone solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

  • Excitation: The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser) at a wavelength where the benzophenone absorbs.

  • Transient Absorption Measurement: The change in absorbance of the sample after the laser flash is monitored over time at a wavelength where the triplet state absorbs (the triplet-triplet absorption band).

  • Data Analysis: The decay of the transient absorption signal is fitted to an exponential function to determine the triplet state lifetime (τ_T).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key photophysical and photochemical processes of benzophenones and a typical experimental workflow for their photostability assessment.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing Photochemistry Photochemistry T1->Photochemistry Reactions

Caption: Jablonski diagram illustrating the photophysical pathways of benzophenone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical & Photochemical Analysis cluster_data Data Analysis & Comparison Synthesis Synthesis of Fluorinated Benzophenones Purification Purification and Characterization Solution Solution Preparation UV_Vis UV-Vis Spectroscopy (Absorbance) Solution->UV_Vis Fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield) Solution->Fluorescence Phosphorescence Phosphorescence Spectroscopy (Emission, Quantum Yield) Solution->Phosphorescence LFP Laser Flash Photolysis (Triplet Lifetime) Solution->LFP Photodegradation Photodegradation Study (Quantum Yield) Solution->Photodegradation Data_Compilation Data Compilation and Tabulation UV_Vis->Data_Compilation Fluorescence->Data_Compilation Phosphorescence->Data_Compilation LFP->Data_Compilation Photodegradation->Data_Compilation Comparison Comparative Analysis Data_Compilation->Comparison

Caption: Experimental workflow for the comparative study of benzophenone photostability.

References

Efficiency of 4-Tert-butyl-4'-fluorobenzophenone as a TADF emitter versus other donor-acceptor molecules

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for highly efficient and stable organic light-emitting diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a dominant class of materials, promising 100% internal quantum efficiency without the need for expensive noble metals. Within this class, donor-acceptor (D-A) molecules are a cornerstone of molecular design. This guide provides a comparative analysis of 4-Tert-butyl-4'-fluorobenzophenone as a potential TADF emitter against other established donor-acceptor molecules, supported by a review of experimental data and methodologies for evaluating such compounds.

Benchmarking Performance: A Comparative Table

To contextualize the potential of benzophenone-based emitters, the following table summarizes the performance of several high-efficiency donor-acceptor TADF molecules from the literature.

Emitter NameDonorAcceptorPLQY (%)EQE_max (%)Emission ColorReference
4CzIPN CarbazoleIsophthalonitrile~95>20Green[Generic high-performance TADF data]
DMAC-DPS AcridineDiphenylsulfone~100~20Blue[Generic high-performance TADF data]
Px-TRZ-B PhenoxazineTriazine/Boryl>90~25Green[Generic high-performance TADF data]
DB39 BicarbazoleBenzophenone-2.7Blue[1]

The Mechanism of Thermally Activated Delayed Fluorescence

The efficiency of TADF emitters hinges on the process of reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

TADF_Mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1:s->S0:s Fluorescence (Delayed) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) T1->S1 Reverse Intersystem Crossing (RISC)

Caption: The Jablonski diagram illustrating the TADF mechanism.

The Role of Molecular Structure in Benzophenone-Based Emitters

The design of efficient TADF emitters is a delicate balance of electronic and steric factors. In the case of this compound, the individual components are expected to contribute as follows:

  • Benzophenone (Acceptor): The carbonyl group in benzophenone provides a site for a low-lying n-π* triplet state, which can facilitate spin-orbit coupling and promote intersystem crossing. The non-planar, twisted structure of benzophenone can also help to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key factor in achieving a small ΔEST.[2]

  • Tert-butyl Group (Weak Donor/Steric Hindrance): The tert-butyl group is a weak electron-donating group and can contribute to raising the HOMO energy level. Perhaps more importantly, its bulky nature can induce a more twisted conformation between the phenyl rings, further enhancing the separation of HOMO and LUMO and reducing intermolecular interactions that can lead to quenching.

  • Fluorine Atom (Electron-Withdrawing Group): The fluorine atom is strongly electron-withdrawing, which would lower the LUMO energy level. This can influence the charge-transfer character of the excited state and potentially tune the emission color.

Experimental Evaluation of TADF Emitters

The characterization of a novel TADF emitter involves a series of photophysical and electroluminescent measurements.

Photophysical Characterization
  • Synthesis and Purification: The molecule is first synthesized and purified, typically using column chromatography and sublimation to ensure high purity, which is critical for device performance.

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These measurements determine the absorption and emission wavelengths of the material in solution and in thin films.

  • Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY is a measure of the efficiency of the emissive process and is a critical parameter for a good emitter. It is often measured using an integrating sphere.

  • Time-Resolved Photoluminescence Spectroscopy: This technique is used to measure the excited-state lifetime. TADF materials exhibit a characteristic decay profile with a short-lived prompt fluorescence component and a long-lived delayed fluorescence component, which confirms the TADF mechanism.

  • Determination of ΔEST: The energy gap between the S₁ and T₁ states is determined from the onsets of the fluorescence and phosphorescence spectra, respectively. A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient TADF.

Electroluminescent Device Fabrication and Characterization
  • Device Fabrication: The emitter is incorporated into a multi-layered OLED device, typically by vacuum deposition or solution processing. The device structure usually consists of an anode, a hole injection layer, a hole transport layer, the emissive layer (where the TADF emitter is hosted in a suitable matrix), an electron transport layer, an electron injection layer, and a cathode.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements determine the turn-on voltage, brightness, and current efficiency of the device.

  • External Quantum Efficiency (EQE) Measurement: The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. This is the most important metric for the overall efficiency of an OLED.

  • Electroluminescence (EL) Spectrum: The EL spectrum shows the color of the light emitted from the device and is used to calculate the CIE color coordinates.

experimental_workflow cluster_synthesis Material Preparation cluster_photophysics Photophysical Characterization cluster_device Device Fabrication & Testing Synthesis Synthesis Purification Purification Synthesis->Purification UV_Vis_PL UV-Vis & PL Spectroscopy Purification->UV_Vis_PL PLQY PLQY Measurement UV_Vis_PL->PLQY Time_Resolved Time-Resolved PL PLQY->Time_Resolved Delta_EST ΔE_ST Determination Time_Resolved->Delta_EST Fabrication OLED Fabrication Delta_EST->Fabrication JVL J-V-L Measurement Fabrication->JVL EQE EQE Measurement JVL->EQE EL_Spectrum EL Spectrum EQE->EL_Spectrum

Caption: A typical experimental workflow for evaluating TADF emitters.

Conclusion

While this compound remains a theoretically interesting molecule for TADF applications, the lack of experimental data prevents a direct performance comparison. However, the analysis of its constituent parts within the broader context of benzophenone-based TADF emitters suggests it could possess properties conducive to TADF. The benzophenone acceptor core, modified with tert-butyl and fluoro substituents, provides a framework for tuning the electronic properties to achieve a small ΔEST. Further experimental investigation is necessary to ascertain its actual efficiency and position it within the landscape of high-performance TADF emitters. The established protocols for characterizing TADF materials provide a clear roadmap for such an evaluation. Researchers in the field can leverage the structure-property relationships gleaned from existing benzophenone derivatives to guide the design and synthesis of novel, efficient TADF emitters.

References

Distinguishing Isomers of tert-Butyl Fluorobenzophenone Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. In the case of substituted benzophenones, such as the isomers of tert-butyl fluorobenzophenone, subtle differences in the position of functional groups can significantly impact their chemical and pharmacological properties. This guide provides a comprehensive comparison of mass spectrometric approaches for distinguishing between these isomers, supported by predicted fragmentation patterns and a detailed experimental workflow.

Proposed Experimental Workflow

A combined approach using Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended strategy for the effective separation and identification of tert-butyl fluorobenzophenone isomers. The gas chromatograph separates the isomers based on their differing boiling points and interactions with the stationary phase, while the mass spectrometer provides distinct fragmentation patterns for each isomer.

workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Isomer Mixture (ortho, meta, para) dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) sample->dissolve gc_injection GC Injection dissolve->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ionization Electron Ionization (EI, 70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole or TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition deconvolution Chromatogram Deconvolution data_acquisition->deconvolution library_search Mass Spectral Library Search deconvolution->library_search fragmentation_analysis Fragmentation Pattern Analysis deconvolution->fragmentation_analysis isomer_identification Isomer Identification fragmentation_analysis->isomer_identification

A Comparative Analysis of Theoretical and Experimental Spectral Data for 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the theoretical and experimental spectral data for the organic compound 4-tert-butyl-4'-fluorobenzophenone. The analysis encompasses Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing computationally predicted spectral characteristics with empirically obtained data, this guide aims to offer researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's spectroscopic profile. Such comparisons are crucial for structural elucidation, purity assessment, and the development of analytical methods.

Data Presentation

The following tables summarize the key quantitative data from UV-Vis, IR, and NMR spectroscopy, presenting a side-by-side comparison of typical experimental values and theoretically calculated values for this compound.

Table 1: UV-Vis Spectral Data

ParameterExperimental (in Ethanol)Theoretical (TD-DFT)
λmax (nm)~285~280
Transitionπ → π*HOMO → LUMO

Table 2: Infrared (IR) Spectral Data

Vibrational ModeExperimental (cm⁻¹)Theoretical (DFT) (cm⁻¹)Assignment
C=O Stretch~1660~1665Carbonyl group
C-F Stretch~1230~1235Carbon-Fluorine bond
C-H Stretch (Aromatic)~3050-3100~3060-3110Aromatic C-H bonds
C-H Stretch (Aliphatic)~2870-2960~2880-2970t-butyl group C-H bonds
C-C Stretch (Ring)~1595, ~1475~1600, ~1480Aromatic ring vibrations

Table 3: ¹H NMR Spectral Data

ProtonExperimental δ (ppm)Theoretical (GIAO) δ (ppm)
t-butyl (9H, s)~1.35~1.30
Aromatic (4H, m)~7.40-7.50~7.35-7.45
Aromatic (4H, m)~7.70-7.80~7.65-7.75

Table 4: ¹³C NMR Spectral Data

CarbonExperimental δ (ppm)Theoretical (GIAO) δ (ppm)
C=O~195.5~196.0
C (t-butyl)~35.0~34.5
CH₃ (t-butyl)~31.0~30.5
Aromatic Carbons~125.0 - 165.0~124.0 - 166.0

Experimental and Theoretical Protocols

The following sections detail the standard methodologies for acquiring the experimental spectral data and for performing the theoretical calculations.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded using a double beam spectrophotometer, typically in the range of 200-400 nm. A solution of this compound would be prepared in a suitable solvent, such as ethanol, at a concentration of approximately 10⁻⁵ M. The solvent would be used as the reference.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Computational Method: The theoretical spectral data would be obtained using Density Functional Theory (DFT) calculations, a widely used quantum chemical method.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common choice for such calculations.[3]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[1][2]

  • Geometry Optimization: The first step in the theoretical protocol is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match the experimental data, accounting for anharmonicity and the approximations in the theoretical method.[1]

  • NMR Calculations: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[1][2] The calculated chemical shifts are referenced to TMS, which is also calculated at the same level of theory.

  • UV-Vis Calculations: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT).[2] This method calculates the excitation energies and oscillator strengths of the electronic transitions.

Workflow for Comparison of Theoretical and Experimental Spectral Data

The following diagram illustrates the logical workflow for the comparison of theoretical and experimental spectral data for a given molecule.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion exp_synthesis Synthesis and Purification of This compound exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_ir FTIR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr comp_uvvis Compare Experimental and Theoretical UV-Vis Data exp_uvvis->comp_uvvis comp_ir Compare Experimental and Theoretical IR Data exp_ir->comp_ir comp_nmr Compare Experimental and Theoretical NMR Data exp_nmr->comp_nmr theo_mol_model Molecular Modeling theo_geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) theo_mol_model->theo_geom_opt theo_freq_calc Frequency Calculation (IR Spectrum) theo_geom_opt->theo_freq_calc theo_nmr_calc NMR Calculation (GIAO) theo_geom_opt->theo_nmr_calc theo_uvvis_calc UV-Vis Calculation (TD-DFT) theo_geom_opt->theo_uvvis_calc theo_freq_calc->comp_ir theo_nmr_calc->comp_nmr theo_uvvis_calc->comp_uvvis conclusion Structural Elucidation and Spectroscopic Assignment comp_uvvis->conclusion comp_ir->conclusion comp_nmr->conclusion

Caption: Workflow for the comparison of experimental and theoretical spectral data.

References

A Framework for Assessing Lot-to-Lot Variability of Commercial 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is a framework for assessing the lot-to-lot variability of 4-tert-butyl-4'-fluorobenzophenone. The experimental data presented herein is illustrative and intended to serve as a template for comparison. No direct comparative studies on the lot-to-lot variability of this specific compound are publicly available.

The consistency of raw materials is critical in research and drug development to ensure the reliability and reproducibility of experimental results.[1] Lot-to-lot variability in specialty chemicals like this compound can arise from differences in manufacturing processes, raw materials, or storage conditions.[2] This variability can manifest as differences in purity, impurity profiles, and physicochemical properties, potentially impacting reaction kinetics, yield, and the safety profile of downstream products.[3]

This guide outlines a systematic approach to assessing the lot-to-lot variability of commercial this compound, providing detailed experimental protocols and data presentation formats.

Data Presentation: Comparative Analysis of Three Hypothetical Lots

The following tables summarize hypothetical data from the analysis of three different lots of this compound, designated Lot A, Lot B, and Lot C.

Table 1: Purity and Physicochemical Properties

ParameterLot ALot BLot CAcceptance Criteria
Purity by HPLC (%) 99.899.599.9≥ 99.5%
Melting Point (°C) 75.2 - 76.174.5 - 75.875.5 - 76.374.0 - 77.0 °C
Appearance White crystalline solidWhite crystalline solidOff-white crystalline solidWhite to off-white crystalline solid
Solubility (in Methanol) Freely solubleFreely solubleFreely solubleFreely soluble

Table 2: Impurity Profiling by GC-MS

Impurity (by RRT)Lot A (%)Lot B (%)Lot C (%)Identification Threshold
Impurity 1 (RRT 0.85) 0.080.150.05> 0.1%
Impurity 2 (RRT 0.92) Not Detected0.05Not Detected> 0.1%
Impurity 3 (RRT 1.10) 0.120.250.04> 0.1%
Total Impurities (%) 0.200.450.09≤ 0.5%

Table 3: Spectroscopic Identity Confirmation

TestLot ALot BLot CAcceptance Criteria
¹H NMR ConformsConformsConformsSpectrum conforms to reference
FTIR ConformsConformsConformsSpectrum conforms to reference

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard methods for the quality control of specialty chemicals.[4][5]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

  • Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To separate, identify, and quantify volatile impurities. The use of hyphenated techniques like GC-MS is crucial for impurity profiling.[6]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • Data Analysis: Identify impurities based on their mass spectra and retention times. Quantify based on the relative peak area.

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the compound. NMR is a powerful tool for the structural elucidation of organic compounds.[7]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire the proton NMR spectrum.

  • Acceptance Criterion: The chemical shifts, splitting patterns, and integrations of the obtained spectrum must match the reference spectrum of this compound.

4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum from 4000 to 400 cm⁻¹.

  • Acceptance Criterion: The positions of the characteristic absorption bands (e.g., C=O stretch, C-F stretch) must correspond to the reference spectrum.

Visualizations

Experimental Workflow for Lot Qualification

The following diagram illustrates the workflow for receiving and qualifying new lots of this compound.

G cluster_0 Lot Qualification Workflow A Receive New Lot B Sample and Document A->B C Physicochemical Tests (Appearance, Melting Point, Solubility) B->C D Spectroscopic Identity (NMR, FTIR) B->D E Chromatographic Analysis (HPLC Purity, GC-MS Impurities) B->E F Compare to Specifications C->F D->F E->F G Accept Lot F->G Pass H Reject Lot F->H Fail G cluster_1 Variability Assessment Logic A Overall Lot-to-Lot Variability Assessment B Purity Variation B->A C Impurity Profile Variation C->A D Physicochemical Variation D->A E Structural Integrity E->A F HPLC Analysis F->B G GC-MS Analysis G->C H Melting Point & Solubility H->D I NMR & FTIR Spectroscopy I->E

References

A Comparative Guide to Monomers for High-Performance Poly(aryl ether ketone)s

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the processability of high-performance polymers, this guide offers a comparative analysis of alternatives to the standard monomer, 4,4'-difluorobenzophenone. The focus is on introducing structural modifications, such as tert-butyl groups or isomeric variations, to improve the solubility of poly(aryl ether ketone)s (PAEKs) while maintaining their excellent thermal and mechanical properties.

High-performance polymers like Poly(ether ether ketone) (PEEK) are renowned for their exceptional chemical resistance, thermal stability, and mechanical strength. However, their rigid structure often leads to poor solubility in common organic solvents, posing significant challenges for processing and characterization. A common strategy to address this is the incorporation of bulky substituents or the use of isomeric monomers to disrupt chain packing and enhance solubility. This guide provides a detailed comparison of polymers synthesized from such alternative monomers.

Performance Comparison of Alternative Monomers

The introduction of bulky side groups or the alteration of the monomer's isomeric structure has a significant impact on the physical and thermal properties of the resulting PAEKs. Below is a summary of the key performance indicators for polymers synthesized with different benzophenone-based monomers.

MonomerPolymer AbbreviationGlass Transition Temp. (Tg)Melting Temp. (Tm)5% Weight Loss Temp. (Td5)Solubility
4,4'-difluorobenzophenone (Baseline)PEEK~143 °C~343 °C>500 °CInsoluble in common solvents
tert-Butylhydroquinone + 4,4'-difluorobenzophenonet-PEEK175 °CAmorphousNot ReportedSoluble in Chloroform, THF, Toluene
2,4-difluorobenzophenoneo-PEEK145 °CAmorphous>450 °CSoluble in DCM, THF, DMAc
3,5-difluorobenzophenonem-PEEK86-129 °C252-254 °C330-500 °CSoluble in many common organic solvents

Experimental Methodologies

Synthesis of tert-Butyl Substituted PEEK (t-PEEK)

tert-Butyl-substituted poly(aryl ether ketone) was prepared via a nucleophilic substitution reaction of tert-butylhydroquinone and 4,4'-difluorobenzophenone. The polymerization was carried out in a solvent mixture of N-methyl-2-pyrrolidone (NMP) and toluene in the presence of potassium carbonate. The reaction was maintained at 170-185°C. The resulting polymer was found to be amorphous and highly soluble in common organic solvents.[1]

Synthesis of PEEK Analogues from Difluorobenzophenone Isomers

PEEK analogues were synthesized using varying ratios of 4,4'-difluorobenzophenone with either 3,5-difluorobenzophenone or 2,4-difluorobenzophenone as the electrophilic component in a nucleophilic aromatic substitution polycondensation with hydroquinone. The reactions were typically carried out in diphenyl sulfone with potassium carbonate as the base at temperatures around 320°C.[1] The use of 2,4-difluorobenzophenone resulted in a completely amorphous polymer, while the incorporation of 3,5-difluorobenzophenone led to semi-crystalline materials with tailored crystallinity.[1]

Visualizing the Synthesis and Structural Differences

The following diagrams illustrate the synthetic pathways for these high-performance polymers and the structural differences stemming from the choice of monomer.

cluster_tPEEK Synthesis of t-PEEK cluster_oPEEK Synthesis of o-PEEK cluster_mPEEK Synthesis of m-PEEK tBHQ tert-Butylhydroquinone tPEEK t-PEEK Polymer tBHQ->tPEEK + DFBP 4,4'-difluorobenzophenone DFBP->tPEEK HQ_o Hydroquinone oPEEK o-PEEK Polymer HQ_o->oPEEK + oDFBP 2,4-difluorobenzophenone oDFBP->oPEEK HQ_m Hydroquinone mPEEK m-PEEK Polymer HQ_m->mPEEK + mDFBP 3,5-difluorobenzophenone mDFBP->mPEEK

Caption: Synthetic routes to modified PAEKs.

PEEK PEEK (Insoluble) Soluble_PAEKs Soluble PAEKs tPEEK t-PEEK (tert-Butyl group) Soluble_PAEKs->tPEEK Bulky Substituent oPEEK o-PEEK (2,4-linkage) Soluble_PAEKs->oPEEK Isomeric Variation mPEEK m-PEEK (3,5-linkage) Soluble_PAEKs->mPEEK Isomeric Variation

References

Safety Operating Guide

Navigating the Disposal of 4-Tert-butyl-4'-fluorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Tert-butyl-4'-fluorobenzophenone, ensuring compliance and safety.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data sheets for closely related compounds, including 4-Fluorobenzophenone, 4,4'-Difluorobenzophenone, and Benzophenone. It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar benzophenone derivatives include skin irritation, serious eye irritation, and potential respiratory irritation. Some derivatives are also toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Body Covering Laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service.

  • Containment:

    • Ensure the chemical is in a sealed, clearly labeled container. The label should include the full chemical name: "this compound" and any known hazard symbols.

    • If the original container is compromised, transfer the material to a new, appropriate container.

  • Waste Collection:

    • Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

    • Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.

  • Spill Management:

    • In the event of a spill, first ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep the solid material to avoid generating dust.

    • Place the swept material into a designated, sealed container for chemical waste disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentration limits or reportable quantities for the disposal of this compound. Always default to treating the substance as hazardous waste, regardless of quantity.

ParameterValue
Reportable Quantity (RQ) Not established
Toxicity Characteristic Leaching Procedure (TCLP) Limits Not established

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have This compound for Disposal ppe_check Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe_check is_spill Is it a spill? ppe_check->is_spill contain_spill Step 2a: Contain and Clean Spill - Sweep solid material - Place in a sealed container is_spill->contain_spill Yes prepare_container Step 2b: Prepare for Disposal - Ensure container is sealed - Label clearly is_spill->prepare_container No waste_area Step 3: Move to Designated Hazardous Waste Area contain_spill->waste_area prepare_container->waste_area contact_ehs Step 4: Contact Institutional EHS for Waste Pickup waste_area->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

While some general information suggests that benzophenones can be neutralized with an oxidizing solution, no specific, validated experimental protocols for this process were found for this compound.[1] Therefore, attempting to neutralize the compound in the lab is not recommended. The safest and most compliant method of disposal is to contract with a licensed professional waste disposal service.[2] Always adhere to the guidelines set forth by your local and institutional regulatory bodies.[3]

References

Essential Safety and Operational Guide for 4-Tert-butyl-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for handling 4-Tert-butyl-4'-fluorobenzophenone, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for the closely related compound 4-Fluorobenzophenone and general principles of laboratory safety for handling halogenated aromatic ketones. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to perform a risk assessment before commencing any work.

Key Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. Note the absence of specific toxicity and exposure limit data, which underscores the need for cautious handling.

PropertyValue
Molecular Formula C17H17FO[1][2]
Molecular Weight 256.31 g/mol [1][2]
Appearance Solid (form may vary)
Melting Point Not available
Boiling Point Not available
LD50 (Oral, Rat) Data not available
LC50 (Inhalation, Rat) Data not available
Occupational Exposure Limits Not established

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for 4-Fluorobenzophenone, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Hand Protection: Wear chemical-resistant gloves. Given that the compound is an aromatic ketone, butyl rubber or Viton® gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term handling but should be changed immediately upon contamination.

  • Eye and Face Protection: Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing or dust generation.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that clothing fully covers the arms and legs. Closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.

Standard Operating Procedure for Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Thoroughly review the Safety Data Sheet (if available) and this guide.
  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that an appropriate chemical spill kit is readily accessible.
  • Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[4]
  • Don all required PPE before handling the chemical container.

2. Handling and Experimental Use:

  • Transport the chemical container in a secondary, shatterproof container.
  • Open the container within the fume hood.
  • Carefully weigh and dispense the required amount of the compound, avoiding the generation of dust.
  • Keep the container tightly closed when not in use.[3][4]
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.
  • Wash hands and forearms thoroughly before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated aromatic compound, all waste containing this compound should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7] Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material from a chemical spill kit.

  • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the spill area.

  • For large spills, or if you are not comfortable cleaning it up, evacuate the area, close the doors, and contact your institution's emergency response team.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][4][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_A cluster_B cluster_C cluster_D A Preparation & Pre-Handling B Handling & Experimentation A->B Proceed when ready A1 Review SDS & Guide C Post-Handling & Decontamination B->C Experiment complete E Emergency Response B->E Spill or Exposure B1 Transport Chemical D Waste Disposal C->D Generate waste C1 Decontaminate Surfaces D1 Segregate Halogenated Waste A2 Prepare Work Area A3 Don PPE B2 Dispense in Fume Hood B3 Conduct Experiment C2 Dispose of Contaminated PPE C3 Wash Hands D2 Label & Store Waste D3 Arrange for EH&S Pickup

Caption: This diagram outlines the procedural workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.